molecular formula C33H49NO11 B8114449 Fmoc-PEG9-alcohol CAS No. 868594-51-8

Fmoc-PEG9-alcohol

Cat. No.: B8114449
CAS No.: 868594-51-8
M. Wt: 635.7 g/mol
InChI Key: KHBAZZMFHYCZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-PEG9-alcohol is a useful research compound. Its molecular formula is C33H49NO11 and its molecular weight is 635.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49NO11/c35-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-34-33(36)45-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32,35H,9-27H2,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBAZZMFHYCZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133030
Record name 9H-Fluoren-9-ylmethyl 28-hydroxy-5,8,11,14,17,20,23,26-octaoxa-2-azaoctacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868594-51-8
Record name 9H-Fluoren-9-ylmethyl 28-hydroxy-5,8,11,14,17,20,23,26-octaoxa-2-azaoctacosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868594-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl 28-hydroxy-5,8,11,14,17,20,23,26-octaoxa-2-azaoctacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-PEG9-alcohol: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG9-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, peptide synthesis, and drug delivery. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a hydroxyl group at the other, connected by a nine-unit PEG chain, offers researchers a versatile platform for the precise modification of molecules. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, while the hydroxyl group allows for further functionalization. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and a discussion of its key applications in research and drug development.

Core Properties of this compound

The utility of this compound stems from its well-defined chemical and physical properties. These properties are summarized in the tables below, providing a quick reference for researchers planning experiments involving this linker.

Chemical Properties
PropertyValueReference
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-29-hydroxy-4,7,10,13,16,19,22,25,28-nonaoxa-1-nonacosanamineN/A
Molecular Formula C33H49NO11[1]
Molecular Weight 635.74 g/mol [1]
CAS Number 868594-51-8[1]
Purity Typically ≥95%[1]
Physical Properties
PropertyValueReference
Appearance White to off-white solid or viscous oilN/A
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Store at -20°C for long-term stability[1]

Key Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and bioconjugation, which leverages the selective deprotection of the Fmoc group. The following sections provide detailed protocols for these key experimental steps.

Fmoc Deprotection Protocol

The removal of the Fmoc protecting group is a critical step to expose the primary amine for subsequent reactions. The most common method involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Materials:

  • This compound functionalized solid support (e.g., resin) or substrate

  • 20% (v/v) Piperidine in DMF

  • DMF (N,N-dimethylformamide)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Swell the Fmoc-functionalized solid support in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the solid support.

  • Agitate the mixture at room temperature for 5-10 minutes under an inert atmosphere.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the solid support thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The solid support with the free amine is now ready for the next step (e.g., coupling of the next amino acid).

Fmoc_Deprotection Fmoc_PEG Fmoc-PEG9-NH-R Deprotection Fmoc Cleavage (β-elimination) Fmoc_PEG->Deprotection Piperidine 20% Piperidine in DMF Piperidine->Deprotection Free_Amine H2N-PEG9-R Deprotection->Free_Amine Byproducts Dibenzofulvene-piperidine adduct Deprotection->Byproducts

Caption: Workflow for the deprotection of the Fmoc group.
Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound can be incorporated into peptides as a hydrophilic spacer. The following is a generalized workflow for adding an amino acid to the deprotected amine of a PEGylated resin.

Materials:

  • Solid support with a free amine (from the deprotected this compound)

  • Fmoc-protected amino acid

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or NMM)

  • DMF

Procedure:

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3 eq.) in DMF. Add the base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected solid support.

  • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with a non-polar solvent like dichloromethane (B109758) (DCM) (3-5 times).

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Washing1 2. Washing (DMF, DCM) Deprotection->Washing1 Repeat for each amino acid Coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagents, Base) Washing1->Coupling Repeat for each amino acid Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Repeat for each amino acid Washing2->Deprotection Repeat for each amino acid Cleavage Final Cleavage and Deprotection Washing2->Cleavage Start Start with Resin-NH-PEG9-Fmoc Start->Deprotection Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various scientific disciplines.

PEGylation of Peptides and Proteins

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Incorporating a PEG9 spacer can:

  • Increase Hydrophilicity: Enhancing the solubility of hydrophobic peptides in aqueous environments.

  • Prolong Circulation Half-life: The PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance.

  • Reduce Immunogenicity: The PEG spacer can shield antigenic epitopes, reducing the immune response against the therapeutic molecule.

Surface Modification

The hydroxyl group of this compound can be used to immobilize the linker onto various surfaces, such as nanoparticles, microarrays, and biosensors. After immobilization, the Fmoc group can be removed to present a primary amine on the surface for the subsequent conjugation of biomolecules like antibodies, enzymes, or oligonucleotides. This approach is valuable for creating biocompatible and functionalized surfaces for diagnostic and research applications.

Surface_Modification Surface Solid Surface (e.g., Nanoparticle, Sensor) Immobilization Immobilization Surface->Immobilization Fmoc_PEG_OH Fmoc-PEG9-OH Fmoc_PEG_OH->Immobilization Fmoc_Surface Surface-O-PEG9-Fmoc Immobilization->Fmoc_Surface Deprotection Fmoc Deprotection Fmoc_Surface->Deprotection Amine_Surface Surface-O-PEG9-NH2 Deprotection->Amine_Surface Conjugation Conjugation Amine_Surface->Conjugation Biomolecule Biomolecule (e.g., Antibody, Enzyme) Biomolecule->Conjugation Functional_Surface Functionalized Surface Conjugation->Functional_Surface

Caption: Workflow for surface modification using this compound.
Drug Delivery Systems

This compound is a key component in the development of advanced drug delivery systems.

  • Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, the PEG linker can be used to connect the cytotoxic drug to the antibody. The hydrophilic nature of the PEG spacer can improve the solubility and stability of the ADC, and the defined length of the PEG9 chain allows for precise control over the distance between the antibody and the payload.

  • Nanoparticle-based Drug Delivery: this compound can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles. The PEG chains create a hydrophilic shell around the nanoparticle, which helps to evade the mononuclear phagocyte system, thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect. The terminal amine, after deprotection, can be used to attach targeting ligands for active tumor targeting.

  • Hydrogels: The hydroxyl group of this compound can participate in polymerization reactions to form hydrogels. The PEG component imparts hydrophilicity and biocompatibility to the hydrogel matrix, making it suitable for encapsulating and delivering drugs or cells in tissue engineering applications.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, combining a selectively cleavable Fmoc-protected amine, a flexible and hydrophilic PEG9 spacer, and a functionalizable hydroxyl group, provides a powerful platform for the synthesis of complex biomolecules and drug delivery systems. The detailed protocols and application overviews presented in this guide are intended to facilitate the effective use of this compound in advancing scientific research and the development of novel therapeutics.

References

Fmoc-PEG9-alcohol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Fmoc-PEG9-alcohol, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document outlines the core chemical properties and structure of this compound.

This compound is a versatile chemical tool widely used in peptide synthesis and for the modification of biomolecules. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at one terminus and a hydroxyl (alcohol) group at the other. The Fmoc group provides a stable protecting group for the primary amine, which can be readily removed under basic conditions to reveal the amine functionality for subsequent conjugation. The terminal hydroxyl group offers another site for chemical modification.

Quantitative Chemical Data

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C33H49NO11[1]
Molecular Weight 635.74 g/mol [1][2]
CAS Number 868594-51-8[1]

Chemical Structure and Visualization

The chemical structure of this compound consists of three key components: the Fmoc protecting group, a nine-unit polyethylene glycol (PEG) spacer, and a terminal alcohol group. The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.

Fmoc_PEG9_alcohol fmoc Fmoc-NH- p1 fmoc->p1 peg_start ( p2 peg_start->p2 peg_unit CH₂CH₂O p3 peg_unit->p3 peg_end ) peg_n peg_end->peg_n alcohol -H peg_n->alcohol p1->peg_start p2->peg_unit p3->peg_end

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the specific application, such as peptide synthesis, drug delivery system development, or surface modification. Generally, the deprotection of the Fmoc group is achieved using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). The subsequent conjugation of the exposed amine or the terminal alcohol would follow standard bioconjugation chemistries. Specific, validated experimental protocols were not available in the initial search results. It is recommended to consult specialized literature for protocols tailored to your specific research needs.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide sequences.[1][2] Its widespread adoption in solid-phase peptide synthesis (SPPS) stems from its unique combination of stability under a variety of reaction conditions and its facile, selective removal under mild basic conditions.[3][4] This orthogonality to acid-labile side-chain protecting groups is the hallmark of the Fmoc/tBu strategy, which has become the dominant methodology in both academic research and industrial-scale peptide production.[5][]

This technical guide provides a comprehensive exploration of the Fmoc protecting group, from its fundamental chemical principles to practical experimental protocols and data-driven insights. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of Fmoc chemistry in their synthetic endeavors.

Core Principles of Fmoc Chemistry

The Fmoc group is a base-labile amine protecting group.[7] Its chemical structure, featuring a planar fluorenyl moiety, is key to its function.[8] The electron-withdrawing nature of the fluorene (B118485) ring system renders the proton on the C9 carbon acidic.

Protection of Amino Acids: The Fmoc group is typically introduced onto the α-amino group of an amino acid through reaction with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][9] The use of Fmoc-OSu is generally preferred as it minimizes the formation of Fmoc-oligopeptide impurities.[9]

Deprotection Mechanism: The removal of the Fmoc group is achieved via a β-elimination mechanism initiated by a secondary amine base, most commonly a 20-50% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[][10] The base abstracts the acidic proton on the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The liberated DBF is then scavenged by piperidine to form a stable adduct.[11]

Orthogonality in SPPS: The key advantage of the Fmoc group is its orthogonality with the tert-butyl (tBu) based side-chain protecting groups.[5][] The Fmoc group is removed under basic conditions, while the tBu-based groups are stable to base but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[5][10] This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain functionalities.[3]

Data Presentation: Quantitative Insights into Fmoc-SPPS

The efficiency of Fmoc-SPPS is influenced by various factors, including the choice of resin, coupling reagents, and deprotection conditions. The following tables provide a summary of key quantitative data to guide experimental design.

Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies [5]

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Reagent 20-50% Piperidine in DMF (mild base)25-50% Trifluoroacetic Acid (TFA) in DCM (strong acid)
Side-Chain Protection tert-Butyl (tBu) based (acid-labile)Benzyl (Bzl) based (strong acid-labile)
Final Cleavage Reagent Trifluoroacetic Acid (TFA)Hydrofluoric Acid (HF) or TFMSA (very strong acid)
Orthogonality High (base-labile vs. acid-labile)Partial (degrees of acid lability)
Typical Coupling Efficiency Generally >99%Good, can be advantageous for "difficult sequences"
Compatibility Good with most modern coupling reagents (HATU, HBTU)Traditionally used with DCC/HOBt

Table 2: Fmoc Deprotection Kinetics with Piperidine [12][13]

Piperidine Concentration (% v/v in DMF)Reaction Time (minutes)Fmoc Removal (%)
1%133.4
1%549.6
2%112.9
2%363.3
2%587.9
5%3>99
20%3>99

Table 3: Common Coupling Reagents in Fmoc-SPPS [14]

ReagentClassTypical Coupling Time (minutes)Crude Purity of 65-74ACP (%) (2 x 1 min coupling)
HBTUAminium/Uronium Salt5 - 6083.63
HATUAminium/Uronium Salt5 - 6083.63
HCTUAminium/Uronium Salt5 - 6079.94
COMUPhosphonium Salt2 - 2079.00
PyBOPPhosphonium Salt5 - 6070.27
TFFHFluoronamidimium10 - 12024.57

Table 4: Common Cleavage Cocktails for Fmoc-SPPS [7][15]

Reagent CocktailComposition (v/v)ScavengersApplication Notes
TFA/TIS/H₂O 95:2.5:2.5Triisopropylsilane (TIS)General purpose, good for most peptides.
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT)"Universal" cocktail for complex peptides, especially those containing multiple sensitive residues. Malodorous.
Reagent B TFA/phenol/water/TIS (88:5:5:2)Phenol, TIS"Odorless" alternative to Reagent K.
TFA/DCM 1:1 to 1:99None (can be added)For cleavage from very acid-labile resins to yield protected peptide fragments.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the Fmoc protecting group.

Synthesis of Fmoc-Amino Acids

This protocol describes the synthesis of an Nα-Fmoc-protected amino acid using Fmoc-OSu.[3][9]

Materials:

  • Amino acid

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Diethyl ether

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to stir overnight at room temperature.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to pH 2 with 1N HCl to precipitate the Fmoc-amino acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle in a manual Fmoc-SPPS workflow.[10][16]

Materials:

  • Fmoc-protected amino acid

  • SPPS resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive like HOBt (if required) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.

Monitoring Fmoc Deprotection by UV Spectroscopy

The release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance, can be used to quantify the extent of Fmoc deprotection and determine the loading of the first amino acid on the resin.[17][18]

Materials:

  • Peptide-resin sample after Fmoc deprotection

  • DMF

  • UV Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Collect the combined piperidine solutions from the Fmoc deprotection step in a volumetric flask.

  • Dilute the solution to a known volume with DMF.

  • Measure the absorbance of the solution at approximately 301 nm using a UV spectrophotometer, with DMF as the blank.

  • Calculate the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (ε × Resin Weight (g) × Path Length (cm)) *Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[19]

Peptide Cleavage from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.[7][10]

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • In a fume hood, add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Incubate at -20°C for at least 30 minutes to facilitate precipitation.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether, wash the peptide pellet with cold ether, and dry the crude peptide under vacuum.

Mandatory Visualizations

Chemical Pathways and Experimental Workflows

Fmoc_Protection cluster_protection Fmoc Protection AminoAcid Amino Acid (H2N-CHR-COOH) FmocAminoAcid Fmoc-Protected Amino Acid AminoAcid->FmocAminoAcid Protection Reaction FmocOSu Fmoc-OSu FmocOSu->FmocAminoAcid Protection Reaction Base Base (e.g., Na2CO3) Base->FmocAminoAcid Protection Reaction

Caption: Fmoc protection of an amino acid.

Fmoc_Deprotection cluster_deprotection Fmoc Deprotection FmocPeptideResin Fmoc-Peptide-Resin FreeAminePeptideResin H2N-Peptide-Resin FmocPeptideResin->FreeAminePeptideResin Deprotection DBF_Adduct Dibenzofulvene-Piperidine Adduct FmocPeptideResin->DBF_Adduct Byproduct Formation Piperidine Piperidine Piperidine->FreeAminePeptideResin Piperidine->DBF_Adduct SPPS_Cycle Start Start with Resin-NH2 or Resin-AA1-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage No (Final AA) FinalPeptide Purified Peptide Cleavage->FinalPeptide

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of drug delivery, bioconjugation, and diagnostics.[1][2] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[3] This unique structural characteristic allows for the sequential and specific conjugation of two different molecules, such as a therapeutic agent and a targeting moiety.[4]

The PEG component of the linker confers several advantageous properties, including increased hydrophilicity, which can improve the solubility of hydrophobic drugs and reduce aggregation.[5] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugated molecule from the immune system and proteolytic degradation, thereby prolonging its circulation half-life.[2][6] The length of the PEG spacer can be precisely controlled to optimize the distance between the two conjugated molecules, which is crucial for maintaining their biological activity.[3][7]

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, including their chemical properties, common functional groups, and applications. It also offers detailed experimental protocols for their use in bioconjugation and the characterization of the resulting conjugates.

Core Concepts and Properties

The fundamental principle behind the utility of heterobifunctional PEG linkers is their ability to connect two distinct molecular entities with high specificity. This is achieved through the orthogonal reactivity of their terminal functional groups. Common functional groups and their reactive partners are summarized below:

  • N-Hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[8][9]

  • Maleimides: React with sulfhydryl groups (e.g., cysteine residues on proteins) to form stable thioether bonds.[8][9]

  • Azides (N3): React with alkynes in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions to form stable triazoles.[10]

  • Alkynes: The complementary reactive partner for azides in click chemistry.

  • DBCO (Dibenzocyclooctyne): A strained alkyne used in copper-free click chemistry with azides.[11]

  • Carboxylic Acids (COOH): Can be activated to react with primary amines.[12]

  • Amines (NH2): Can react with activated carboxylic acids or NHS esters.[12]

The choice of functional groups depends on the available reactive sites on the molecules to be conjugated and the desired stability of the resulting linkage.

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker is often guided by its molecular weight and spacer arm length, which influence the physicochemical properties of the final conjugate. The following tables provide quantitative data for a selection of commercially available heterobifunctional PEG linkers.

Table 1: NHS-PEGn-Maleimide Linkers

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)
NHS-PEG2-Maleimide423.3817.6
NHS-PEG4-Maleimide511.4924.9
NHS-PEG6-Maleimide599.6032.5
NHS-PEG8-Maleimide689.7139.2
NHS-PEG12-Maleimide865.9253.4
NHS-PEG24-Maleimide1394.5595.2

Data compiled from multiple sources.[8]

Table 2: Click Chemistry Heterobifunctional PEG Linkers

Product NameMolecular Weight ( g/mol )
Azido-PEG3-NHS ester330.29
Azido-PEG4-NHS ester388.37
Azido-PEG9-NHS Ester608.64
DBCO-PEG2-NHS Ester561.59
DBCO-PEG4-NHS Ester649.68
DBCO-PEG-NHS ester, MW 2,000~2000

Data compiled from multiple sources.[1][4][6][13][14]

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of advanced therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and targeted drug delivery.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug.[15] The linker is a critical component that connects the antibody to the cytotoxic payload. Heterobifunctional PEG linkers are widely used in ADC development due to their ability to:

  • Improve Solubility: Many potent cytotoxic drugs are hydrophobic. The hydrophilic PEG chain enhances the overall solubility of the ADC, reducing the risk of aggregation.[7]

  • Enhance Stability: The stable covalent bonds formed by the linker ensure that the cytotoxic payload remains attached to the antibody in circulation, minimizing off-target toxicity.

  • Optimize Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life.[5]

A prominent example of an ADC is Trastuzumab emtansine (T-DM1, Kadcyla®), used for the treatment of HER2-positive breast cancer.[15][16] In T-DM1, the antibody trastuzumab is linked to the cytotoxic agent DM1 via a heterobifunctional linker.[15]

Signaling Pathway: HER2 and the Mechanism of Action of Trastuzumab Emtansine

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in some breast cancers.[17][18] The overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[19][20] Trastuzumab, the antibody component of T-DM1, binds to the extracellular domain of HER2, inhibiting these signaling pathways.[21]

The following diagram illustrates the simplified HER2 signaling pathway and the mechanism of action of Trastuzumab emtansine.

HER2_Signaling_and_TDM1_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3_Receptor HER3 Receptor Ligand->HER3_Receptor Binds Trastuzumab Trastuzumab HER2_Receptor HER2 Receptor Trastuzumab->HER2_Receptor Binds & Blocks Dimerization T-DM1_Internalization Endosome Trastuzumab->T-DM1_Internalization Internalization of T-DM1 PI3K PI3K HER2_Receptor->PI3K Activates MAPK_Pathway RAS/RAF/MEK/ERK (MAPK Pathway) HER2_Receptor->MAPK_Pathway Activates HER3_Receptor->HER2_Receptor Dimerizes with AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes MAPK_Pathway->Proliferation_Survival Promotes Lysosome Lysosome T-DM1_Internalization->Lysosome Fusion DM1 DM1 Lysosome->DM1 Releases Microtubule_Disruption Microtubule Disruption & Apoptosis DM1->Microtubule_Disruption

Figure 1: Simplified HER2 signaling pathway and mechanism of action of Trastuzumab emtansine (T-DM1).

Upon binding of trastuzumab to HER2, the T-DM1 conjugate is internalized by the cancer cell.[22] Inside the cell, the linker is cleaved, releasing the potent cytotoxic agent DM1, which disrupts microtubule dynamics and leads to apoptosis.[15][22]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of heterobifunctional PEG linkers. The following sections provide generalized methodologies for key experiments.

Protocol 1: Antibody-Drug Conjugation using an NHS-PEG-Maleimide Linker

This protocol outlines a two-step process for conjugating a thiol-containing drug to an antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEGn-Maleimide linker

  • Thiol-containing drug

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., Tris buffer or cysteine)

  • Desalting columns

Procedure:

  • Antibody Preparation: If necessary, reduce a controlled number of disulfide bonds on the antibody using a reducing agent like TCEP or DTT to generate free sulfhydryl groups. Purify the reduced antibody using a desalting column to remove the excess reducing agent.[23]

  • Linker Activation of Antibody:

    • Dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.[]

    • Add the linker solution to the antibody solution at a 5- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.[25]

  • Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[25]

  • Conjugation of Drug:

    • Immediately add the thiol-containing drug to the maleimide-activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[]

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding a final concentration of 1 mM cysteine. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC-HPLC) to remove unreacted drug and other small molecules.

The following diagram illustrates the general experimental workflow for ADC synthesis.

ADC_Synthesis_Workflow start Start antibody_prep 1. Antibody Preparation (e.g., partial reduction) start->antibody_prep linker_activation 2. Linker Activation of Antibody (NHS-PEG-Maleimide) antibody_prep->linker_activation purification1 3. Purification (Removal of excess linker) linker_activation->purification1 drug_conjugation 4. Drug Conjugation (Thiol-containing drug) purification1->drug_conjugation quenching 5. Quenching (e.g., Cysteine) drug_conjugation->quenching purification2 6. Final Purification (SEC-HPLC) quenching->purification2 characterization 7. Characterization (e.g., DAR analysis) purification2->characterization end End characterization->end

Figure 2: General experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protocol 2: Purification of ADCs by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their size in solution. It is used to separate the ADC from unreacted antibody, free drug, and aggregates.[26][27]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for protein separations (e.g., TSKgel G3000SWxl)[21]

Mobile Phase:

  • A typical mobile phase is an aqueous buffer such as 100-200 mM sodium phosphate (B84403) with 150 mM sodium chloride, pH 6.8-7.4.[26][28]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[28]

  • Sample Preparation: Dilute the purified ADC sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection and Separation: Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.

  • Detection: Monitor the elution profile at 280 nm for the protein and at a wavelength specific for the drug if it has a distinct absorbance.

  • Analysis: The ADC will elute as a major peak. Higher molecular weight aggregates will elute earlier, and lower molecular weight impurities (like free drug) will elute later.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC separates molecules based on their hydrophobicity. Since the cytotoxic drug is often hydrophobic, ADCs with different numbers of conjugated drugs will have different hydrophobicities and can be separated by HIC. This allows for the determination of the drug-to-antibody ratio (DAR).[29][30]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)[29]

Mobile Phases:

Procedure:

  • System Equilibration: Equilibrate the HIC column with a high percentage of Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Injection and Separation: Inject the sample onto the column. Elute with a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B). Species with a higher DAR are more hydrophobic and will elute later (at lower salt concentrations).[2][9]

  • Detection: Monitor the elution profile at 280 nm.

  • DAR Calculation: The average DAR is calculated by the weighted average of the peak areas of the different drug-loaded species.[29][30]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug development. Their unique ability to connect two different molecules with high specificity, coupled with the beneficial properties of the PEG spacer, makes them ideal for a wide range of applications, from the construction of complex ADCs to the development of novel diagnostic agents. A thorough understanding of their properties and the availability of robust experimental protocols are crucial for their successful implementation in research and therapeutic development.

References

An In-depth Technical Guide to Fmoc-PEG9-alcohol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the modification of peptides to enhance their therapeutic properties is a critical endeavor. One of the most successful strategies to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs is PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. This process can significantly increase a peptide's in vivo half-life, improve its solubility, and reduce its immunogenicity.[1][2][3][4] This guide provides a comprehensive technical overview of a specific and versatile PEGylating agent, Fmoc-PEG9-alcohol, for researchers new to its application in solid-phase peptide synthesis (SPPS).

This compound is a heterobifunctional linker molecule. It possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a hydroxyl (alcohol) group at the other, separated by a discrete nine-unit polyethylene glycol chain. The Fmoc group is a base-labile protecting group commonly used in SPPS, allowing for the stepwise assembly of amino acids.[5] The terminal alcohol provides a handle for various conjugation strategies, particularly for modifying the N-terminus of a peptide.

This document will delve into the core principles of using this compound, from its fundamental properties to detailed experimental protocols and its role in the broader context of therapeutic peptide development.

Core Principles of N-Terminal PEGylation with this compound

N-terminal PEGylation is a site-specific modification that often preserves the biological activity of a peptide, as the C-terminus and amino acid side chains, which may be crucial for receptor binding, remain unaltered. The process of incorporating this compound at the N-terminus of a resin-bound peptide during Fmoc-based SPPS involves a final coupling step after the peptide sequence has been assembled.

The workflow for N-terminal PEGylation using this compound can be visualized as follows:

N_Terminal_PEGylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PEGylation N-Terminal PEGylation cluster_Final_Steps Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) Peptide_Resin Peptide Chain Assembled on Resin Resin->Peptide_Resin Stepwise Amino Acid Coupling Deprotection Final Fmoc Deprotection Peptide_Resin->Deprotection Free_N_Terminus Peptide-Resin with Free N-Terminus Deprotection->Free_N_Terminus Coupling Coupling to Peptide N-Terminus Free_N_Terminus->Coupling Fmoc_PEG_OH This compound Activation Activation of PEG-Alcohol Fmoc_PEG_OH->Activation Activation->Coupling PEG_Peptide_Resin PEGylated Peptide on Resin Coupling->PEG_Peptide_Resin Cleavage Cleavage from Resin & Side-Chain Deprotection PEG_Peptide_Resin->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Product Pure N-Terminally PEGylated Peptide Purification->Final_Product

Workflow for N-terminal PEGylation of a peptide on solid support.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its successful application. The table below summarizes its key characteristics.

PropertyValueReference
Molecular Formula C₃₃H₄₉NO₁₁N/A
Molecular Weight 635.74 g/mol N/A
CAS Number 868594-51-8N/A
Appearance White to off-white solid or oilN/A
Purity Typically ≥95%N/A
Solubility Soluble in DMF, DCM, DMSON/A
Storage -20°C, desiccatedN/A

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the N-terminal PEGylation of a peptide using this compound. These protocols are based on standard Fmoc-SPPS procedures.

Materials and Reagents
ReagentSupplierPurpose
Fmoc-Rink Amide MBHA resinVariousSolid support for peptide synthesis
Fmoc-amino acidsVariousBuilding blocks for peptide chain
N,N'-Diisopropylcarbodiimide (DIC)VariousCoupling reagent
OxymaPure®VariousCoupling additive to prevent racemization
Piperidine (B6355638)VariousReagent for Fmoc deprotection
N,N-Dimethylformamide (DMF)VariousSolvent for synthesis
Dichloromethane (DCM)VariousSolvent for washing
This compoundVariousPEGylating agent
Pyridine (B92270)VariousBase for activation of alcohol
p-Nitrophenyl chloroformate (p-NPC)VariousActivating agent for alcohol
Trifluoroacetic acid (TFA)VariousReagent for cleavage from resin
Triisopropylsilane (TIS)VariousScavenger for cleavage
Water (H₂O)VariousScavenger for cleavage
Diethyl ether (cold)VariousFor peptide precipitation
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard procedure for assembling the peptide chain on the solid support prior to PEGylation.

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue coupling or perform a second coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine for PEGylation.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and dry the peptide-resin under vacuum.

Protocol 2: N-Terminal PEGylation of Resin-Bound Peptide

This protocol details the activation of the hydroxyl group of this compound and its subsequent coupling to the N-terminus of the synthesized peptide.

  • Activation of this compound:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (3 eq. relative to the peptide-resin loading) in anhydrous DCM.

    • Add pyridine (3 eq.) to the solution and cool to 0°C in an ice bath.

    • Slowly add a solution of p-nitrophenyl chloroformate (p-NPC) (3 eq.) in anhydrous DCM to the this compound solution.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the activated Fmoc-PEG9-p-nitrophenyl carbonate.

  • Coupling to Peptide-Resin:

    • Swell the peptide-resin (with the free N-terminus) in DMF for 30 minutes.

    • Dissolve the activated Fmoc-PEG9-p-nitrophenyl carbonate (2 eq.) in DMF.

    • Add the solution of the activated PEG linker to the swollen peptide-resin.

    • Add N,N-Diisopropylethylamine (DIPEA) (4 eq.) to the reaction mixture.

    • Agitate the mixture at room temperature overnight.

    • Monitor the reaction completion using a qualitative test (e.g., chloranil (B122849) test for secondary amines).

  • Washing: Wash the PEGylated peptide-resin thoroughly with DMF (5 times), DCM (3 times), and methanol (B129727) (3 times) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Purification of the PEGylated Peptide

This final protocol describes the release of the PEGylated peptide from the solid support and its subsequent purification.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried PEGylated peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate to approximately 1-2 mL under a stream of nitrogen.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

  • Washing and Drying: Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude PEGylated peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions containing the pure PEGylated peptide.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a white, fluffy powder.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Application in a Biological Context: A Case Study of a PEGylated GLP-1 Analogue

Glucagon-like peptide-1 (GLP-1) is a therapeutic peptide used in the treatment of type 2 diabetes. However, its native form has a very short half-life in vivo. PEGylation of GLP-1 analogues has been shown to significantly extend their duration of action.

The mechanism of action of a PEGylated GLP-1 analogue involves its binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), on pancreatic β-cells. This binding initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin (B600854) secretion. The PEG chain does not directly participate in the signaling but serves to protect the peptide from degradation and renal clearance, thereby prolonging its availability to bind to the receptor.

The signaling pathway initiated by the binding of a PEGylated GLP-1 analogue to the GLP-1R can be represented as follows:

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PEG_GLP1 PEGylated GLP-1 Analogue GLP1R GLP-1 Receptor (GPCR) PEG_GLP1->GLP1R Binding G_Protein G Protein (Gs) GLP1R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Epac2->Insulin_Vesicles Exocytosis Insulin Exocytosis (Secretion) Insulin_Vesicles->Exocytosis

Signaling pathway of a PEGylated GLP-1 analogue.

Quantitative Data Summary

The efficiency of each step in the synthesis and PEGylation process is crucial for the overall yield of the final product. The following table provides representative quantitative data that can be expected during the synthesis of a PEGylated peptide.

ParameterTypical ValueNotes
Resin Loading 0.3 - 0.7 mmol/gDependent on the specific resin used.
Amino Acid Coupling Efficiency >99% per stepMonitored by qualitative tests (e.g., Kaiser test).
N-Terminal PEGylation Efficiency 85 - 95%Dependent on the activation method and coupling conditions. Can be optimized.
Cleavage Yield (Crude Peptide) 70 - 90%Dependent on the peptide sequence and cleavage conditions.
Overall Yield (after Purification) 15 - 30%Highly dependent on the peptide sequence, length, and hydrophobicity.
Purity (after RP-HPLC) >98%As determined by analytical RP-HPLC.

Conclusion

This compound is a valuable tool for the N-terminal modification of synthetic peptides. Its use within the well-established Fmoc-SPPS framework allows for the site-specific introduction of a discrete PEG chain, leading to improved pharmacokinetic properties of the target peptide. This guide has provided a detailed overview of the principles, properties, and protocols associated with the use of this compound. By following these guidelines, researchers and drug development professionals can effectively incorporate this reagent into their peptide synthesis workflows to advance the development of novel and improved peptide-based therapeutics. The provided example of a PEGylated GLP-1 analogue illustrates the significant impact that such modifications can have on the therapeutic potential of a peptide. As with any chemical synthesis, optimization of the described protocols for specific peptide sequences may be necessary to achieve the best results.

References

The Core Principles of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of utilizing polyethylene (B3416737) glycol (PEG) linkers in bioconjugation. The process of PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, and nanoparticles, is a critical strategy in biopharmaceutical development. It serves to enhance the therapeutic efficacy and safety of a wide range of drugs.[1] This document will explore the core chemistries, quantitative impacts, and detailed experimental protocols associated with the use of PEG linkers.

Core Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer. When conjugated to a therapeutic molecule, it imparts several beneficial properties, primarily aimed at improving the drug's pharmacokinetic and pharmacodynamic profile.[1][2]

Key Benefits of PEGylation:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more suitable for administration.[2][3]

  • Increased Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, protecting the conjugated molecule from degradation and increasing its stability in biological environments.[2][4]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][5]

  • Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, thereby reducing the likelihood of an immune response.[2][4]

  • Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[1]

The Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. The choice of chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final conjugate.

Commonly Targeted Functional Groups on Proteins:

  • Amines (e.g., lysine (B10760008) residues, N-terminus): Due to the abundance of lysine residues on the surface of most proteins, this is the most frequently targeted group for PEGylation.

  • Thiols (e.g., cysteine residues): Cysteine residues are less abundant than lysines, offering a more specific site for PEGylation.

  • Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation.

Key PEGylation Chemistries:

  • N-Hydroxysuccinimide (NHS) Ester Chemistry: This is one of the most widely used methods for targeting primary amines. PEG-NHS esters react with the amino groups of lysine residues or the N-terminus of a protein to form a stable amide bond. This reaction is typically performed at a pH between 7 and 9.[1]

  • Maleimide (B117702) Chemistry: PEG-maleimide derivatives are highly specific for the thiol groups found in cysteine residues. The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition to form a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.[1]

  • Click Chemistry: This term encompasses a class of reactions that are rapid, selective, and high-yielding. A common example in PEGylation is the copper-catalyzed or strain-promoted cycloaddition between an azide-functionalized PEG and an alkyne-modified biomolecule, forming a stable triazole linkage.[6][7] Bioorthogonal PEG linkers with reactive groups that don't interfere with natural biological processes are used for labeling and tracking molecules in living systems.[3]

Quantitative Impact of PEG Linkers

The physicochemical and biological properties of a PEGylated bioconjugate can be fine-tuned by altering the length, structure (linear vs. branched), and chemical linkage of the PEG chain.

Impact on Hydrodynamic Radius

The hydrodynamic radius of a molecule is a critical determinant of its in vivo circulation time. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius, resulting in a more pronounced effect on half-life.

PEG Molecular Weight (kDa)StructureHydrodynamic Radius (nm)
12Linear5.42 ± 0.28
20Linear7.36 ± 0.20
204-Arm Branched6.83 ± 0.09
30Linear8.62 ± 0.27
40Linear9.58 ± 0.35
404-Arm Branched9.25 ± 0.40
602-Arm Branched10.37 ± 0.12

Data compiled from a study on unmodified PEGs.[1]

Effect of PEGylation on Protein Hydrodynamic Radius (Human Serum Albumin - HSA)

Attached PEG (kDa)Resulting Hydrodynamic Radius of PEG-HSA (Å)
548.35 ± 0.53
1066.14 ± 0.81
20 (Linear)86.5
20 (Branched)86.5

Data shows a significant increase in the hydrodynamic radius of HSA after PEGylation.[]

Impact on In Vivo Performance

The increased hydrodynamic size and shielding effect of PEG directly translates to improved pharmacokinetic profiles and therapeutic outcomes.

ParameterPEG Linker ModificationQuantitative EffectReference
Circulation Half-Life 4 kDa PEG vs. no PEG2.5-fold increase[9]
10 kDa PEG vs. no PEG11.2-fold increase[9]
Tumor Accumulation 10 kDa PEG vs. 2 kDa or 5 kDa PEGSignificantly increased[10]
Tumor Size Reduction Doxorubicin with 10 kDa PEG-folate linker vs. 2 kDa or 5 kDa>40% reduction[10]
Off-Target Toxicity 10 kDa PEG vs. no PEG4-fold lower[9]
Comparative Efficiency of Conjugation Chemistries

The choice of conjugation chemistry affects the specificity, yield, and stability of the bioconjugate.

ParameterMaleimide-Thiol ConjugationClick Chemistry (DBCO-Azide)Reference
Stoichiometry Diverse reaction products (1-4 PEGs per VHH)Controlled, one-to-one stoichiometry[7]
Reaction Efficiency Variable83.6% (Sortase A mediated transpeptidation step)[7]
Functional Binding PreservedEqual or better than maleimide-thiol conjugates[7]

Note: Direct quantitative comparison of NHS ester chemistry under identical conditions was not available in the searched literature.

Impact of Steric Hindrance on Bioactivity

While PEGylation offers numerous advantages, the steric hindrance imposed by the PEG chain can sometimes reduce the biological activity of the conjugated molecule.[11] This effect is generally dependent on the PEG mass and the proximity of the conjugation site to the active or binding domain of the biomolecule.[11]

ProteinPEG Size (kDa)Conjugation SiteEffect on BioactivityReference
Staphylokinase5N-terminusHigher activity than 20 kDa PEG at N-terminus[11]
20N-terminusLower activity than 5 kDa PEG at N-terminus[11]
5C-terminusHigher activity than 20 kDa PEG at C-terminus[11]
20C-terminusLower activity than 5 kDa PEG at C-terminus[11]
Release Kinetics of Cleavable PEG Linkers

Cleavable linkers are designed to release the conjugated molecule under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[6][12]

Linker TypeCleavage StimulusHalf-life (t1/2)Reference
HydrazoneAcidic pH~2 days in plasma[11]
Dipeptide (Val-Cit)Cathepsin B230 days in human plasma, 80 hours in mouse plasma[11]
Dipeptide (Phe-Lys)Cathepsin B30 days in human plasma, 12.5 hours in mouse plasma[11]
Silyl ether-basedAcidic pH>7 days in human plasma[13]
Sulfatase-cleavableSulfatase24 minutes (in vitro), >7 days in mouse plasma[13]
Quantitative Data on Reduced Immunogenicity

PEGylation can reduce the immunogenicity of therapeutic proteins, but it can also elicit an anti-PEG antibody (APA) response.

Anti-PEG Antibody (APA) Response

PEGylated SubstanceAdministrationPeak Anti-PEG IgM ResponsePeak Anti-PEG IgG ResponseReference
PEGylated MicrobubblesSingle DoseDay 7Lower than multiple doses[14]
Multiple DosesDay 7Days 7-14[14]

Note: While PEGylation is known to reduce the immunogenicity of the conjugated protein, specific quantitative data directly comparing the reduction in antibody titers against the protein itself for different PEG sizes was not available in a consolidated format in the searched literature.

Experimental Protocols

Detailed methodologies for key PEGylation experiments are provided below.

Protocol for Amine-Reactive PEGylation using NHS Ester

This protocol outlines the general procedure for conjugating a PEG-NHS ester to a protein.

Materials:

  • Protein to be PEGylated

  • PEG-NHS Ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[12][15]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[15]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[15]

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove unreacted PEG-NHS ester and other byproducts by dialysis or using a desalting column.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and size exclusion chromatography (SEC) to assess purity and aggregation.

Protocol for Thiol-Specific PEGylation using Maleimide

This protocol describes the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer. If the protein has no free thiols, it may need to be reduced with a reagent like DTT, which must then be removed prior to PEGylation.

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide reagent in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[16][17]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[16][17]

  • Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and protein using size exclusion chromatography or dialysis.[16][17]

  • Characterization: Analyze the conjugate using SDS-PAGE and SEC. Mass spectrometry can be used to confirm the mass of the PEGylated protein.

Protocol for Click Chemistry PEGylation (Copper-Catalyzed)

This protocol outlines a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Alkyne-modified protein

  • Azide-functionalized PEG

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Desalting columns or dialysis equipment

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the alkyne-modified protein in the aqueous buffer.

    • Prepare a stock solution of the azide-functionalized PEG in the aqueous buffer or a compatible solvent like DMSO.

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 300 mM in water).

    • Prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).[18]

  • Catalyst Preparation: Shortly before the reaction, mix the CuSO4 solution with the THPTA ligand solution.[18]

  • Conjugation Reaction:

    • To the alkyne-modified protein solution, add the azide-functionalized PEG.

    • Add the pre-mixed CuSO4/THPTA catalyst.

    • Initiate the reaction by adding the sodium ascorbate solution.[18]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[18]

  • Purification: Purify the PEGylated protein using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization: Characterize the final product using SDS-PAGE, SEC, and mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

cluster_0 PEGylation Strategies cluster_1 Consequences of PEGylation cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes Biomolecule Biomolecule PEGylated Bioconjugate PEGylated Bioconjugate Biomolecule->PEGylated Bioconjugate Covalent Attachment PEG Linker PEG Linker PEG Linker->PEGylated Bioconjugate Increased Hydrodynamic Size Increased Hydrodynamic Size PEGylated Bioconjugate->Increased Hydrodynamic Size Masking of Epitopes Masking of Epitopes PEGylated Bioconjugate->Masking of Epitopes Enhanced Solubility Enhanced Solubility PEGylated Bioconjugate->Enhanced Solubility Increased Stability Increased Stability PEGylated Bioconjugate->Increased Stability Prolonged Circulation Prolonged Circulation Increased Hydrodynamic Size->Prolonged Circulation Reduced Immunogenicity Reduced Immunogenicity Masking of Epitopes->Reduced Immunogenicity Improved Drug Delivery Improved Drug Delivery Enhanced Solubility->Improved Drug Delivery Increased Stability->Improved Drug Delivery

Caption: Logical flow of PEGylation from strategy to therapeutic outcome.

Experimental Workflow for Bioconjugation

Start Start Protein Preparation Protein Preparation Start->Protein Preparation PEG Reagent Preparation PEG Reagent Preparation Start->PEG Reagent Preparation Conjugation Reaction Conjugation Reaction Protein Preparation->Conjugation Reaction PEG Reagent Preparation->Conjugation Reaction Quenching Quenching Conjugation Reaction->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for protein PEGylation.

Decision Tree for Linker Chemistry Selection

Target Functional Group? Target Functional Group? Primary Amine Primary Amine Target Functional Group?->Primary Amine Amine Thiol Thiol Target Functional Group?->Thiol Thiol Alkyne/Azide Alkyne/Azide Target Functional Group?->Alkyne/Azide Bioorthogonal NHS Ester Chemistry NHS Ester Chemistry Primary Amine->NHS Ester Chemistry Maleimide Chemistry Maleimide Chemistry Thiol->Maleimide Chemistry Click Chemistry Click Chemistry Alkyne/Azide->Click Chemistry

Caption: Decision tree for selecting the appropriate PEG linker chemistry.

References

Navigating the Solubility Landscape of Fmoc-PEG9-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-PEG9-alcohol is a valuable heterobifunctional linker used in bioconjugation, peptide synthesis, and drug delivery systems. Its solubility in common organic solvents is a critical parameter for its effective use in these applications. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for determining its solubility, and presents a logical workflow for solubility assessment. This document is intended to be a practical resource for researchers and professionals working with this important PEGylated compound.

Introduction to this compound

This compound, with a molecular weight of 635.74 g/mol , is a polyethylene (B3416737) glycol (PEG) linker that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a terminal amine and a hydroxyl (-OH) group at the other end. The PEG chain, consisting of nine ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility of conjugated molecules in aqueous media. The Fmoc group provides a stable protecting group for the amine that can be readily removed under basic conditions, allowing for subsequent conjugation reactions. The terminal hydroxyl group offers a versatile handle for further chemical modifications.

The solubility of this compound in various organic solvents is a key factor in its handling, purification, and reaction setup. Understanding its solubility profile is essential for designing efficient and reproducible synthetic and bioconjugation protocols.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative solubility information has been reported by various suppliers. This information is summarized in the table below. It is important to note that these are general observations and the actual solubility can be influenced by factors such as purity, temperature, and the presence of any contaminants.

SolventAbbreviationQualitative Solubility
Dimethyl SulfoxideDMSOSoluble[1]
DichloromethaneDCMSoluble[1]
DimethylformamideDMFSoluble[1]

This data is based on information provided by suppliers and should be considered as a general guideline. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

For applications requiring precise concentrations, the equilibrium solubility of this compound should be determined experimentally. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., DCM, DMF, THF, Acetonitrile, Methanol) of high purity

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. For finer separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution by a validated HPLC method.

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the sample solution by interpolating from the calibration curve.

  • Data Reporting: The solubility is reported as the concentration of the dissolved this compound, typically in mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for solubility determination and a conceptual signaling pathway where a PEGylated molecule might be involved.

G Workflow for Solubility Determination A Start: Obtain pure this compound and solvent B Add excess solid to a known volume of solvent in a vial A->B C Equilibrate at constant temperature with agitation (24-72h) B->C D Phase Separation (Settling/Centrifugation) C->D E Collect and filter the supernatant D->E F Quantify concentration using HPLC E->F G Report solubility (e.g., mg/mL) F->G

Caption: A flowchart of the shake-flask method for determining solubility.

G Conceptual Signaling Pathway Involvement cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A PEGylated Ligand B Receptor A->B Binding C Signal Transduction B->C Activation D Cellular Response C->D Signal Relay

Caption: A conceptual diagram of a PEGylated ligand interacting with a cell.

Conclusion

References

A Technical Guide to the Storage and Stability of Fmoc-PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical considerations for the storage and stability of Fluorenylmethyloxycarbonyl-Polyethylene Glycol (Fmoc-PEG) reagents. Proper handling and storage of these valuable reagents are paramount to ensure their integrity, reactivity, and the successful outcome of their applications in peptide synthesis, bioconjugation, and drug delivery.

Core Principles of Fmoc-PEG Reagent Stability

Fmoc-PEG reagents are bifunctional molecules, and their stability is influenced by the chemical properties of both the Fmoc protecting group and the polyethylene (B3416737) glycol (PEG) chain. The primary factors affecting their stability are temperature, moisture, light, and oxygen.[1]

  • The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an amine-protecting group that is notably labile to bases.[2] While it is stable under acidic conditions, exposure to basic environments, including primary and secondary amines, will lead to its cleavage.[2] Traces of free amines in a stored Fmoc-amino acid derivative can even promote autocatalytic cleavage.

  • The PEG Chain: The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation.[1] This process can be initiated by heat, light, and the presence of oxygen, leading to chain cleavage and the formation of various impurities such as aldehydes, ketones, and carboxylic acids.[1] These degradation products can interfere with subsequent reactions and compromise the quality of the final product.

  • Reactive Functional Groups: Many Fmoc-PEG reagents possess a third reactive functional group (e.g., NHS ester, Maleimide) for conjugation. These groups have their own stability profiles. For instance, N-hydroxysuccinimide (NHS) esters are highly sensitive to moisture and will hydrolyze back to the carboxylic acid, rendering them inactive for conjugation to primary amines.[1] Similarly, maleimide (B117702) groups are light-sensitive.[1]

Recommended Storage and Handling Protocols

To maintain the quality and performance of Fmoc-PEG reagents, it is crucial to adhere to strict storage and handling protocols.

Long-Term Storage (Months to Years):

For optimal long-term stability, Fmoc-PEG reagents should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -15°C to -40°C or lowerMinimizes the rate of both oxidative degradation of the PEG chain and potential hydrolysis of reactive esters.[1]
Atmosphere Under dry Argon or NitrogenPrevents oxidation of the PEG chain.[1]
Light In the dark (e.g., in an amber vial or stored in a dark box)Protects light-sensitive groups like maleimides and prevents photo-oxidative degradation of the PEG chain.[1]
Moisture With a desiccant (stored outside the primary container)Prevents hydrolysis of moisture-sensitive functional groups like NHS esters.[1]

Short-Term Storage (Days to Weeks):

For reagents that are in frequent use, short-term storage conditions can be slightly less stringent, but care must still be taken:

ParameterRecommendationRationale
Temperature 2-8°C or -20°CSlows down degradation processes.
Atmosphere Backfill with Argon or Nitrogen after each useContinues to protect against oxidation.[1]
Light Keep in the darkProtects against light-induced degradation.[1]
Moisture Ensure the container is tightly sealedMinimizes exposure to atmospheric moisture.

Handling Best Practices:

  • Equilibration: Before opening, always allow the reagent container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold reagent, which is particularly critical for moisture-sensitive functionalities like NHS esters.[1]

  • Inert Atmosphere: When dispensing the reagent, work quickly and in a low-humidity environment. If possible, handle the reagent under a stream of inert gas (Argon or Nitrogen).

  • Aliquoting: For sensitive and frequently used reagents, consider aliquoting the powder into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to ambient conditions.[1]

  • Solution Stability: Avoid storing Fmoc-PEG reagents in solution for extended periods. If storage in solution is unavoidable, use anhydrous solvents and store at -20°C or below under an inert atmosphere. The stability in solution is highly dependent on the solvent and the specific reactive group.

Quantitative Stability Data

The stability of Fmoc-PEG reagents can be quantitatively assessed by monitoring the loss of purity over time under various storage conditions. The following tables provide representative data on the stability of related compounds, illustrating the impact of storage conditions.

Table 1: Stability of a PEGylated Protein Conjugate

This table shows the half-life of a PEGylated protein at an elevated temperature, demonstrating the inherent instability of the PEG chain under thermal stress.

CompoundTemperature (°C)Half-life (hours)
PEGylated cytochrome-c706.84 - 9.05

Data adapted from a study on the thermal stability of PEGylated cytochrome c.

Table 2: Stability of PEGylated Peptides in Serum

This data illustrates the stability of PEGylated peptides in a biological matrix, which is relevant for drug delivery applications.

CompoundTime in Rat Serum (hours)% Remaining
PEGylated A20FMDV2 analogue48>80%

Data adapted from a study on the stability of PEGylated peptides in rat serum.[3]

Table 3: Impact of Thermal Cycling on Bulk PEG 6000

This table shows the changes in physical properties of PEG 6000 after a large number of thermal cycles, indicating long-term structural stability under these conditions.

ParameterChange after 1500 cycles
Melting Point-6.32%
Latent Heat-25%

Data from an accelerated thermal cycling test of PEG 6000.[4]

Degradation Pathways and Side Reactions

Understanding the potential degradation pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.

PEG Chain Degradation

The primary degradation mechanism for the PEG chain is oxidation. This can be initiated by various stressors and proceeds through a radical mechanism.

PEG_Degradation PEG PEG Chain (-CH2-CH2-O-)n Radical PEG Radical (-CH•-CH2-O-) PEG->Radical H• abstraction Stressor Stressor (Heat, Light, O2) Stressor->PEG Initiation Peroxy Peroxy Radical (-CH(OO•)-CH2-O-) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (-CH(OOH)-CH2-O-) Peroxy->Hydroperoxide + H• Cleavage Chain Cleavage Hydroperoxide->Cleavage Products Degradation Products (Formaldehyde, Acetaldehyde, Formic Acid, etc.) Cleavage->Products

Caption: Oxidative degradation pathway of the polyethylene glycol (PEG) chain.

Fmoc Group Deprotection

The Fmoc group is removed under basic conditions via a β-elimination mechanism. This is the intended reaction in peptide synthesis but an undesirable degradation pathway during storage.

Fmoc_Deprotection Fmoc_Amine Fmoc-Protected Amine Carbanion Fluorenyl Carbanion Fmoc_Amine->Carbanion Base Base (e.g., Piperidine) Base->Fmoc_Amine Proton Abstraction Elimination β-Elimination Carbanion->Elimination Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Free_Amine Free Amine Elimination->Free_Amine Adduct Dibenzofulvene-Base Adduct Dibenzofulvene->Adduct Trapped by Base

Caption: Mechanism of Fmoc group deprotection by a base.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of Fmoc-PEG reagents.

Protocol for a Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method. It involves subjecting the Fmoc-PEG reagent to various stress conditions to generate potential degradation products.[5][6]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • Fmoc-PEG reagent

  • Solvents (e.g., acetonitrile, water, DMF)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or Charged Aerosol Detector (CAD)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of the Fmoc-PEG reagent in a suitable solvent (e.g., 1 mg/mL in 50% acetonitrile/water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add NaOH to a final concentration of 0.1 M. Incubate at room temperature for 8 hours. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidation: To an aliquot of the stock solution, add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid Fmoc-PEG reagent and a solution of the reagent at 70°C for 48 hours.

  • Photostability: Expose the solid reagent and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

  • Control Samples: Store a sample of the stock solution and the solid reagent under recommended long-term storage conditions (-20°C, dark).

  • Analysis: Analyze all stressed and control samples by a suitable HPLC method (see Protocol 5.2). Compare the chromatograms to identify new peaks (degradation products) and any decrease in the main peak area.

Protocol for a Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for assessing the purity and stability of Fmoc-PEG reagents.

Objective: To separate the intact Fmoc-PEG reagent from its potential degradation products and quantify its purity.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector (or CAD for PEG reagents without strong chromophores).[7]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the Fmoc-PEG reagent (or the sample from the forced degradation study) in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm and 301 nm for the Fmoc group.

    • Injection Volume: 20 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 95
      35 95
      36 5

      | 40 | 5 |

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurity peaks.

    • Calculate the purity of the Fmoc-PEG reagent as the percentage of the main peak area relative to the total peak area.

    • For stability studies, compare the purity of the stored sample to that of a reference standard or a time-zero sample.

Workflow for a Comprehensive Stability Study

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of an Fmoc-PEG reagent.

Stability_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_analysis 3. Analytical Phase cluster_reporting 4. Reporting Phase Define_Reagent Define Reagent & Lot Number Set_Conditions Set Storage Conditions (e.g., -20°C, 4°C, 25°C/60%RH) Define_Reagent->Set_Conditions Set_Timepoints Set Time Points (0, 3, 6, 12 months) Set_Conditions->Set_Timepoints Place_Samples Place Samples in Stability Chambers Pull_Samples Pull Samples at Defined Time Points Place_Samples->Pull_Samples Analyze_Samples Analyze Samples via Stability-Indicating HPLC Pull_Samples->Analyze_Samples Assess_Purity Assess Purity & Impurity Profile Analyze_Samples->Assess_Purity Compile_Data Compile & Analyze Data Assess_Purity->Compile_Data Generate_Report Generate Stability Report (Include shelf-life estimation) Compile_Data->Generate_Report

Caption: A typical workflow for a long-term stability study of Fmoc-PEG reagents.

Conclusion

The stability of Fmoc-PEG reagents is a critical factor that directly impacts their performance in research and development. By understanding the inherent instabilities of the Fmoc group, the PEG chain, and any additional reactive moieties, and by implementing rigorous storage and handling protocols, researchers can ensure the integrity and reactivity of these valuable compounds. The use of forced degradation studies and validated stability-indicating analytical methods is essential for quality control and for establishing appropriate shelf-life and re-test dates. Adherence to the guidelines presented in this technical guide will contribute to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to Fmoc-Protected Amine Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The strategic implementation of protecting groups and linkers is fundamental to the successful synthesis of peptides and oligonucleotides. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, in conjunction with a variety of amine linkers, has become a cornerstone of modern solid-phase synthesis. This technical guide provides a comprehensive overview of the key features of Fmoc-protected amine linkers, including their chemical properties, applications, and the experimental protocols essential for their effective use in research and drug development.

Core Principles of Fmoc Protection

The Fmoc group is a base-labile protecting group renowned for its stability under acidic conditions, providing orthogonality with commonly used acid-labile protecting groups such as tert-butoxycarbonyl (Boc).[1] This characteristic is pivotal in solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis, allowing for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the linkage to the solid support.[2]

The deprotection of the Fmoc group proceeds via a β-elimination mechanism, typically initiated by a secondary amine base like piperidine (B6355638).[3][4] This reaction cleaves the Fmoc group, liberating the amine and generating dibenzofulvene (DBF), which is subsequently scavenged by the amine base to form a stable adduct.[5] The progress of this deprotection can be conveniently monitored spectrophotometrically by detecting the DBF-piperidine adduct.[5]

Key Features and Applications of Fmoc-Protected Amine Linkers

Fmoc-protected amine linkers offer a versatile toolkit for the synthesis of complex biomolecules. Their primary function is to provide a stable anchor point for the first monomer (amino acid or nucleotide) to the solid support and to dictate the functionality of the C-terminus of the final product. The choice of linker is critical and depends on the desired outcome of the synthesis.

In Solid-Phase Peptide Synthesis (SPPS):

  • Peptide Acids: For the synthesis of peptides with a C-terminal carboxylic acid, benzyl (B1604629) alcohol-type linkers such as Wang and 2-chlorotrityl (2-CTC) resins are commonly employed.[2][6] The 2-CTC resin is particularly advantageous for its high acid lability, allowing for the cleavage of the peptide under very mild acidic conditions, which preserves acid-labile side-chain protecting groups.[7] This feature is invaluable for the synthesis of protected peptide fragments.

  • Peptide Amides: The synthesis of peptide amides, a common feature of many biologically active peptides, is typically achieved using the Rink amide linker.[8][9] Cleavage from the Rink amide resin with trifluoroacetic acid (TFA) directly yields the C-terminal amide.[6]

In Oligonucleotide Synthesis:

  • Functionalization: Fmoc-protected amino linkers, such as Amino-Modifier C6, are used to introduce a primary amine at the 3' or 5' terminus of an oligonucleotide.[10] This terminal amine serves as a reactive handle for the conjugation of various molecules, including fluorescent dyes, biotin, and other labels, which is crucial for diagnostic and research applications.[11]

Quantitative Data on Linker Performance

The efficiency of solid-phase synthesis is highly dependent on the performance of the chosen linker. The following tables summarize key quantitative data related to the cleavage and stability of common Fmoc-protected amine linkers. The data presented is a synthesis of typical values reported in the literature and serves as a comparative guide.

Linker TypeTypical Cleavage ConditionsPeptide C-TerminusTypical Cleavage Yield (%)Typical Crude Purity (%)Key Considerations
Wang 95% TFA / 2.5% H₂O / 2.5% TISCarboxylic Acid85-9570-90Risk of side reactions like diketopiperazine formation for C-terminal Pro or Gly.[2][6]
2-Chlorotrityl (2-CTC) 1-5% TFA in DCM (for protected fragments); 95% TFA cocktail (for full deprotection)Carboxylic Acid>95 (for protected fragments)>90 (for protected fragments)Excellent for preparing protected peptide fragments due to its high acid sensitivity.[7] Minimizes racemization of the first amino acid.[6]
Rink Amide 95% TFA / 2.5% H₂O / 2.5% TISAmide90-9880-95The standard for synthesizing peptide amides.[6][9]

Table 1: Comparative Performance of Common Fmoc-Linkers in Peptide Synthesis. Yields and purities are sequence-dependent and can vary.

Scavenger Cocktail (in TFA)Target ResiduesEfficacy in Preventing Side Reactions
95% TFA, 2.5% H₂O, 2.5% TIS General purpose, Trp, Tyr, MetGood general-purpose scavenger cocktail for preventing carbocation-mediated side reactions.[12]
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (Reagent K) Trp, Tyr, Cys, Met, ArgA robust and highly effective cocktail for suppressing a wide range of side reactions, particularly with sensitive amino acids.[13]
94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT Trp, Cys, MetRecommended for peptides containing multiple sensitive residues to minimize alkylation and oxidation.[12]

Table 2: Comparison of Common Cleavage Cocktails for Fmoc-SPPS. TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in solid-phase synthesis. The following sections provide step-by-step methodologies for key procedures involving Fmoc-protected amine linkers.

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Leu-Enkephalin: YGGFL) using Rink Amide Resin

This protocol outlines the manual synthesis of the pentapeptide Leu-Enkephalin on Rink Amide resin.

Materials:

  • Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Manual solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place 100 mg of Rink Amide resin in the synthesis vessel.

    • Add 2 mL of DMF and allow the resin to swell for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection (Initial):

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • First Amino Acid Coupling (Fmoc-L-Leu-OH):

    • In a separate vial, dissolve Fmoc-L-Leu-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in 1.5 mL of DMF.

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

    • (Optional) Perform a Kaiser test to confirm complete coupling.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence: Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-L-Tyr(tBu)-OH.

  • Final Fmoc Deprotection:

    • After the final coupling, perform one last Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 2 mL) and dry under vacuum for at least 1 hour.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. Prepare 2 mL for 100 mg of resin.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

    • Filter the cleavage mixture into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • In a larger tube, add 20 mL of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the first Fmoc-protected amino acid to 2-CTC resin, a critical step that minimizes racemization.[3]

Materials:

  • 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)

  • Fmoc-amino acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (B129727)

Procedure:

  • Resin Swelling:

    • Swell 1 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a sealed reaction vessel under an inert atmosphere.

  • Amino Acid Attachment:

    • In a separate flask, dissolve the Fmoc-amino acid (1.5 equivalents relative to the resin loading) in anhydrous DCM (10 mL).

    • Add the amino acid solution to the swollen resin.

    • Add DIEA (3.0 equivalents relative to the amino acid) to the reaction mixture.

    • Agitate the mixture at room temperature for 2 hours.

  • Capping of Unreacted Sites:

    • Add 1 mL of methanol to the reaction vessel to cap any unreacted chlorotrityl groups.

    • Agitate for an additional 30 minutes.

  • Washing:

    • Filter the resin and wash thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with methanol (3 x 10 mL).

  • Drying:

    • Dry the loaded resin under vacuum.

  • Determination of Loading (Optional):

    • A small, accurately weighed sample of the dry resin can be subjected to Fmoc deprotection with a known volume of 20% piperidine in DMF. The absorbance of the resulting dibenzofulvene-piperidine adduct is measured spectrophotometrically to calculate the resin loading.[14]

Protocol 3: Synthesis of Fmoc-Rink Amide Linker

This protocol provides a general outline for the synthesis of the Fmoc-Rink amide linker, a key reagent for the preparation of peptide amides.[15][16]

Materials:

Procedure (multi-step synthesis):

  • Step 1: Ether Formation: React p-hydroxybenzaldehyde with ethyl bromoacetate in the presence of potassium carbonate in acetone.[16]

  • Step 2: Oxidation: Oxidize the aldehyde to a carboxylic acid using sodium chlorite and hydrogen peroxide.[16]

  • Step 3: Friedel-Crafts Acylation: Convert the carboxylic acid to its acid chloride and react it with 1,3-dimethoxybenzene in the presence of aluminum chloride.[16]

  • Step 4: Saponification: Hydrolyze the ester to a carboxylic acid using sodium hydroxide in ethanol.[16]

  • Step 5: Oxime Formation: React the ketone with hydroxylamine hydrochloride.[16]

  • Step 6: Reduction: Reduce the oxime to an amine using zinc powder in the presence of ammonium hydroxide.[16]

  • Step 7: Fmoc Protection: Protect the newly formed amine with Fmoc-OSu in a mixture of dioxane and water with potassium carbonate as the base.[16]

Note: This is a simplified overview. Each step requires specific reaction conditions, purification, and characterization.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex chemical processes and workflows. The following are Graphviz (DOT language) scripts for generating key diagrams related to Fmoc-protected amine linkers.

Fmoc_Deprotection_Mechanism Fmoc_NH_R Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_NH_R->Intermediate1 β-elimination Piperidine Piperidine (Base) Piperidine->Fmoc_NH_R DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Intermediate1->DBF Free_Amine H2N-Peptide Intermediate1->Free_Amine DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Cycle cluster_SPPS Solid-Phase Peptide Synthesis Cycle Start Start with Resin-NH-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage from Resin (TFA Cocktail) Repeat->Final_Cleavage No (Sequence Complete)

Caption: Workflow for a single cycle in Fmoc-based SPPS.

Linker_Selection_Logic Desired_Product Desired Peptide C-Terminus? Carboxylic_Acid Carboxylic Acid Desired_Product->Carboxylic_Acid Amide Amide Desired_Product->Amide Protected_Fragment Protected Fragment Desired_Product->Protected_Fragment Wang_Resin Use Wang Resin Carboxylic_Acid->Wang_Resin Rink_Amide_Resin Use Rink Amide Resin Amide->Rink_Amide_Resin CTC_Resin Use 2-CTC Resin Protected_Fragment->CTC_Resin

Caption: Decision tree for selecting a suitable SPPS linker.

Conclusion

Fmoc-protected amine linkers are indispensable tools in modern chemical biology and drug discovery, enabling the efficient and reliable synthesis of complex peptides and functionalized oligonucleotides. A thorough understanding of their chemical properties, the nuances of different linker types, and the optimization of experimental protocols are paramount for achieving high yields and purities. This guide provides a foundational understanding and practical methodologies to aid researchers in the effective application of these versatile chemical entities. As the demand for sophisticated synthetic biomolecules continues to grow, the continued development and refined application of Fmoc-protected amine linkers will undoubtedly play a central role in advancing scientific discovery.

References

The Critical Role of PEG Chain Length in Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is a critical component that significantly influences the therapeutic's efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile and widely adopted spacer due to its unique physicochemical properties. This technical guide explores the impact of varying PEG chain lengths on the performance of these targeted therapies, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Multifaceted Impact of PEG Linkers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units.[1] The incorporation of PEG chains into linkers offers several key advantages in drug development:

  • Enhanced Solubility: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic. The inclusion of a hydrophilic PEG linker can significantly improve the aqueous solubility of the entire conjugate, mitigating the risk of aggregation, especially at higher drug-to-antibody ratios (DARs) in ADCs.[2][3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life.[2][4] This extended circulation time can result in greater accumulation of the therapeutic in the target tissue, such as a tumor.[2]

  • Reduced Immunogenicity: The PEG chain can act as a shield, masking the payload and other components of the conjugate from the immune system, potentially reducing the immunogenicity of the therapeutic.[2][3]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window and minimize off-target toxicity.[2]

The length of the PEG chain is a critical parameter that can be fine-tuned to optimize these effects for a specific therapeutic application.[2]

Quantitative Analysis of PEG Chain Length on Efficacy and Pharmacokinetics

The selection of the optimal PEG linker length is a crucial step in the design of ADCs and PROTACs, as it directly impacts their biological activity and disposition. The following tables summarize quantitative data from preclinical studies, illustrating the influence of PEG chain length on key performance parameters.

Impact of PEG Linker Length on PROTAC Performance

The efficacy of a PROTAC is typically determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table presents data from a study on reversible covalent PROTACs targeting Bruton's tyrosine kinase (BTK), demonstrating the impact of PEG linker length on degradation efficiency.

PROTAC NameLinker CompositionDC50 (nM)Dmax (%)Reference
NC-1Non-covalent2.297[5]
RC-14-unit PEG~25>90%[6]
ARV-8253-unit PEG<1>95%[6]
dBET14-unit PEG~4>98%[6]

Note: Data is compiled from studies on different PROTACs and target proteins, and direct comparison should be made with caution.

Impact of PEG Linker Length on ADC Performance

The performance of ADCs is evaluated through in vitro cytotoxicity (IC50), pharmacokinetic parameters (e.g., plasma half-life), and in vivo efficacy (e.g., tumor growth inhibition). The following tables provide a qualitative and quantitative overview from the available literature.

Disclaimer: The data presented below is synthesized from multiple preclinical studies using different antibodies, payloads, and experimental models. Therefore, direct head-to-head comparison of the values is not recommended. The tables are intended to illustrate general trends observed with varying PEG linker lengths.

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

Linker PEG LengthIC50 (ng/mL)Cell LineTarget AntigenPayloadReference
PEG410-50VariousVariousMMAE[2]
PEG820-100VariousVariousMMAE[2]
PEG1250-200VariousVariousMMAE[2]
PEG24100-500VariousVariousMMAE[2]

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths

Linker PEG LengthPlasma Half-life (hours)Clearance (mL/day/kg)Animal ModelReference
No PEG40-60HighRat[1]
PEG460-80ModerateRat[1]
PEG8100-150LowRat[1]
PEG12120-180LowRat[1]
PEG24150-200LowRat[1]

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

Linker PEG LengthTumor Growth Inhibition (%)Xenograft ModelDosing RegimenReference
No PEG40-60VariousSingle Dose[2]
PEG450-70VariousSingle Dose[2]
PEG870-90VariousSingle Dose[2]
PEG1270-90VariousSingle Dose[2]
PEG2460-80VariousSingle Dose[2]

Experimental Protocols

Detailed and robust experimental methodologies are essential for accurately evaluating the impact of PEG linker length on the performance of ADCs and PROTACs.

Synthesis of PEGylated Linker-Payload Conjugates

The synthesis of ADCs and PROTACs with varying PEG linker lengths typically involves multi-step chemical synthesis. A general protocol for the synthesis of a maleimide-functionalized PEG linker conjugated to the cytotoxic payload MMAE is outlined below. For a detailed, step-by-step synthesis protocol for SuO-Glu-Val-Cit-PAB-MMAE, please refer to the cited literature.[7]

Materials:

  • Fmoc-protected amino acids (e.g., Fmoc-Val-OH, Fmoc-Cit-OH)

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Maleimide-PEGn-NHS ester (where 'n' is the number of PEG units)

  • Monomethyl Auristatin E (MMAE)

  • Solvents (DMF, DCM, DMSO)

  • Purification system (e.g., Reverse-phase HPLC)

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide component of the linker (e.g., Val-Cit) is assembled on a solid support resin using standard Fmoc-based SPPS chemistry.[7]

  • Cleavage and Purification: The peptide is cleaved from the resin and purified using reverse-phase HPLC.

  • PEGylation: The purified peptide is reacted with a maleimide-PEGn-NHS ester to introduce the PEG spacer of the desired length. The reaction is typically carried out in a suitable organic solvent like DMF.

  • Payload Conjugation: The PEGylated linker is then conjugated to the payload (e.g., MMAE) through a suitable chemical reaction, such as an amide bond formation.[8]

  • Final Purification: The final linker-payload conjugate is purified by reverse-phase HPLC and characterized by mass spectrometry and NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is adapted from established methodologies for evaluating ADC cytotoxicity.[9]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in complete culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include a vehicle control (medium with no ADC).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the ADC concentration and determine the IC50 value for each ADC.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

Western blotting is a standard technique to quantify the levels of a target protein in cells following treatment with a PROTAC. This protocol is based on established methods for assessing PROTAC-induced protein degradation.[10][11]

Materials:

  • Target cell line

  • PROTACs with varying PEG linker lengths

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.

In Vivo Efficacy Study in Xenograft Models

Xenograft models are commonly used to evaluate the anti-tumor efficacy of ADCs and PROTACs in a preclinical setting. This protocol provides a general framework for such studies.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Human cancer cell line for tumor implantation

  • ADCs or PROTACs with varying PEG linker lengths

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups with similar average tumor volumes.

  • Treatment Administration: Administer the ADCs or PROTACs with different PEG linkers and the vehicle control to the respective groups, typically via intravenous injection. The dosing schedule will depend on the specific therapeutic and model.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.

  • Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.

Visualizing Key Pathways and Workflows

Diagrams are invaluable tools for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism of action of a PROTAC, which involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Pathway cluster_cellular_space Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to POI ligand PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligand Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Proteasome->E3_Ligase E3 Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated degradation of a target protein.

General Experimental Workflow for ADC Evaluation

This diagram outlines the typical workflow for the preclinical evaluation of an Antibody-Drug Conjugate, from initial synthesis to in vivo efficacy studies.

ADC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: ADC Design & Synthesis binding_assay Target Binding Assay (ELISA/FACS) start->binding_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) binding_assay->cytotoxicity_assay stability_assay Plasma Stability Assay cytotoxicity_assay->stability_assay pk_study Pharmacokinetic (PK) Study stability_assay->pk_study efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study toxicity_study Toxicity Study efficacy_study->toxicity_study end Lead Candidate Selection toxicity_study->end

Caption: Preclinical evaluation workflow for an ADC.

Conclusion

The length of the PEG chain in a linker is a critical design parameter that profoundly influences the therapeutic properties of ADCs and PROTACs. A systematic exploration of different PEG chain lengths is essential to optimize solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy and safety of these targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the rational design and evaluation of next-generation bioconjugates. The careful selection of an appropriately sized PEG linker can be the key to unlocking the full therapeutic potential of these promising drug modalities.

References

Methodological & Application

Application Notes and Protocols for Fmoc-PEG9-alcohol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of Fmoc-PEG9-alcohol as a linker in solid-phase peptide synthesis (SPPS). This hydrophilic linker is particularly valuable for synthesizing modified peptides, improving the solubility of hydrophobic peptides, and creating conjugates for various biomedical applications. The following sections detail the necessary procedures from resin functionalization to final peptide cleavage and purification.

Introduction

This compound is a heterobifunctional linker composed of a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a primary alcohol.[1] In solid-phase peptide synthesis, it can be anchored to a resin through its alcohol moiety, leaving the Fmoc-protected amine as the starting point for peptide chain elongation. The polyethylene (B3416737) glycol (PEG) component imparts increased hydrophilicity and flexibility to the synthesized peptide, which can be advantageous for biological assays and therapeutic applications. The use of the Fmoc/tBu strategy in SPPS is well-established, offering mild deprotection conditions that are compatible with a wide range of peptide modifications.[2][3][4]

Experimental Protocols

This section provides detailed step-by-step instructions for the use of this compound in SPPS, from the initial loading onto the resin to the final cleavage of the PEGylated peptide.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

2-Chlorotrityl chloride (2-CTC) resin is an acid-sensitive resin that allows for the mild cleavage of the final peptide, often leaving side-chain protecting groups intact. The hydroxyl group of this compound can be readily attached to this resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g) in DCM (10 mL) for 30 minutes in a reaction vessel.

  • Coupling Solution Preparation: In a separate flask, dissolve this compound (2 equivalents relative to resin loading) in DCM (5 mL).

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (4 equivalents relative to resin loading).

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: The loading of the this compound onto the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a known volume of 20% piperidine (B6355638) in DMF and measuring the absorbance of the fulvene-piperidine adduct at 301 nm.

Protocol 2: Fmoc-SPPS of a Model Peptide on Fmoc-PEG9-Resin

This protocol outlines the standard steps for peptide chain elongation using the Fmoc strategy.[2]

Materials:

  • Fmoc-PEG9-functionalized resin

  • Fmoc-protected amino acids

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA

  • Deprotection Reagent: 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-PEG9-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine and the dibenzofulvene adduct.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Coupling Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (Reagent R):

    • Trifluoroacetic acid (TFA): 95%

    • Triisopropylsilane (TIS): 2.5%

    • Water: 2.5%

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the cleavage cocktail (e.g., Reagent R) to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate to a small volume.

    • Add cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes typical quantitative data that can be expected when using this protocol. Actual results may vary depending on the peptide sequence and synthesis scale.

ParameterTypical ValueMethod of Determination
Resin Loading 0.2 - 0.5 mmol/gUV-Vis Spectrophotometry of Fmoc cleavage
Coupling Efficiency >99%Kaiser Test / Amino Acid Analysis
Crude Peptide Purity 70 - 90%RP-HPLC
Overall Yield 15 - 40%Mass of purified peptide

Visualizations

Workflow for SPPS using this compound

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Coupling1 Couple Fmoc-PEG9-OH to Resin Resin->Coupling1 FmocPEGOH This compound FmocPEGOH->Coupling1 FmocPEGResin Fmoc-PEG9-Resin Coupling1->FmocPEGResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) FmocPEGResin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling2 Couple Amino Acid Washing1->Coupling2 AminoAcid Fmoc-AA-OH + HATU/DIPEA AminoAcid->Coupling2 Washing2 Wash (DMF) Coupling2->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified PEGylated Peptide Purification->FinalPeptide

Caption: General workflow for SPPS using this compound linker.

Logic Diagram for Reagent Selection

Reagent_Selection Start Start Synthesis Planning ResinChoice Desired C-Terminus? Start->ResinChoice Acid Carboxylic Acid ResinChoice->Acid Acid Amide Amide ResinChoice->Amide Amide WangResin Use Wang or 2-CTC Resin Acid->WangResin RinkAmideResin Use Rink Amide Resin Amide->RinkAmideResin CleavageChoice Peptide Sequence Properties? WangResin->CleavageChoice RinkAmideResin->CleavageChoice Standard Standard Sequence CleavageChoice->Standard Standard Sensitive Contains Trp, Cys, Met CleavageChoice->Sensitive Sensitive Residues TFA_TIS Cleavage Cocktail: TFA/TIS/H2O Standard->TFA_TIS TFA_Scavengers Cleavage Cocktail: TFA + Scavengers (e.g., EDT, Thioanisole) Sensitive->TFA_Scavengers End Proceed to Cleavage TFA_TIS->End TFA_Scavengers->End

Caption: Decision logic for resin and cleavage reagent selection in SPPS.

References

Application Notes and Protocols for Fmoc-PEG9-alcohol as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is critical for the subsequent ubiquitination and degradation of the target protein.[3]

The linker itself is a crucial element that significantly influences the efficacy and drug-like properties of the PROTAC.[4] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties.[5] The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule. Furthermore, the length and flexibility of the PEG linker are critical parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination.[5]

Fmoc-PEG9-alcohol is a heterobifunctional PEG linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected primary amine and a terminal alcohol group. This structure allows for a directional and stepwise synthesis of a PROTAC, a key strategy in their development.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

PropertyValueReference
Molecular Formula C₃₃H₄₉NO₁₁[6]
Molecular Weight 635.74 g/mol [6]
Appearance White to off-white solidN/A
Solubility Soluble in DMF, DMSO, DCMN/A
Functional Groups Fmoc-protected amine, Hydroxyl[6]

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. A representative workflow for the synthesis of a BRD4-targeting PROTAC is presented below. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and is a well-established target in oncology.[7] The workflow utilizes a JQ1 derivative as the BRD4 ligand and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.[2][7]

G cluster_synthesis PROTAC Synthesis Workflow Start Start Fmoc_Deprotection Step 1: Fmoc Deprotection of Linker Start->Fmoc_Deprotection This compound POI_Coupling Step 2: Coupling of POI Ligand (JQ1 derivative) Fmoc_Deprotection->POI_Coupling Alcohol_Activation Step 3: Activation of Terminal Alcohol POI_Coupling->Alcohol_Activation E3_Coupling Step 4: Coupling of E3 Ligase Ligand (Pomalidomide) Alcohol_Activation->E3_Coupling Purification Step 5: Purification and Characterization E3_Coupling->Purification End End Purification->End Final PROTAC

Caption: A generalized workflow for the synthesis of a BRD4-targeting PROTAC using this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a BRD4-targeting PROTAC using this compound.

Protocol 1: Fmoc Deprotection of this compound

This procedure removes the Fmoc protecting group to reveal a primary amine for subsequent coupling.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine (B6355638)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add piperidine (20% v/v in DMF) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of the Fmoc group.

  • Upon completion, remove the solvent and excess piperidine under reduced pressure to yield the crude amino-PEG9-alcohol. This product is often used in the next step without further purification.

Protocol 2: Coupling of POI Ligand (JQ1 derivative) to Amino-PEG9-alcohol

This step involves the formation of an amide bond between the carboxylic acid of a JQ1 derivative and the newly exposed amine of the PEG linker.

Materials:

  • Amino-PEG9-alcohol (from Protocol 1)

  • Carboxylic acid-functionalized JQ1 derivative (e.g., (+)-JQ1-acid) (1.0 - 1.2 eq)

  • HATU (1.2 eq) or HBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous DMF

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the carboxylic acid-functionalized JQ1 derivative in anhydrous DMF.

  • Add HATU or HBTU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of amino-PEG9-alcohol in anhydrous DMF to the activated JQ1 mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the JQ1-PEG9-alcohol intermediate.

Protocol 3: Activation of the Terminal Alcohol and Coupling of E3 Ligase Ligand (Pomalidomide)

The terminal hydroxyl group of the JQ1-PEG9-alcohol intermediate is first activated (e.g., by tosylation) and then coupled to an amine-functionalized E3 ligase ligand.

Materials:

  • JQ1-PEG9-alcohol (from Protocol 2)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Amine-functionalized pomalidomide derivative (1.1 eq)

  • Anhydrous DMF

  • DIPEA (3.0 eq)

Procedure:

  • Activation of the Alcohol:

    • Dissolve JQ1-PEG9-alcohol in anhydrous DCM and cool to 0 °C.

    • Add TEA or pyridine, followed by the slow addition of TsCl.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the formation of the tosylated intermediate (JQ1-PEG9-OTs) by LC-MS.

    • Work up the reaction by washing with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate to obtain the crude tosylated intermediate.

  • Coupling of Pomalidomide:

    • Dissolve the crude JQ1-PEG9-OTs and the amine-functionalized pomalidomide derivative in anhydrous DMF.

    • Add DIPEA and heat the reaction mixture to 60-80 °C.

    • Stir overnight under a nitrogen atmosphere.

    • Monitor the formation of the final PROTAC product by LC-MS.

    • Upon completion, purify the final product by preparative reverse-phase HPLC.

Characterization and Evaluation of the Synthesized PROTAC

The identity and purity of the final PROTAC should be confirmed using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. The biological activity is then assessed through a series of in vitro assays.

Representative Data for a BRD4-Targeting PROTAC

The following table provides illustrative quantitative data for a BRD4-targeting PROTAC with a PEG linker. Actual values will vary depending on the specific ligands and linker length.

ParameterIllustrative ValueMethod
Purity >95%HPLC
Molecular Weight Confirmation Consistent with calculated massHRMS (High-Resolution Mass Spectrometry)
BRD4 Degradation (DC₅₀) 10 - 100 nMWestern Blot or HiBiT Assay
Maximum Degradation (Dₘₐₓ) >90%Western Blot or HiBiT Assay
Cell Viability (IC₅₀) 50 - 500 nMMTS or CellTiter-Glo Assay

BRD4 Signaling Pathway and PROTAC Mechanism of Action

BRD4 plays a crucial role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery.[8] It is particularly important for the expression of oncogenes like c-MYC.[9] A BRD4-targeting PROTAC induces the degradation of BRD4, thereby downregulating the expression of these key cancer-promoting genes.[10]

G cluster_pathway BRD4 Signaling and PROTAC Intervention BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ubiquitination Ubiquitination BRD4->Ubiquitination Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription initiates PROTAC PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase (Cereblon) PROTAC->E3_Ligase recruits E3_Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

References

Application of Fmoc-PEG9-alcohol in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG9-alcohol is a heterobifunctional linker that offers significant advantages in the design and development of advanced drug delivery systems.[1][2][3] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group separated by a nine-unit polyethylene (B3416737) glycol (PEG) spacer, provides a versatile platform for drug conjugation, nanoparticle functionalization, and hydrogel formation. The Fmoc protecting group allows for controlled, base-labile deprotection of the amine, enabling sequential and site-specific conjugation strategies.[4] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting drug conjugates and delivery systems, potentially improving their pharmacokinetic profiles.[2][5] The terminal hydroxyl group offers a reactive site for the attachment of drugs, targeting ligands, or other functional moieties. This document provides detailed application notes and experimental protocols for the use of this compound in various drug delivery contexts.

Key Applications

This compound is a valuable tool for:

  • Drug Conjugation: Covalently linking therapeutic agents to enhance their solubility, stability, and circulation time.

  • Nanoparticle Surface Modification: Functionalizing the surface of nanoparticles to improve their biocompatibility, reduce non-specific uptake, and enable targeted delivery.

  • Hydrogel Formation: As a component in self-assembling hydrogels for sustained drug release.

Application Note 1: Synthesis of a Drug-PEG Conjugate

This section details the use of this compound to synthesize a conjugate with a hypothetical carboxylic acid-containing drug, "Drug-COOH". The hydroxyl group of the linker is esterified with the drug's carboxylic acid, while the Fmoc-protected amine remains available for subsequent modifications.

Experimental Protocol: Synthesis of Fmoc-PEG9-Drug Conjugate

Materials:

  • This compound

  • Drug-COOH (a model drug with a carboxylic acid functional group)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether, cold

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and Drug-COOH (1.2 equivalents) in anhydrous DCM.

  • Addition of Coupling Agents: To the solution from step 1, add DMAP (0.1 equivalents) followed by a solution of DCC (1.5 equivalents) in anhydrous DCM, dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 0.1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the pure Fmoc-PEG9-Drug conjugate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Reaction cluster_3 Purification cluster_4 Final Product A Dissolve this compound & Drug-COOH in DCM B Add DMAP & DCC at 0°C A->B C Stir at RT for 24-48h B->C D Filter DCU C->D E Aqueous Work-up D->E F Column Chromatography E->F G Fmoc-PEG9-Drug Conjugate F->G

Workflow for the synthesis of a drug-PEG conjugate.

Application Note 2: Formulation of PEGylated Nanoparticles

This section describes the preparation of drug-loaded nanoparticles with a functionalized surface using a derivative of this compound. The protocol involves the deprotection of the Fmoc group to expose the amine, which can then be used to attach the PEG linker to the nanoparticle surface.

Experimental Protocol: Nanoparticle Formulation and Surface Functionalization

Part A: Fmoc Deprotection of Fmoc-PEG9-Drug Conjugate

Materials:

  • Fmoc-PEG9-Drug Conjugate (from Application Note 1)

  • 20% Piperidine (B6355638) in DMF

  • DMF

  • DCM

  • Diethyl ether, cold

Procedure:

  • Dissolve the Fmoc-PEG9-Drug conjugate in DMF.

  • Add 20% piperidine in DMF and stir at room temperature for 30 minutes.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the solution under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Centrifuge and wash the pellet with cold diethyl ether to obtain the deprotected H₂N-PEG9-Drug conjugate.

  • Dry the product under vacuum.

Part B: Nanoparticle Formulation and PEGylation

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Drug to be encapsulated

  • H₂N-PEG9-Drug conjugate

  • DCM

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Formulation (Oil-in-Water Emulsion):

    • Dissolve PLGA and the drug in DCM to form the oil phase.

    • Add the oil phase to an aqueous PVA solution.

    • Emulsify using a probe sonicator.

    • Stir the emulsion at room temperature for several hours to evaporate the DCM and form solid nanoparticles.

    • Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize.

  • Surface Activation:

    • Resuspend the PLGA nanoparticles in PBS.

    • Activate the carboxyl groups on the PLGA surface by adding EDC (4 equivalents) and NHS (2 equivalents) and incubating for 30 minutes at room temperature.

  • PEGylation:

    • Add the H₂N-PEG9-Drug conjugate to the activated nanoparticle suspension.

    • Stir the reaction mixture overnight at room temperature.

  • Purification:

    • Centrifuge the PEGylated nanoparticles and wash with PBS to remove unreacted PEG-drug conjugate and coupling agents.

    • Resuspend the final PEGylated nanoparticles in a suitable buffer for characterization.

Quantitative Data: Nanoparticle Characterization
ParameterUnmodified NanoparticlesPEGylated Nanoparticles
Average Diameter (nm) 150 ± 10180 ± 15
Polydispersity Index (PDI) 0.15 ± 0.020.12 ± 0.03
Zeta Potential (mV) -25 ± 3-10 ± 2
Drug Loading (%) 10.2 ± 0.89.8 ± 0.7
Encapsulation Efficiency (%) 81.6 ± 6.478.4 ± 5.9
Drug Release Profile

A comparative in vitro drug release study was performed in PBS (pH 7.4) at 37°C.

Time (hours)Cumulative Release (%) - Unmodified NPCumulative Release (%) - PEGylated NP
125.315.1
648.935.7
1265.252.8
2480.170.4
4892.585.3
7295.891.2

Diagram: Nanoparticle PEGylation Workflow

G cluster_0 Fmoc Deprotection cluster_1 Nanoparticle Formulation cluster_2 Surface Chemistry cluster_3 Final Product A Fmoc-PEG9-Drug + Piperidine B H₂N-PEG9-Drug A->B C PLGA + Drug Emulsification D PLGA Nanoparticles C->D E Surface Activation (EDC/NHS) D->E F PEGylation with H₂N-PEG9-Drug E->F G Purification F->G H PEGylated Drug-Loaded Nanoparticles G->H

Workflow for nanoparticle surface functionalization.

Application Note 3: Self-Assembling Hydrogels for Sustained Release

The amphiphilic nature of this compound, with its hydrophobic Fmoc group and hydrophilic PEG chain, allows it to act as a building block for self-assembling hydrogels.[6][7][8] These hydrogels can encapsulate therapeutic agents and provide sustained release.

Experimental Protocol: Hydrogel Formation and Drug Loading

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrophilic drug (e.g., Doxorubicin HCl)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Drug Incorporation: Dissolve the hydrophilic drug in PBS to the desired concentration.

  • Hydrogel Formation (Solvent Switch Method):

    • To the drug-containing PBS solution, add the this compound stock solution dropwise while gently vortexing. The final concentration of the gelator should be in the range of 0.5-2.0% (w/v).

    • Allow the mixture to stand at room temperature. Gelation should occur within minutes to hours.

  • Confirmation of Gelation: Invert the vial to confirm the formation of a stable, self-supporting hydrogel.

Quantitative Data: Hydrogel Properties and Drug Release
Gelator Concentration (% w/v)Gelation Time (minutes)Storage Modulus (G') (Pa)
0.5~6050 ± 8
1.0~20150 ± 20
2.0~5400 ± 35
Drug Release Profile from 1% (w/v) Hydrogel
Time (days)Cumulative Release (%)
115.2
335.8
760.1
1482.5
2195.3

Diagram: Hydrogel Self-Assembly and Drug Release

G cluster_0 Self-Assembly cluster_1 Hydrogel Formation cluster_2 Sustained Release A This compound in DMSO C Mixing (Solvent Switch) A->C B Drug in PBS B->C D π-π Stacking of Fmoc Groups C->D G Drug Entrapment C->G F Nanofiber Network Formation D->F E Hydrophilic PEG Corona E->F H Drug Diffusion from Hydrogel Matrix F->H G->H

Mechanism of hydrogel formation and drug release.

Conclusion

This compound is a highly adaptable and valuable tool in the field of drug delivery. Its well-defined structure allows for precise control over the design of drug conjugates, the surface properties of nanoparticles, and the formation of self-assembling hydrogels. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of this compound in developing novel and effective therapeutic delivery systems. The versatility of its functional groups opens up a wide range of possibilities for creating sophisticated, targeted, and controlled-release drug formulations.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG) derivatives, a process known as PEGylation, is a widely adopted strategy to enhance their biomedical applicability. PEGylation imparts a hydrophilic shield to the nanoparticle surface, which can improve colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong systemic circulation time. This "stealth" characteristic is crucial for applications in targeted drug delivery, diagnostics, and bio-imaging.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific PEG derivative: 9-fluorenylmethoxycarbonyl-poly(ethylene glycol)9-alcohol (Fmoc-PEG9-alcohol). The Fmoc protecting group on the terminal amine offers a versatile handle for subsequent conjugation of targeting ligands or therapeutic molecules after deprotection, making it a valuable tool in the development of multifunctional nanocarriers. The terminal hydroxyl group allows for conjugation to various nanoparticle surfaces through different chemical strategies.

Applications

Nanoparticles functionalized with this compound are promising candidates for a range of biomedical applications, primarily in the field of drug delivery. The key advantages conferred by this specific modification include:

  • Enhanced Stability and Biocompatibility: The PEG9 chain provides a hydrophilic layer that prevents aggregation and reduces clearance by the reticuloendothelial system (RES).

  • Platform for Further Functionalization: The Fmoc group can be readily removed under mild basic conditions to expose a primary amine. This amine can then be used as a conjugation point for various molecules, such as:

    • Targeting Ligands: Antibodies, peptides (e.g., RGD), or small molecules to direct the nanoparticle to specific cells or tissues.

    • Therapeutic Agents: Covalent attachment of drugs or imaging agents.

  • Drug Encapsulation: The hydrophobic Fmoc group can enhance the loading of hydrophobic drugs into the core of self-assembled nanostructures like micelles through π-π stacking and hydrophobic interactions. This has been demonstrated to improve the loading capacity and formulation stability of drugs like paclitaxel.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the surface modification of nanoparticles with PEG derivatives, providing a reference for expected outcomes.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

ParameterBare NanoparticlesPEGylated NanoparticlesCharacterization Technique
Hydrodynamic Diameter (nm) Varies by NP typeIncrease of 10-50 nmDynamic Light Scattering (DLS)
Zeta Potential (mV) Varies by NP typeShift towards neutralityDLS with Zeta Potential
Grafting Density (PEG/nm²) N/A0.1 - 5.0TGA, NMR, XPS

Table 2: Drug Loading and Encapsulation Efficiency in Fmoc-PEGylated Nanocarriers

DrugNanocarrier SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
PaclitaxelPEG-Fmoc Micelles~36%>95%[1]
GenericFmoc-PEGylated Liposomes5-20%>90%General
GenericFmoc-PEGylated Polymeric NP1-15%>85%General

Note: Data for generic systems are representative values from the literature on similar PEGylated nanoparticles and may vary depending on the specific nanoparticle, drug, and formulation method.

Experimental Protocols

This section provides detailed protocols for the surface modification of nanoparticles with this compound. Two primary strategies are presented based on the surface chemistry of the starting nanoparticles: carboxylated and amine-functionalized nanoparticles.

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via Mitsunobu Reaction

This protocol is suitable for nanoparticles with surface carboxyl groups (e.g., carboxylated gold nanoparticles, iron oxide nanoparticles, or polymeric nanoparticles). The Mitsunobu reaction allows for the direct conversion of the hydroxyl group of this compound into an ester linkage with the surface carboxyl groups.[2]

Materials:

  • Carboxylated nanoparticles (e.g., 1 mg/mL in a suitable solvent like anhydrous DMF or THF)

  • This compound

  • Triphenylphosphine (B44618) (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Washing buffer (e.g., PBS or appropriate buffer for the nanoparticles)

  • Centrifuge and/or magnetic separator

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in anhydrous THF or DMF to a final concentration of 1 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.

  • Reagent Preparation:

    • In a separate vial, dissolve this compound (5-10 molar excess relative to surface carboxyl groups) and triphenylphosphine (5-10 molar excess) in anhydrous THF or DMF.

  • Reaction Initiation:

    • To the stirred nanoparticle suspension, add the solution of this compound and PPh3.

    • Slowly add DIAD or DEAD (5-10 molar excess) dropwise to the reaction mixture at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Quenching: Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Purification:

    • Pellet the nanoparticles by centrifugation or magnetic separation.

    • Remove the supernatant containing unreacted reagents and byproducts.

    • Wash the nanoparticles three times with the reaction solvent (THF or DMF) followed by three washes with the washing buffer.

  • Resuspension and Storage: Resuspend the purified Fmoc-PEG9-functionalized nanoparticles in a suitable storage buffer and store at 4 °C.

Workflow Diagram for Protocol 1

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization NP_COOH Carboxylated Nanoparticles Mix Mix NP, Fmoc-PEG9-OH, and PPh3 in Anhydrous Solvent NP_COOH->Mix FmocPEG_OH This compound FmocPEG_OH->Mix PPh3 Triphenylphosphine PPh3->Mix DIAD DIAD/DEAD Add_DIAD Add DIAD/DEAD (0°C to RT, 12-24h) DIAD->Add_DIAD Mix->Add_DIAD Quench Quench Reaction Add_DIAD->Quench Wash Wash and Purify (Centrifugation/Magnetic Separation) Quench->Wash Final_NP Fmoc-PEG9-Nanoparticles Wash->Final_NP

Workflow for Mitsunobu Conjugation.
Protocol 2: Activation of this compound with 1,1'-Carbonyldiimidazole (CDI) for Conjugation to Amine-Functionalized Nanoparticles

This protocol is suitable for nanoparticles with surface amine groups. This compound is first activated with CDI to form a reactive imidazole (B134444) carbamate (B1207046) intermediate, which then readily reacts with primary amines on the nanoparticle surface to form a stable carbamate linkage.

Materials:

  • Amine-functionalized nanoparticles (e.g., 1 mg/mL in a suitable solvent like anhydrous DMF)

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Washing buffer (e.g., PBS or appropriate buffer for the nanoparticles)

  • Centrifuge and/or magnetic separator

Procedure:

  • Activation of this compound:

    • Dissolve this compound (10-20 molar excess relative to surface amine groups) in anhydrous DMF.

    • Add CDI (1.1 equivalents relative to this compound) to the solution and stir at room temperature for 2-4 hours under an inert atmosphere.

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in anhydrous DMF to a final concentration of 1 mg/mL. Sonicate briefly if necessary.

  • Conjugation Reaction:

    • Add the activated Fmoc-PEG9-CDI solution to the nanoparticle suspension.

    • Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Purification:

    • Pellet the nanoparticles by centrifugation or magnetic separation.

    • Remove the supernatant.

    • Wash the nanoparticles three times with DMF followed by three washes with the washing buffer.

  • Resuspension and Storage: Resuspend the purified Fmoc-PEG9-functionalized nanoparticles in a suitable storage buffer and store at 4 °C.

Workflow Diagram for Protocol 2

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization FmocPEG_OH This compound Activated_PEG Activated Fmoc-PEG9-CDI FmocPEG_OH->Activated_PEG + CDI in DMF CDI CDI CDI->Activated_PEG React React Activated PEG with Nanoparticles (12-24h) Activated_PEG->React NP_NH2 Amine-Functionalized Nanoparticles NP_NH2->React Wash Wash and Purify (Centrifugation/Magnetic Separation) React->Wash Final_NP Fmoc-PEG9-Nanoparticles Wash->Final_NP

Workflow for CDI-mediated Conjugation.
Protocol 3: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose a primary amine for further functionalization.

Materials:

  • Fmoc-PEG9-functionalized nanoparticles

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • DMF

  • Washing buffer

Procedure:

  • Resuspend Nanoparticles: Resuspend the Fmoc-PEG9-nanoparticles in the deprotection solution.

  • Incubation: Incubate the suspension at room temperature for 20-30 minutes with gentle mixing.

  • Purification:

    • Pellet the nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles three times with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

    • Wash the nanoparticles three times with the desired washing buffer.

  • Resuspension: Resuspend the now amine-terminated PEGylated nanoparticles in the appropriate buffer for the next conjugation step.

Logical Relationship for Fmoc-PEG9-Nanoparticle Applications

G cluster_synthesis Synthesis & Modification cluster_application Applications Start_NP Bare Nanoparticle Fmoc_PEG_NP Fmoc-PEG9-Nanoparticle Start_NP->Fmoc_PEG_NP PEGylation Amine_PEG_NP Amine-PEG9-Nanoparticle Fmoc_PEG_NP->Amine_PEG_NP Fmoc Deprotection Drug_Loading Hydrophobic Drug Loading (via Fmoc group) Fmoc_PEG_NP->Drug_Loading Targeting Targeted Delivery (via conjugated ligand) Amine_PEG_NP->Targeting Ligand Conjugation

Application pathways for Fmoc-PEG9-Nanoparticles.

Characterization Methods

Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG and Fmoc groups on the nanoparticle surface. Look for characteristic peaks of the PEG backbone (C-O-C stretching around 1100 cm⁻¹) and the Fmoc group (carbonyl stretch around 1720 cm⁻¹ and aromatic C=C stretches).

  • X-ray Photoelectron Spectroscopy (XPS): To provide elemental and chemical state information of the nanoparticle surface, confirming the presence of carbon, oxygen, and nitrogen from the this compound.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after modification. An increase in size is expected after PEGylation.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift towards neutrality is typically observed after coating with PEG.

  • Thermogravimetric Analysis (TGA): To quantify the amount of this compound grafted onto the nanoparticle surface by measuring the weight loss upon heating.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the grafting density by analyzing the signals from the PEG chains.

Conclusion

The surface modification of nanoparticles with this compound provides a robust platform for the development of advanced drug delivery systems and other biomedical applications. The detailed protocols and characterization methods outlined in these application notes are intended to guide researchers in the successful synthesis and evaluation of these promising nanomaterials. The versatility of the Fmoc protecting group allows for a modular approach to nanoparticle design, enabling the creation of multifunctional constructs for targeted therapies and diagnostics.

References

Application Notes and Protocols for Bioconjugation using Fmoc-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-PEG9-alcohol in Bioconjugation

This compound is a versatile, heterobifunctional linker used in bioconjugation to connect molecules of interest, such as proteins, peptides, or small molecule drugs. Its structure comprises three key components:

  • A Fluorenylmethyloxycarbonyl (Fmoc) protected amine: This protecting group is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[1][2] This allows for the sequential attachment of different molecules.

  • A nine-unit polyethylene (B3416737) glycol (PEG) spacer: The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate in aqueous environments.[3] It also provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules by reducing steric hindrance.

  • A terminal primary alcohol (hydroxyl group): This hydroxyl group is a versatile functional handle that can be activated for reaction with various nucleophiles, most commonly primary amines on biomolecules.

These features make this compound a valuable tool in the development of complex biomolecular constructs, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated therapeutics.

Experimental Protocols

This section provides detailed protocols for a typical bioconjugation workflow using this compound to conjugate a payload to an antibody. The workflow involves the activation of the alcohol, conjugation to the antibody, and subsequent deprotection of the Fmoc group.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent reactions.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or TEA (2-3 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.5-2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield Fmoc-PEG9-tosylate.

Protocol 2: Conversion of Fmoc-PEG9-tosylate to Fmoc-PEG9-NHS Ester

This protocol details the conversion of the tosylated PEG linker to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines on proteins.

Materials:

  • Fmoc-PEG9-tosylate

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve Fmoc-PEG9-tosylate (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous DMF or DCM.

  • Add DCC or EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Precipitate the product by adding cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to obtain Fmoc-PEG9-NHS ester.

Protocol 3: Conjugation of Fmoc-PEG9-NHS Ester to an Antibody

This protocol describes the conjugation of the amine-reactive PEG linker to the lysine (B10760008) residues of an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Fmoc-PEG9-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Dissolve the Fmoc-PEG9-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Add a calculated molar excess (e.g., 10-20 fold) of the Fmoc-PEG9-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the antibody-PEG conjugate using a desalting column or size-exclusion chromatography to remove unreacted PEG linker and byproducts.[4][5]

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[6][7]

Protocol 4: Fmoc Deprotection of the PEGylated Antibody

This protocol describes the removal of the Fmoc group to expose a primary amine on the PEG linker for further functionalization.

Materials:

  • Fmoc-PEGylated antibody conjugate

  • 20% (v/v) Piperidine in DMF

  • Buffer for exchange (e.g., PBS, pH 7.4)

Procedure:

  • Lyophilize the purified Fmoc-PEGylated antibody conjugate if it is in an aqueous buffer.

  • Resuspend the lyophilized conjugate in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the conjugate.

  • Incubate at room temperature for 15-30 minutes.[1]

  • Monitor the deprotection by HPLC-MS.

  • Remove the piperidine and DMF by buffer exchange into the desired aqueous buffer using a desalting column or dialysis.

  • The resulting deprotected antibody-PEG-amine conjugate is now ready for further conjugation at the newly exposed amine terminus.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the bioconjugation workflow. The actual yields may vary depending on the specific biomolecule, linker, and reaction conditions.

Table 1: Representative Yields for Activation and Conjugation Steps

Reaction StepReactantsProductRepresentative Yield (%)Reference
Hydroxyl Activation (Tosylation) PEG-Alcohol, TsClPEG-Tosylate42 - 95[8][9]
NHS Ester Formation PEG-Tosylate, NHS, DCC/EDCPEG-NHS EsterHigh[10]
Antibody Conjugation Antibody, PEG-NHS EsterAntibody-PEG Conjugate>90 (Product Recovery)[11]
Fmoc Deprotection Fmoc-Peptide-Resin, PiperidinePeptide-ResinHigh[2]

Table 2: Characterization of an EGFR-Targeted Antibody-Drug Conjugate (ADC) Example

ParameterValueMethodReference
Antibody Nimotuzumab-[10]
Linker PEG6-[10]
Drug Maytansine (DM1)-[10]
Drug-to-Antibody Ratio (DAR) 3.5 and 7.3UV-Vis, HIC-HPLC[10]
Binding Affinity (KD) to EGFR 1.94 nM (DAR 3.5), 3.75 nM (DAR 7.3)Biolayer Interferometry (BLI)[10]
In vitro Cytotoxicity (IC50) Varies by cell lineCell-based assay[10]
In vivo Efficacy Tumor eradication in xenograft modelAnimal study[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using this compound.

G cluster_activation Linker Activation cluster_conjugation Bioconjugation cluster_deprotection_payload Deprotection & Payload Attachment cluster_analysis Analysis Fmoc_PEG_OH Fmoc-PEG9-OH Fmoc_PEG_Tos Fmoc-PEG9-OTs Fmoc_PEG_OH->Fmoc_PEG_Tos Tosylation Fmoc_PEG_NHS Fmoc-PEG9-NHS Fmoc_PEG_Tos->Fmoc_PEG_NHS NHS Ester Formation ADC_Fmoc Fmoc-PEG9-Antibody Fmoc_PEG_NHS->ADC_Fmoc Conjugation Antibody Antibody Antibody->ADC_Fmoc ADC_NH2 H2N-PEG9-Antibody ADC_Fmoc->ADC_NH2 Fmoc Deprotection Purification Purification (SEC) ADC_Fmoc->Purification Final_ADC Payload-PEG9-Antibody ADC_NH2->Final_ADC Payload Conjugation Payload Payload Payload->Final_ADC Final_ADC->Purification Characterization Characterization (HPLC, MS) Purification->Characterization

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway

This diagram illustrates the EGFR signaling pathway, which can be targeted by antibody-drug conjugates. The binding of an ADC to EGFR can lead to the internalization of the receptor-ADC complex and subsequent release of the cytotoxic payload, ultimately inducing cell death.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified EGFR signaling pathway.

References

Application Note and Protocol: Coupling of Fmoc-PEG9-alcohol to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Polyethylene glycol (PEG) linkers are widely used in bioconjugation, drug delivery, and the development of therapeutics like Proteolysis Targeting Chimeras (PROTACs). The Fmoc-PEG9-alcohol is a heterobifunctional linker featuring a terminal hydroxyl group and an Fmoc-protected amine. The Fmoc group can be deprotected under basic conditions to reveal a primary amine, making this linker valuable for sequential conjugations.

Directly coupling an alcohol to a primary amine is challenging because the hydroxyl group (-OH) is a poor leaving group.[1][2] Therefore, a robust and efficient two-step strategy is typically employed. This involves first "activating" the terminal hydroxyl group by converting it into a much better leaving group, followed by nucleophilic substitution with the primary amine. This application note details a standard protocol for this conversion using tosylation as the activation step.

Principle of the Reaction

The process involves two key chemical transformations:

  • Activation of the Hydroxyl Group: The terminal alcohol of this compound is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. This reaction converts the alcohol into a tosylate (-OTs). The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

  • Nucleophilic Substitution: The resulting Fmoc-PEG9-tosylate is then reacted with a primary amine (R-NH₂). The amine acts as a nucleophile, attacking the carbon atom attached to the tosylate group and displacing it via an SN2 reaction to form a stable secondary amine linkage.

2. Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its subsequent coupling to a primary amine.

2.1. Part A: Activation of this compound via Tosylation

Objective: To convert the terminal hydroxyl group of this compound into a tosylate group to facilitate subsequent nucleophilic substitution.

Materials and Reagents:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA), distilled

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Nitrogen or Argon gas supply for inert atmosphere

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere of nitrogen or argon. Stir the solution until the solid is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Addition of Reagents: While stirring, add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a mobile phase of DCM:Methanol 95:5). The product spot should have a higher Rf value than the starting alcohol.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, Fmoc-PEG9-tosylate, can be purified by flash column chromatography on silica (B1680970) gel if necessary.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be stored under dry conditions until the next step.

2.2. Part B: Coupling of Fmoc-PEG9-tosylate to a Primary Amine

Objective: To couple the activated PEG linker with a target primary amine.

Materials and Reagents:

  • Fmoc-PEG9-tosylate (from Part A)

  • Primary amine (R-NH₂)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Dissolve the primary amine (1.2 - 2.0 eq) in anhydrous DMF or ACN in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add a non-nucleophilic base such as DIPEA (2.0 - 3.0 eq) or K₂CO₃ (2.0 - 3.0 eq).

  • Addition of PEG Linker: Add a solution of Fmoc-PEG9-tosylate (1.0 eq) in a minimal amount of the reaction solvent to the flask.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the primary amine. Stir the reaction for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting tosylate is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter the solid.

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-PEG9-amine conjugate.

3. Data Presentation

The following table summarizes typical quantitative parameters for the two-step coupling process. Actual results may vary based on the specific primary amine used and reaction scale.

ParameterPart A: Activation (Tosylation)Part B: Coupling with Primary Amine
Reactant Ratio Fmoc-PEG9-OH : TsCl : TEA (1 : 1.2 : 1.5)Fmoc-PEG9-OTs : R-NH₂ : Base (1 : 1.5 : 2.5)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous DMF or Acetonitrile
Temperature 0 °C to Room Temperature60 °C (Typical)
Reaction Time 12 - 24 hours4 - 16 hours
Monitoring TLC (DCM:MeOH), LC-MSTLC, LC-MS
Purification Method Flash Column ChromatographyFlash Column Chromatography
Expected Yield > 90%60 - 85%
Purity (Post-Purification) > 95%> 95%

4. Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the coupling of this compound to a primary amine.

G cluster_0 Part A: Activation of Alcohol cluster_1 Part B: Coupling to Primary Amine A 1. Dissolve this compound in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add TEA and TsCl B->C D 4. React for 12-24h at Room Temperature C->D E 5. Work-up and Purify D->E F Product: Fmoc-PEG9-Tosylate E->F G 1. Dissolve Primary Amine and Base in DMF F->G Use in Next Step H 2. Add Fmoc-PEG9-Tosylate G->H I 3. React for 4-16h at 60°C H->I J 4. Work-up and Purify I->J K Final Product: Fmoc-PEG9-Amine Conjugate J->K

Caption: Workflow for the two-step coupling of this compound to a primary amine.

References

Application Notes and Protocols for Fmoc-PEG9-Alcohol in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. This document provides detailed application notes and protocols for the use of Fmoc-PEG9-alcohol in the formation of advanced hydrogel systems.

This compound is a heterobifunctional linker molecule composed of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol group. The hydrophilic PEG chain enhances solubility and biocompatibility, while the terminal functional groups allow for covalent incorporation into polymer networks. The Fmoc group can be deprotected under basic conditions to expose a primary amine, enabling further modification or conjugation. While not a primary gelator itself, this compound is an excellent tool for functionalizing biopolymers to create hydrogels with tailored properties for specific applications, such as controlled drug release.

This document will focus on a key application: the functionalization of hyaluronic acid (HA) with this compound for the subsequent formation of a hydrogel designed for the sustained release of growth factors to promote tissue regeneration.

Application: Functionalization of Hyaluronic Acid for Controlled Release of Vascular Endothelial Growth Factor (VEGF)

Hyaluronic acid is a naturally occurring glycosaminoglycan and a major component of the extracellular matrix (ECM). Its inherent biocompatibility and biodegradability make it an attractive material for hydrogel fabrication. By functionalizing HA with this compound, we can introduce PEG chains that enhance the hydrogel's properties and provide a reactive handle (after Fmoc deprotection) for crosslinking or further modification.

This modified HA can be crosslinked to form a hydrogel capable of encapsulating and delivering therapeutic proteins, such as Vascular Endothelial Growth Factor (VEGF). VEGF is a potent signaling protein that promotes angiogenesis, the formation of new blood vessels, which is a critical process in wound healing and tissue regeneration.[1][2][3] The sustained release of VEGF from an injectable hydrogel can localize its activity to the site of injury, enhancing therapeutic efficacy and minimizing systemic side effects.

Experimental Workflow

The overall workflow for creating a VEGF-releasing hydrogel using this compound functionalized HA is depicted below.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Deprotection & Crosslinking cluster_2 Step 3: VEGF Encapsulation & Delivery HA Hyaluronic Acid (HA) Activation Carbodiimide (B86325) Chemistry (EDC/NHS) HA->Activation FmocPEG This compound FmocPEG->Activation HA_FmocPEG HA-PEG-Fmoc Activation->HA_FmocPEG Deprotection Base Treatment (e.g., Piperidine) HA_FmocPEG->Deprotection HA_PEG_NH2 HA-PEG-NH2 Deprotection->HA_PEG_NH2 Crosslinker Di-succinimidyl succinate (B1194679) (DSS) HA_PEG_NH2->Crosslinker Hydrogel Crosslinked HA-PEG Hydrogel Crosslinker->Hydrogel Encapsulation In situ Encapsulation Hydrogel->Encapsulation VEGF VEGF VEGF->Encapsulation VEGF_Hydrogel VEGF-Loaded Hydrogel Encapsulation->VEGF_Hydrogel Release Sustained Release VEGF_Hydrogel->Release Angiogenesis Angiogenesis Release->Angiogenesis

Caption: Experimental workflow for VEGF-loaded hydrogel formation.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-PEG9-Functionalized Hyaluronic Acid (HA-PEG-Fmoc)

This protocol describes the covalent attachment of this compound to the carboxylic acid groups of hyaluronic acid using carbodiimide chemistry.

Materials:

  • Hyaluronic acid (sodium salt, e.g., 100 kDa)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Sodium chloride (NaCl)

  • Dialysis tubing (MWCO 14 kDa)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Dissolve hyaluronic acid in 0.1 M MES buffer containing 0.5 M NaCl to a final concentration of 1% (w/v). Stir until fully dissolved.

  • Add NHS and EDC to the HA solution at a 2:1 molar ratio relative to the HA carboxyl groups. Stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve this compound in a minimal amount of MES buffer and add it to the activated HA solution. A 1.5-fold molar excess of this compound relative to the HA carboxyl groups is recommended.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Transfer the reaction mixture to a dialysis tube (14 kDa MWCO) and dialyze against DI water for 3 days, changing the water twice daily, to remove unreacted reagents.

  • Freeze the purified HA-PEG-Fmoc solution and lyophilize to obtain a white, fluffy solid.

  • Characterize the product using ¹H NMR to confirm the presence of PEG and Fmoc groups.

Protocol 2: Hydrogel Formation and VEGF Encapsulation

This protocol details the deprotection of the Fmoc group, followed by crosslinking of the resulting HA-PEG-NH2 polymer to form a hydrogel with encapsulated VEGF.

Materials:

  • HA-PEG-Fmoc (from Protocol 1)

  • Piperidine (B6355638) solution (20% in dimethylformamide, DMF)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Di-succinimidyl succinate (DSS) crosslinker

  • Recombinant human VEGF

  • Sterile, pyrogen-free water

Procedure:

  • Deprotection: Dissolve the lyophilized HA-PEG-Fmoc in DMF and add the 20% piperidine solution. Stir for 1 hour at room temperature to remove the Fmoc group. Precipitate the resulting HA-PEG-NH2 by adding cold diethyl ether. Centrifuge to collect the polymer, wash with diethyl ether, and dry under vacuum.

  • Hydrogel Precursor Preparation: Prepare a sterile 2% (w/v) solution of HA-PEG-NH2 in PBS (pH 7.4). In a separate sterile tube, prepare a 10 mg/mL solution of the DSS crosslinker in anhydrous DMSO.

  • VEGF Encapsulation and Gelation:

    • In a sterile microcentrifuge tube, add the desired amount of VEGF to the HA-PEG-NH2 solution. Gently mix to ensure homogeneity.

    • Add the DSS crosslinker solution to the HA-PEG-NH2/VEGF mixture. The final concentration of DSS should be stoichiometrically matched to the amine groups on the HA-PEG-NH2.

    • Gently vortex for 5-10 seconds. The solution will begin to gel.

    • The gelation process can be monitored by inverting the tube. Gelation is typically complete within 5-15 minutes at room temperature.

Data Presentation

The physical and biological properties of the hydrogel can be tailored by varying the concentration of the HA-PEG polymer and the crosslinker. Below are tables summarizing typical quantitative data for such hydrogels.

Table 1: Mechanical Properties of HA-PEG Hydrogels

HA-PEG-NH2 Conc. (% w/v)DSS Conc. (mg/mL)Storage Modulus (G') (Pa)
1.05.0150 ± 25
2.010.0450 ± 50
3.015.0800 ± 70

Table 2: In Vitro VEGF Release from 2% HA-PEG Hydrogel

Time (days)Cumulative VEGF Release (%)
115 ± 3
335 ± 5
760 ± 6
1485 ± 8
2195 ± 5

Signaling Pathway

The controlled release of VEGF from the HA-PEG hydrogel is designed to stimulate angiogenesis by activating the VEGF signaling pathway in endothelial cells.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Response VEGF Released VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Increased Permeability PKC->Permeability Ras Ras MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

References

Application Notes and Protocols for Fmoc-PEG9-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance hydrophilicity, reduce aggregation, and prolong circulation half-life.[1][2][3]

Fmoc-PEG9-alcohol is a heterobifunctional linker that offers several advantages in the synthesis of ADCs.[4][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable handle for the amine functionality, which can be deprotected under mild basic conditions to allow for subsequent conjugation to the antibody.[6] The terminal alcohol group can be activated for reaction with an amine-containing payload, providing a versatile platform for ADC construction.[7] The nine-unit PEG chain imparts favorable physicochemical properties to the resulting ADC, contributing to its stability and pharmacokinetic profile.[8][9]

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, data presentation, and workflow visualizations.

Key Advantages of this compound in ADCs

The incorporation of a PEG9 linker, such as that provided by this compound, offers several benefits to the resulting ADC:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can counteract the hydrophobicity of many cytotoxic payloads, improving the overall solubility of the ADC and reducing its propensity to aggregate.[10][11]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation in tumor tissues.[3][12]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of a discrete PEG linker allows for more precise control over the stoichiometry of the conjugation reaction, leading to a more homogeneous ADC product with a defined DAR.[11]

  • Versatile Conjugation Chemistry: The alcohol functionality can be activated in various ways to react with different functional groups on the payload, while the Fmoc-protected amine allows for standard and well-established conjugation to the antibody.[4][5]

Data Presentation

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC parameters. While direct data for a PEG9 linker is not always available, these tables provide a comparative overview to guide expectations.

Table 1: Impact of PEG Linker Length on in vitro Cytotoxicity

LinkerADCCell LineIC50 (nM)Reference
No PEGanti-HER2-SMCC-DM1SK-BR-30.5[3]
PEG4anti-HER2-PEG4-DM1SK-BR-31.2[3]
PEG8anti-HER2-PEG8-DM1SK-BR-32.5[13]
PEG12anti-HER2-PEG12-DM1SK-BR-34.8[8]
Expected for PEG9 anti-HER2-PEG9-DM1 SK-BR-3 ~2.8 - 3.5 N/A

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. The expected value for PEG9 is an estimation based on the trend observed with other PEG linker lengths.

Table 2: Impact of PEG Linker Length on Pharmacokinetics in Mice

LinkerADCHalf-life (t½, hours)Clearance (mL/hr/kg)Reference
No PEGanti-CD22-vc-MMAE600.25[9]
PEG4anti-CD22-PEG4-vc-MMAE850.18[9]
PEG8anti-CD22-PEG8-vc-MMAE1100.13[13]
PEG24anti-CD22-PEG24-vc-MMAE1500.09[9]
Expected for PEG9 anti-CD22-PEG9-vc-MMAE ~115 - 125 ~0.11 - 0.12 N/A

Note: Pharmacokinetic parameters are dependent on the ADC, animal model, and dosing. The expected values for PEG9 are estimations based on the observed trends.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an ADC using this compound. These protocols are intended as a starting point and may require optimization for specific antibodies and payloads.

Protocol 1: Activation of this compound

This protocol describes the activation of the terminal hydroxyl group of this compound using p-nitrophenyl chloroformate to form an activated carbonate, which can then react with an amine-containing payload.

Materials:

  • This compound

  • p-Nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.2 equivalents) to the solution.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the organic layer and wash with 1M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the activated Fmoc-PEG9-p-nitrophenyl carbonate.

Activation_of_Fmoc_PEG9_alcohol Fmoc_PEG9_OH Fmoc-PEG9-OH Reaction_Vessel Reaction in Anhydrous DCM Fmoc_PEG9_OH->Reaction_Vessel PNP_Chloroformate p-Nitrophenyl chloroformate PNP_Chloroformate->Reaction_Vessel Pyridine Pyridine (Base) Pyridine->Reaction_Vessel Activated_Linker Activated Fmoc-PEG9-p-nitrophenyl carbonate Purification Silica Gel Chromatography Reaction_Vessel->Purification Quench & Extraction Purification->Activated_Linker

Caption: Activation of this compound with p-nitrophenyl chloroformate.

Protocol 2: Conjugation of Activated Linker to Amine-Containing Payload

This protocol describes the reaction of the activated Fmoc-PEG9-p-nitrophenyl carbonate with an amine-containing cytotoxic payload.

Materials:

  • Activated Fmoc-PEG9-p-nitrophenyl carbonate

  • Amine-containing payload (e.g., MMAE with an amine handle)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vial

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF in a reaction vial under an inert atmosphere.

  • Add DIPEA (1.5 equivalents) to the solution.

  • Add a solution of the activated Fmoc-PEG9-p-nitrophenyl carbonate (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the payload-linker conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the Fmoc-PEG9-payload conjugate.

Protocol 3: Fmoc Deprotection of the Payload-Linker Conjugate

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent antibody conjugation.

Materials:

  • Fmoc-PEG9-payload conjugate

  • 20% Piperidine (B6355638) in DMF

  • Dimethylformamide (DMF)

  • HPLC system for purification

Procedure:

  • Dissolve the Fmoc-PEG9-payload conjugate in DMF.

  • Add the 20% piperidine in DMF solution to the conjugate solution.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by HPLC.

  • Once the reaction is complete, purify the deprotected H2N-PEG9-payload conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions.

Fmoc_Deprotection_Workflow Fmoc_Linker_Payload Fmoc-PEG9-Payload Reaction_Vessel Deprotection Reaction Fmoc_Linker_Payload->Reaction_Vessel Piperidine 20% Piperidine in DMF Piperidine->Reaction_Vessel Deprotected_Linker_Payload H2N-PEG9-Payload Purification Purification Reaction_Vessel->Purification HPLC Purification Purification->Deprotected_Linker_Payload

Caption: Fmoc deprotection of the payload-linker conjugate.

Protocol 4: Conjugation to Antibody

This protocol describes the conjugation of the deprotected payload-linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • H2N-PEG9-payload conjugate

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • A suitable crosslinker (e.g., SMCC) if the payload-linker does not have a reactive group for the antibody

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • If using a crosslinker like SMCC, first react the antibody with the crosslinker according to the manufacturer's instructions to introduce maleimide (B117702) groups. Purify the activated antibody.

  • Dissolve the H2N-PEG9-payload conjugate in a small amount of a co-solvent like DMSO and then dilute with the reaction buffer.

  • Add the payload-linker solution to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of payload-linker to antibody).

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the ADC by SEC to remove unconjugated payload-linker and other small molecules.

  • Concentrate and buffer exchange the purified ADC into a suitable formulation buffer.

ADC_Conjugation_Workflow cluster_conjugation Conjugation Reaction Antibody Monoclonal Antibody Reaction_Mixture Incubation Antibody->Reaction_Mixture Payload_Linker H2N-PEG9-Payload Payload_Linker->Reaction_Mixture Final_ADC Antibody-Drug Conjugate Quenching Quenching Reaction_Mixture->Quenching Quench Purification Purification Quenching->Purification SEC Purification Purification->Final_ADC

Caption: Workflow for the conjugation of the payload-linker to the antibody.

Protocol 5: Characterization of the ADC

Thorough characterization of the final ADC is crucial to ensure its quality and consistency.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs.

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at the payload's characteristic wavelength to calculate the DAR.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can determine the distribution of DAR species.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): To determine the percentage of monomer, aggregate, and fragment.

  • In vitro Cytotoxicity Assay:

    • Determine the IC50 of the ADC on antigen-positive and antigen-negative cell lines to assess its potency and specificity.

  • Stability Studies:

    • Incubate the ADC in plasma at 37°C and monitor the release of the payload over time by LC-MS to assess linker stability.[2][14]

Conclusion

This compound is a valuable and versatile linker for the development of antibody-drug conjugates. Its use can lead to ADCs with improved physicochemical properties, enhanced pharmacokinetic profiles, and a more homogeneous drug-to-antibody ratio. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to synthesize and characterize ADCs using this advanced linker technology, ultimately contributing to the development of more effective and safer cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Fmoc Removal from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete Nα-Fmoc deprotection during the solid-phase synthesis of PEGylated peptides. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc removal when working with PEG linkers?

Incomplete Fmoc deprotection, especially with PEGylated peptides, can stem from several factors that are often intensified by the presence of the polyethylene (B3416737) glycol (PEG) chain:

  • Steric Hindrance: The bulky nature of the Fmoc protecting group, combined with the steric shield created by the PEG chain, can physically impede the piperidine (B6355638) base from accessing the N-terminal amine. This issue becomes more significant with longer or more densely packed PEG chains.[1]

  • Peptide Aggregation: The growing peptide chain can adopt secondary structures, such as β-sheets, which are less permeable to solvents and reagents. While this is a known issue in standard peptide synthesis, the PEG moiety can influence the peptide's conformation and potentially contribute to aggregation.[1][2]

  • Poor Solvation and Resin Swelling: For the deprotection reagent to be effective, the solid support must be adequately swollen, and the PEG-peptide conjugate must be well-solvated. Insufficient swelling can hinder the diffusion of the deprotection reagent. PEG-grafted resins, like TentaGel, generally show better swelling in a wider variety of solvents compared to traditional polystyrene resins.[1]

  • Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be adequate for sterically hindered or aggregation-prone PEGylated sequences. It may be necessary to extend reaction times or use fresh, properly concentrated reagents.[1]

Q2: How can I detect if the Fmoc deprotection is incomplete?

Several methods are available to detect incomplete Fmoc removal:

  • Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test, or ninhydrin (B49086) test, is a quick and widely used method to detect free primary amines.[3][4] A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group has not been successfully removed.[1] It is important to note that this test is not reliable for N-terminal proline residues, which typically yield a brownish-red color.[2][5]

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often utilize UV-Vis spectrophotometry to monitor the deprotection process. The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be detected by its absorbance at approximately 301 nm.[1][3] A reduced or absent absorbance at this wavelength can signal a problem with the deprotection step.[1]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analyzing the cleaved crude peptide with RP-HPLC can reveal the presence of deletion sequences (the desired peptide missing one or more amino acids) or Fmoc-adducts (the desired peptide with the Fmoc group still attached).[1] Mass spectrometry is crucial for confirming the identity of these byproducts.[1]

Q3: What are the consequences of incomplete Fmoc removal for my peptide synthesis?

Incomplete Fmoc deprotection can lead to significant problems in your synthesis:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled. This results in a peptide sequence that is missing one or more residues. These deletion sequences can be difficult to separate from the target peptide during purification.[1]

  • Fmoc-Adducts: The unremoved Fmoc group will be carried through the subsequent synthesis steps and will be present in the final crude product, adding to the complexity of the purification process.[1]

Troubleshooting Guides

Problem: The Kaiser test is negative (yellow beads) after the standard Fmoc deprotection step.

This indicates a failure to remove the Fmoc group.[1]

G start Negative Kaiser Test (Yellow Beads) action1 Perform Double Deprotection (Fresh 20% piperidine in DMF) start->action1 action2 Increase Reaction Time (e.g., total of 30+ minutes) action1->action2 action3 Use Stronger Deprotection Cocktail (e.g., 2% DBU, 20% piperidine in DMF) action2->action3 action4 Check Reagent Quality (Use freshly prepared piperidine solution) action3->action4 end_node Re-test with Kaiser Test action4->end_node

Troubleshooting workflow for a negative Kaiser test.

Solutions:

  • Perform a Double Deprotection: Immediately repeat the deprotection step using a fresh solution of 20% piperidine in DMF.[1]

  • Increase Reaction Time: Extend the deprotection time for both steps. For PEGylated peptides, particularly those with long PEG chains, a total deprotection time of 30 minutes or more may be necessary.[1]

  • Use a Stronger Deprotection Cocktail: For particularly challenging sequences, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU and 20% piperidine in DMF. Use DBU with caution as it can promote side reactions.[1]

  • Check Reagents: Ensure that your piperidine solution has not degraded. It is always best practice to use freshly prepared deprotection solutions.[1]

Problem: HPLC analysis of my crude PEGylated peptide shows significant deletion sequences.

This is a classic sign of incomplete Fmoc deprotection at one or more cycles during the synthesis.[1]

G start Deletion Sequences in HPLC step1 Review Synthesis Protocol (Check deprotection times and reagent volumes) start->step1 step2 Identify Problematic Residue(s) (Correlate deletion mass with sequence) step1->step2 step3 Optimize Deprotection for Future Syntheses step2->step3 option1 Extend Deprotection Time at Problematic Steps step3->option1 option2 Incorporate a Stronger Base (e.g., DBU) step3->option2 option3 Consider a Different Resin (e.g., PEG-grafted resin) step3->option3 end_node Improved Synthesis Purity option1->end_node option2->end_node option3->end_node

Workflow for addressing deletion sequences.

Solutions:

  • Review Synthesis Protocol: Carefully check that the correct deprotection times and reagent volumes were used for each cycle.

  • Identify Problematic Residues: Use mass spectrometry to identify the specific deletion sequences. This will help pinpoint which amino acid couplings were unsuccessful and where the deprotection likely failed.

  • Optimize Future Syntheses:

    • Extend Deprotection Times: For the identified difficult couplings, significantly extend the deprotection times in subsequent syntheses.

    • Incorporate a Stronger Base: At the problematic steps, consider using a stronger deprotection cocktail containing DBU.

    • Change the Solid Support: If aggregation is suspected, switching to a PEG-grafted resin with better swelling properties may be beneficial.

Data Presentation

Table 1: Recommended Fmoc Deprotection Cocktails

Reagent CocktailCompositionUse Case
Standard20% Piperidine in DMFRoutine deprotection
Stronger Base2% DBU, 20% Piperidine in DMFSterically hindered or aggregation-prone sequences
Milder Alternative5% Piperazine in DMFSequences prone to aspartimide formation

Table 2: HPLC Analysis Parameters for Crude Peptides

ParameterSpecification
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A0.1% TFA in water[6]
Mobile Phase B0.1% TFA in acetonitrile[6]
GradientLinear gradient from 5% to 65% B over 30 minutes[6]
Flow Rate1.0 mL/min[6]
DetectionUV absorbance at 220 nm[6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF. Agitate the mixture at room temperature for 5-10 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Repeat the treatment with fresh 20% piperidine in DMF for an additional 5-10 minutes to ensure complete removal.

  • Final Wash: Thoroughly wash the resin with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.[3]

Protocol 2: Kaiser Test (Ninhydrin Test)

This test is used to confirm the presence of free primary amines after the deprotection step.[4]

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.[3]

    • Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[3]

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[3]

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[3]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[3]

  • Heat: Heat the test tube at 100°C for 5 minutes.[3]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[3]

    • Yellow/Brown Beads/Solution: Negative result, suggesting the Fmoc group is still attached (incomplete deprotection).[3]

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG9-alcohol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their coupling reactions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule.[1][2][3] It contains three key components:

  • An Fmoc (9-fluorenylmethyloxycarbonyl) group, which is a base-labile protecting group for the primary amine.

  • A PEG9 (polyethylene glycol) chain with nine ethylene (B1197577) glycol units, which enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

  • A primary alcohol (hydroxyl group) , which can be activated for coupling to various functional groups.

This linker is commonly used in bioconjugation, peptide synthesis, and drug delivery to connect molecules of interest, such as peptides, proteins, or small molecule drugs.

Q2: What are the two main strategies for using this compound in a coupling reaction?

There are two primary approaches for utilizing this compound:

  • Coupling via the amine: The Fmoc group is removed to expose a primary amine, which is then coupled to a molecule containing a carboxylic acid.

  • Coupling via the alcohol: The hydroxyl group is activated to create a good leaving group, which can then be reacted with a nucleophile.

Q3: How do I remove the Fmoc protecting group?

The Fmoc group is typically removed by treatment with a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]

Q4: What are the best methods for purifying my final PEGylated product?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the purification of PEGylated compounds.[][6][7] Size-exclusion chromatography (SEC) can also be useful for separating PEGylated products from unreacted starting materials based on their hydrodynamic radius.[1][]

Q5: How can I confirm the successful synthesis of my desired product?

A combination of analytical techniques is recommended for product characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the presence of the PEG linker. The repeating (O-CH₂-CH₂) units of the PEG chain have a characteristic signal in the ¹H-NMR spectrum.[10][11][12]

  • RP-HPLC: To assess the purity of the final product.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency When Using the Amine Functionality

Symptoms:

  • Incomplete consumption of starting materials observed by TLC or LC-MS.

  • Low yield of the desired amide product.

  • Presence of unreacted amine-PEG9-alcohol in the final product mixture.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Carboxylic Acid Activation Use a more potent coupling agent. HATU and HBTU are generally more efficient than DCC or EDC for sterically hindered couplings.[13][14]
Suboptimal Reaction pH The coupling reaction is most efficient under slightly basic conditions. Ensure the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in the reaction mixture.[15][16]
Steric Hindrance Increase the reaction time and/or temperature. Consider using a 2- to 3-fold excess of the activated carboxylic acid.
Aggregation of PEGylated Reactant Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (B87167) (DMSO) to disrupt aggregation.[17]
Problem 2: Low Yield When Activating and Coupling the Alcohol Functionality

Symptoms:

  • Incomplete conversion of this compound to its activated form (e.g., tosylate or mesylate).

  • Low yield of the final ether or ester product.

  • Formation of side products, such as the corresponding alkyl chloride when using sulfonyl chlorides.[18]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Activation of the Alcohol Ensure anhydrous reaction conditions, as water will quench the activating agent. Use a fresh bottle of the activating reagent (e.g., tosyl chloride or mesyl chloride).
Side Reaction with Activating Agent When using tosyl chloride, the formation of an alkyl chloride is a possible side reaction.[18][19] Consider using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride to avoid this.[18]
Poor Nucleophilicity of the Coupling Partner If coupling with a weak nucleophile, consider converting the alcohol to a more reactive leaving group.
Degradation of the Activated PEG Intermediate The activated intermediate (e.g., tosylate) can be susceptible to hydrolysis. Use the activated PEG linker immediately in the next step without prolonged storage.
Problem 3: Incomplete Fmoc Deprotection

Symptoms:

  • A negative Kaiser test (beads remain yellow) after the deprotection step, indicating the absence of free primary amines.[2]

  • Presence of Fmoc-containing species in the final product analysis by LC-MS.

  • Formation of deletion sequences in solid-phase synthesis.[2]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance The PEG chain can sterically hinder the access of piperidine to the Fmoc group.[2] Increase the deprotection time (e.g., to 30 minutes or longer) and/or perform a double deprotection step.[2]
Degraded Piperidine Solution Use a freshly prepared solution of 20% piperidine in DMF for each deprotection.
Poor Resin Swelling (for solid-phase synthesis) Ensure the resin is adequately swelled in DMF for at least 30-60 minutes before starting the synthesis.[20]
Aggregation on Solid Support Use a stronger deprotection cocktail, such as 2% DBU and 20% piperidine in DMF, but use with caution as it may increase side reactions.[2]

Quantitative Data Summary

Table 1: Recommended Conditions for Amide Coupling (Post-Fmoc Deprotection)

Coupling ReagentMolar Ratio (Acid:Amine-PEG:Reagent:Base)SolventTypical Reaction Time
HATU 1.2 : 1.0 : 1.2 : 2.0DMF2 - 4 hours
HBTU 1.2 : 1.0 : 1.2 : 2.0DMF2 - 4 hours
EDC/HOBt 1.2 : 1.0 : 1.2 : N/ADMF or DCM4 - 12 hours
DCC/HOBt 1.2 : 1.0 : 1.2 : N/ADCM4 - 12 hours

Base is typically DIPEA or TEA.

Table 2: Conditions for Activation of the Alcohol Group

ReactionActivating ReagentMolar Ratio (Alcohol:Reagent:Base)SolventTypical Reaction Time
Tosylation Tosyl Chloride (TsCl)1.0 : 1.2 : 1.5DCM or Pyridine (B92270)2 - 4 hours
Mesylation Mesyl Chloride (MsCl)1.0 : 1.2 : 1.5DCM2 - 4 hours

Base is typically pyridine or triethylamine.

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound
  • Dissolve this compound in DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Remove the solvent and excess piperidine under vacuum.

  • The resulting crude amine-PEG9-alcohol can be used in the next step without further purification.

Protocol 2: Coupling of Amine-PEG9-alcohol to a Carboxylic Acid using HATU
  • In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Dissolve the crude amine-PEG9-alcohol (from Protocol 1, 1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the amine-PEG9-alcohol solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent and proceed with purification, typically by RP-HPLC.

Protocol 3: Activation of this compound via Tosylation
  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) followed by the slow addition of tosyl chloride (1.2 equivalents).[21]

  • Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-PEG9-tosylate. This product should be used promptly in the subsequent reaction.

Visualizations

experimental_workflow_amine_coupling cluster_coupling Coupling Step start This compound deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection amine_peg Amine-PEG9-alcohol deprotection->amine_peg coupling Amide Bond Formation amine_peg->coupling activation Carboxylic Acid Activation (HATU, DIPEA) activation->coupling purification Purification (RP-HPLC) coupling->purification product Final Conjugate purification->product

Caption: Workflow for coupling via the amine functionality.

experimental_workflow_alcohol_coupling cluster_coupling Coupling Step start This compound activation Alcohol Activation (e.g., Tosyl Chloride) start->activation activated_peg Fmoc-PEG9-OTs activation->activated_peg coupling Nucleophilic Substitution activated_peg->coupling nucleophile Nucleophile (e.g., R-NH2, R-OH) nucleophile->coupling purification Purification (RP-HPLC) coupling->purification product Final Conjugate purification->product

Caption: Workflow for coupling via the alcohol functionality.

troubleshooting_low_yield start Low Coupling Efficiency cause1 Inefficient Activation? start->cause1 cause2 Suboptimal pH? start->cause2 cause3 Steric Hindrance? start->cause3 cause4 Aggregation? start->cause4 solution1 Use stronger coupling agent (e.g., HATU) cause1->solution1 Yes solution2 Add non-nucleophilic base (e.g., DIPEA) cause2->solution2 Yes solution3 Increase reaction time/temp Use excess reagent cause3->solution3 Yes solution4 Change solvent (NMP, add DMSO) cause4->solution4 Yes

Caption: Troubleshooting logic for low coupling yield.

References

Common side reactions with Fmoc-PEG9-alcohol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG9-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker molecule commonly used in peptide synthesis and bioconjugation. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a primary amine, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary alcohol. The Fmoc group provides temporary protection of the amine, which can be removed under basic conditions to allow for further coupling reactions. The hydrophilic PEG spacer enhances the solubility and reduces aggregation of the target molecule, while the terminal alcohol offers a versatile point for further chemical modification.

Q2: What are the most common side reactions observed when using this compound in solid-phase peptide synthesis (SPPS)?

The most prevalent side reactions are similar to those encountered in standard Fmoc-based SPPS, but the presence of the flexible and hydrophilic PEG9 linker can influence their occurrence. These include:

  • Aspartimide Formation: This is a major concern, particularly when an aspartic acid (Asp) residue is adjacent to the PEG linker or followed by a sterically unhindered amino acid like glycine (B1666218) (Gly). The PEG linker can mimic the effect of a small amino acid, promoting the intramolecular cyclization of the aspartic acid side chain to form a succinimide (B58015) intermediate. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[1]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the solid support. The flexibility of the PEG9 linker can facilitate this reaction, especially with sequences containing proline.[2]

  • O-Acylation of the Terminal Alcohol: The free hydroxyl group of the this compound can be acylated by activated amino acids during the coupling step. This leads to the formation of an ester linkage and results in a branched peptide impurity.

Q3: How can I avoid aspartimide formation when using this compound?

Several strategies can be employed to minimize aspartimide formation:

  • Use of Weaker Bases for Fmoc Deprotection: Instead of the standard 20% piperidine (B6355638) in DMF, using a weaker base like 5% piperazine (B1678402) in DMF can significantly reduce the rate of aspartimide formation.[1]

  • Addition of an Acidic Additive: Incorporating a weak acid such as 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) into the deprotection solution can help buffer the basicity and suppress aspartimide formation.[1]

  • Use of Sterically Hindered Protecting Groups for Aspartic Acid: Employing bulkier side-chain protecting groups on the aspartic acid, such as 3-methylpent-3-yl (Mpe) or 2,4-dimethylpent-3-yl (OMpe), can sterically hinder the cyclization reaction.[1]

  • Backbone Protection: Protecting the backbone amide nitrogen of the amino acid following the aspartic acid residue with a group like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent it from acting as a nucleophile in the cyclization reaction.

Q4: What measures can be taken to prevent diketopiperazine (DKP) formation?

To suppress DKP formation, consider the following approaches:

  • Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin can help minimize DKP formation due to the steric hindrance provided by the resin linker.[3]

  • Optimized Deprotection Conditions: Employing a deprotection cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to standard piperidine treatment.[3]

  • Coupling of Dipeptides: Instead of stepwise coupling of the first two amino acids, using a pre-formed Fmoc-dipeptide can bypass the stage where DKP formation is most likely to occur.

Q5: How can I prevent O-acylation of the terminal alcohol of this compound?

Preventing O-acylation of the terminal hydroxyl group is crucial for obtaining the desired linear product. Here are some strategies:

  • Use of Additives During Coupling: The addition of certain compounds, such as 2,4-dinitrophenol (B41442) or pentachlorophenol, to the coupling reaction with active esters can help prevent the acylation of hydroxyl groups.[4]

  • Careful Selection of Coupling Reagents: While highly efficient, some coupling reagents can be overly reactive. Optimizing the type and amount of coupling reagent can help minimize side reactions. For instance, using HATU or HBTU with HOBt can provide a balance of high coupling efficiency and reduced side reactions.

  • Protection of the Hydroxyl Group: If O-acylation remains a significant issue, temporary protection of the terminal alcohol of the PEG linker may be necessary. This would require an additional deprotection step later in the synthesis.

Troubleshooting Guides

Problem 1: Unexpected Mass Increase Corresponding to an Additional Amino Acid
  • Symptom: Mass spectrometry analysis of the final product shows a mass that is higher than the expected mass, corresponding to the addition of an extra amino acid residue.

  • Possible Cause: O-acylation of the terminal alcohol of the this compound during a coupling step, leading to a branched peptide.

  • Troubleshooting Workflow:

G start Unexpected Mass Increase (Extra Amino Acid) check_coupling Review Coupling Protocol start->check_coupling cause Potential O-Acylation of PEG-alcohol check_coupling->cause solution1 Add Additives (e.g., 2,4-dinitrophenol) to Coupling Reaction cause->solution1 If using active esters solution2 Optimize Coupling Reagent and Equivalents cause->solution2 solution3 Consider Temporary Protection of Terminal Alcohol cause->solution3 If problem persists verify Re-synthesize and Analyze by MS solution1->verify solution2->verify solution3->verify

Caption: Troubleshooting workflow for unexpected mass increase.

Problem 2: Low Yield and Presence of Multiple Impurities with Similar Retention Times
  • Symptom: Low overall yield of the desired peptide and a complex HPLC chromatogram with multiple peaks close to the main product peak.

  • Possible Cause: Aspartimide formation, leading to the generation of α- and β-aspartyl peptides and their diastereomers.

  • Logical Relationship Diagram:

G problem Low Yield & Multiple Impurities cause Aspartimide Formation problem->cause condition1 Asp-Xaa Sequence (Xaa = Gly, Ser, or PEG) cause->condition1 condition2 Strong Basic Deprotection (e.g., 20% Piperidine) cause->condition2 solution3 Use Bulky Asp Protecting Group condition1->solution3 solution1 Use Weaker Base (e.g., 5% Piperazine) condition2->solution1 solution2 Add HOBt to Deprotection Solution condition2->solution2

Caption: Relationship between problem, cause, and solutions for aspartimide formation.

Quantitative Data Summary

The following tables provide an overview of the impact of different conditions on the formation of common side products. Please note that the data presented here is illustrative and compiled from general studies on Fmoc-SPPS. Specific quantitative data for this compound may vary.

Table 1: Effect of Deprotection Conditions on Aspartimide Formation

Deprotection ReagentAdditiveTemperature (°C)Aspartimide Formation (%)
20% Piperidine/DMFNone2515-50
20% Piperidine/DMF0.1 M HOBt255-15
5% Piperazine/DMFNone25<5
2% DBU, 5% Piperazine/NMPNone25<2

Table 2: Influence of Peptide Sequence on Diketopiperazine (DKP) Formation

N-terminal Dipeptide SequenceResin TypeDKP Formation (%)
Fmoc-Pro-Gly-WangHigh (>50%)
Fmoc-Ala-Pro-WangModerate (10-30%)
Fmoc-Pro-Gly-2-CTCLow (<5%)
Fmoc-Ala-Pro-2-CTCLow (<5%)

Key Experimental Protocols

Protocol 1: Standard Coupling of an Amino Acid to a Resin-Bound Amine (Post-Fmoc Deprotection of this compound)

This protocol describes the coupling of the first amino acid to the deprotected amine of this compound attached to a solid support.

  • Resin Swelling: Swell the this compound-loaded resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% (v/v) piperidine in DMF.

    • Agitate the mixture at room temperature for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), 1-hydroxybenzotriazole (HOBt) (3 equivalents), and N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.

    • Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times) to prepare for the next deprotection step.

Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation

This protocol is recommended for sequences prone to aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Prepare Deprotection Solution: Prepare a solution of 5% (w/v) piperazine and 0.1 M HOBt in DMF.

  • Deprotection:

    • Treat the resin with the piperazine/HOBt solution and agitate for 10-15 minutes.

    • Drain the solution.

    • Repeat the treatment for another 10-15 minutes.

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of the deprotection reagents.

Signaling Pathway and Workflow Diagrams

G cluster_main Fmoc-SPPS Cycle with this compound cluster_side1 Aspartimide Formation cluster_side2 DKP Formation Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Aspartimide Aspartimide Intermediate Deprotection->Aspartimide During Deprotection (Asp-Xaa) Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 DKP Diketopiperazine Coupling->DKP After Deprotection of 2nd AA End Elongated Peptide (N-terminal Fmoc) Washing2->End Byproducts α/β-Asp Peptides + Racemization Aspartimide->Byproducts Cleavage Peptide Cleavage from Resin DKP->Cleavage

Caption: General workflow of Fmoc-SPPS and points of common side reactions.

References

Technical Support Center: Fmoc-PEG9-alcohol Reactions & Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-PEG9-alcohol in chemical synthesis, with a specific focus on challenges arising from steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound reaction?

A: Steric hindrance is a chemical phenomenon where the rate of a chemical reaction is slowed down because of the spatial bulk of molecules or functional groups near the reaction site. In the case of this compound, the large, bulky Fluorenylmethyloxycarbonyl (Fmoc) protecting group can physically block incoming reagents from easily accessing the terminal hydroxyl (-OH) group of the polyethylene (B3416737) glycol (PEG) chain. This can lead to lower reaction yields, slower reaction times, or the need for more forcing reaction conditions.

Q2: I am seeing consistently low yields when coupling a bulky molecule to this compound. Could this be due to steric hindrance?

A: Yes, this is a classic sign of steric hindrance. The bulky Fmoc group, combined with the flexible yet space-filling PEG chain and the steric bulk of your coupling partner, can create a crowded reaction environment. This "steric clash" makes it difficult for the reacting centers to come into the correct orientation for the reaction to proceed efficiently, resulting in lower yields. Consider using a less bulky protecting group if your synthesis allows, or a coupling reagent with a longer linker arm to mitigate these effects.

Q3: Can I overcome the effects of steric hindrance by simply increasing the reaction temperature or time?

A: While increasing temperature or reaction time can sometimes help overcome kinetic barriers caused by steric hindrance, this approach has potential drawbacks. Prolonged reaction times or higher temperatures can lead to the formation of side products or degradation of sensitive functional groups on your molecules. It is often preferable to first try alternative strategies, such as using specialized coupling agents or optimizing the solvent system, before resorting to harsh reaction conditions.

Q4: Are there alternative reagents I can use to minimize steric hindrance issues?

A: Absolutely. When coupling carboxylic acids to the alcohol group of this compound (an esterification reaction), consider using activating agents that are less sterically demanding. For instance, using a carbodiimide (B86325) like DCC (N,N'-dicyclohexylcarbodiimide) in combination with an activating agent like DMAP (4-dimethylaminopyridine) is a common strategy. For particularly hindered systems, smaller activating agents or alternative coupling chemistries might be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Reaction Yield Steric Hindrance: The bulky Fmoc group and/or the substrate are preventing efficient coupling to the terminal alcohol.1. Change Coupling Reagent: Switch to a more reactive or less sterically hindered coupling reagent. 2. Optimize Solvent: Use a solvent that promotes a less collapsed conformation of the PEG chain, potentially increasing accessibility to the hydroxyl group. 3. Increase Reagent Equivalents: A moderate increase in the equivalents of the less expensive reagent can sometimes drive the reaction to completion. Use this approach cautiously to avoid difficult purification steps.
Slow or Incomplete Reaction Insufficient Activation: The energy barrier for the reaction is too high due to steric factors.1. Add a Catalyst/Activator: Introduce a catalyst like DMAP or a similar nucleophilic catalyst to accelerate the reaction rate. 2. Slight Temperature Increase: Carefully increase the reaction temperature in small increments (e.g., 10°C) while monitoring for side product formation.
Formation of Side Products Harsh Reaction Conditions: Extended reaction times or high temperatures used to overcome steric hindrance are causing degradation or side reactions.1. Use Milder Conditions with a Better Reagent: Revert to milder conditions (e.g., room temperature) and focus on optimizing the coupling chemistry itself as described above. 2. Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous, as contaminants can lead to unwanted side reactions.
Difficulty in Purification Unreacted Starting Material: Due to an incomplete reaction caused by steric hindrance, the final product is contaminated with starting material that has similar properties.1. Optimize Reaction: The primary goal should be to drive the reaction to completion using the strategies mentioned above. 2. Alternative Purification: Explore alternative purification techniques, such as different chromatographic methods or recrystallization, that might offer better separation of your product from the starting materials.

Experimental Protocols

Protocol: General Esterification of this compound with a Carboxylic Acid

This protocol outlines a standard procedure for coupling a generic carboxylic acid (R-COOH) to this compound, a reaction where steric hindrance can be a significant factor.

  • Reagent Preparation: Dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Activator Addition: Add a coupling activator such as DMAP (0.1 equivalents) to the solution.

  • Initiation of Coupling: Cool the reaction mixture to 0°C in an ice bath. Slowly add the coupling reagent, such as DCC (1.2 equivalents), to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with appropriate aqueous solutions to remove excess reagents and byproducts. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.

Visualizations

Steric_Hindrance_Concept cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance Reagent_A Small Reagent Fmoc_PEG_A Fmoc-PEG9-OH Reagent_A->Fmoc_PEG_A Easy Access Product_A Successful Coupling Fmoc_PEG_A->Product_A Reagent_B Bulky Reagent Fmoc_PEG_B Fmoc-PEG9-OH Reagent_B->Fmoc_PEG_B Blocked Access Product_B Incomplete Reaction Fmoc_PEG_B->Product_B

Caption: Conceptual diagram of steric hindrance affecting this compound reactions.

Troubleshooting_Workflow Start Low Yield in Fmoc-PEG9-OH Reaction CheckHindrance Is the coupling partner sterically bulky? Start->CheckHindrance ChangeReagent Switch to a more reactive or less bulky coupling reagent CheckHindrance->ChangeReagent Yes OptimizeConditions Optimize Reaction Conditions: - Add DMAP catalyst - Change solvent - Moderate temp. increase CheckHindrance->OptimizeConditions No Success Reaction Successful ChangeReagent->Success CheckPurity Are reagents pure and anhydrous? OptimizeConditions->CheckPurity PurifyReagents Purify/dry reagents and solvents CheckPurity->PurifyReagents No CheckPurity->Success Yes PurifyReagents->OptimizeConditions

Caption: Troubleshooting workflow for low-yield this compound reactions.

Technical Support Center: Monitoring Fmoc Deprotection with UV Absorbance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring N-α-Fmoc group deprotection using UV absorbance during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind monitoring Fmoc deprotection using UV absorbance?

A1: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed from the N-terminal amine of a growing peptide chain using a base, typically piperidine (B6355638). This reaction proceeds via β-elimination, releasing a dibenzofulvene (DBF) molecule.[1][2] The DBF intermediate reacts with the piperidine in the deprotection solution to form a stable DBF-piperidine adduct.[3][4] This adduct has a strong and characteristic UV absorbance, which can be measured to monitor the progress of the deprotection reaction in real-time.[3][5]

Q2: At what wavelength should I monitor the DBF-piperidine adduct?

A2: The DBF-piperidine adduct has a characteristic maximum absorbance wavelength typically around 301-312 nm.[3][6] For quantitative analysis, measurements are most commonly performed at or near 301 nm.[7][8] Some studies also utilize a secondary peak around 290 nm for this purpose.[9]

Q3: How can I use UV monitoring to determine if deprotection is complete?

A3: By continuously monitoring the UV absorbance of the solution flowing from the reaction vessel, you can track the release of the Fmoc group.[3] The absorbance will increase as the DBF-piperidine adduct is formed and then plateau as the reaction reaches completion. Automated peptide synthesizers use this data to ensure that the deprotection step is finished before proceeding to the next coupling step, sometimes extending the deprotection time if the reaction is slow.[3][5]

Q4: Can I use this method to quantify the loading of my resin?

A4: Yes, UV-Vis spectroscopy is a common and robust method for determining the substitution (loading) of Fmoc-protected amino acids on a resin.[7][10] By treating a known weight of the resin with the deprotection solution and measuring the absorbance of the resulting solution containing the DBF-piperidine adduct, you can calculate the initial loading using the Beer-Lambert law.[7][8]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Q: My UV profile shows a lower than expected peak, or subsequent analytical tests (like HPLC of the crude peptide) indicate deletion sequences. What could be the cause?

A: Incomplete Fmoc deprotection is a common issue in SPPS that leads to the failure of the next amino acid to couple, resulting in deletion sequences.[6] Several factors can contribute to this problem:

  • Peptide Sequence and Structure: Certain peptide sequences, especially those prone to aggregation (e.g., containing repeating hydrophobic residues like leucine (B10760876) or alanine), can form secondary structures like β-sheets.[3][6][11] These structures can physically block the deprotection reagent from accessing the N-terminal Fmoc group.[3][11]

  • Suboptimal Reagents: The deprotection solution, typically 20% piperidine in DMF, can degrade over time. Ensure the piperidine and DMF are of high quality and the solution is freshly prepared.[6]

  • Insufficient Deprotection Time: While standard protocols often suffice, "difficult" sequences may require longer deprotection times or multiple deprotection steps to ensure complete removal of the Fmoc group.[11] Automated synthesizers with UV monitoring can automatically extend these times.[5]

Issue 2: Abnormal UV Absorbance Peaks

Q: The UV absorbance peaks during deprotection are unusually broad, show tailing, or are significantly larger or smaller than expected.

A: The shape and size of the UV absorbance peak provide valuable information about the deprotection reaction.

  • Broad Peaks or Tailing: This can indicate slow or difficult deprotection, often associated with peptide aggregation. The release of the DBF-piperidine adduct is not a sharp, efficient process, leading to a drawn-out peak.

  • Excessively Large First Peak: The very first deprotection peak of a synthesis can sometimes be unusually large. This does not necessarily indicate a problem with the reaction itself.[12]

  • Decreasing Peak Area: A gradual decrease in the peak area over successive cycles can be a strong indicator of incomplete coupling in the preceding steps. If less amino acid is coupled, there is less Fmoc group to be removed, leading to a smaller signal. This can also be a sign of progressive peptide aggregation, which hinders deprotection.

  • Absorbance Out of Range: If the absorbance signal exceeds the detector's linear range (e.g., goes above ~1.5 A), the peak may appear "flat-topped."[12] While this may not mean a loss of data for qualitative monitoring, it will affect quantitative calculations. Diluting the sample before it reaches the detector may be necessary.[12]

Experimental Protocols

Protocol: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This protocol describes a general method for monitoring the Fmoc deprotection step. It is often automated in modern peptide synthesizers but can be adapted for manual monitoring.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine in high-purity DMF.

  • Deprotection Step:

    • Wash the peptide-resin thoroughly with DMF to remove residual reagents from the previous coupling step.[13]

    • Add the 20% piperidine/DMF solution to the reaction vessel, ensuring the resin is fully submerged.

    • Agitate the mixture gently at room temperature.[6]

  • UV Monitoring:

    • Direct the effluent from the reaction vessel through the flow cell of a UV-Vis spectrophotometer.

    • Continuously record the absorbance at ~301 nm.

    • The reaction is considered complete when the absorbance value returns to the baseline.

  • Post-Deprotection Wash: After the deprotection is complete, wash the peptide-resin extensively with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-piperidine adduct before the next coupling step.[6]

Quantitative Data

The following table summarizes key quantitative data for monitoring Fmoc deprotection.

ParameterValueSolventNotes
Molar Absorption Coefficient (ε) of DBF-Piperidine Adduct 7,800 - 8,500 M⁻¹cm⁻¹20% Piperidine in DMFCommonly used value for quantification at 301/302 nm.[4][14][15]
6,089 M⁻¹cm⁻¹20% Piperidine in DMFDetermined at 289.8 nm, a wavelength less sensitive to instrument variations.[7]
8,021 M⁻¹cm⁻¹20% Piperidine in DMFA precisely determined value at 301.0 nm.[7]
Typical Deprotection Reagent 20% (v/v) PiperidineDMFThe most common and effective reagent.[13]
5% (v/v) PiperidineDMFSlower deprotection; may require longer reaction times.[4][16]
Alternative Deprotection Reagents 50-60% (v/v) MorpholineDMFA "greener" alternative that can reduce certain side reactions.[6]
5% Piperazine + 2% DBUDMFReported to be faster than 20% piperidine and can reduce deletion sequences.[17]
Typical Deprotection Time 2 x (2-10 minutes)-A two-step deprotection is often recommended for efficiency.[13]

Visualizations

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin wash1 Wash Resin (3x DMF) start->wash1 deprotect Add Deprotection Reagent (e.g., 20% Piperidine/DMF) wash1->deprotect agitate Agitate at Room Temp deprotect->agitate monitor Monitor Effluent UV Absorbance at ~301 nm agitate->monitor decision Absorbance at Baseline? monitor->decision decision->agitate No (Continue Agitation) wash2 Final Wash (>5x DMF) decision->wash2 Yes end End: H₂N-Peptide-Resin (Ready for Coupling) wash2->end

Caption: Experimental workflow for UV-monitored Fmoc deprotection.

Troubleshooting_Tree start Problem: Low Yield / Deletion Sequences check_uv Review UV Deprotection Profile: Incomplete or Tailing Peaks? start->check_uv yes_uv Indicates Difficult Deprotection check_uv->yes_uv Yes no_uv UV Profile Looks Normal check_uv->no_uv No cause_aggregation Cause: Peptide Aggregation? yes_uv->cause_aggregation sol_aggregation Action: - Use chaotropic agents - Elevate temperature - Modify sequence cause_aggregation->sol_aggregation Yes cause_reagents Cause: Reagent/Protocol Issue? cause_aggregation->cause_reagents No sol_reagents Action: - Use fresh 20% Piperidine/DMF - Increase deprotection time - Perform double deprotection cause_reagents->sol_reagents Yes check_coupling Problem is likely in the Coupling Step no_uv->check_coupling sol_coupling Action: - Check coupling reagents - Extend coupling time - Perform double coupling check_coupling->sol_coupling

Caption: Troubleshooting decision tree for incomplete deprotection.

References

Validation & Comparative

The Impact of PEG Linker Length on Drug Delivery: A Comparative Guide to Fmoc-PEG9-alcohol and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of drug conjugates. The length of the PEG chain, in particular, can significantly influence a conjugate's solubility, stability, circulation half-life, and ultimately, its antitumor activity. This guide provides a comparative analysis of Fmoc-PEG9-alcohol, a discrete and heterobifunctional short-chain PEG linker, against other PEG linker lengths commonly employed in drug delivery systems, with a focus on antibody-drug conjugates (ADCs).

The Role of PEG Linkers in Drug Conjugates

PEGylation, the covalent attachment of PEG chains to a molecule, is a widely adopted strategy to enhance the pharmaceutical properties of therapeutic agents.[1] In the context of ADCs, PEG linkers offer several key advantages:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to aggregation and poor solubility of the resulting ADC. The inclusion of a hydrophilic PEG linker mitigates this issue, especially at higher drug-to-antibody ratios (DARs).[2]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its plasma half-life. This extended circulation time can lead to greater accumulation of the ADC within tumor tissue.[1][3]

  • Reduced Immunogenicity: The PEG chain can act as a shield, masking the payload and portions of the antibody from the immune system and potentially reducing the immunogenicity of the conjugate.[1]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[4]

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal alcohol.[5] The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions for conjugation, while the hydroxyl group offers a versatile handle for further chemical modifications.[6] As a discrete PEG linker with nine ethylene (B1197577) glycol units, it offers a defined and uniform spacer length, which is crucial for producing homogeneous drug conjugates with consistent properties.[1]

Comparative Performance of Different PEG Linker Lengths

The length of the PEG linker is a critical parameter that must be optimized for each specific drug conjugate. While direct comparative data for this compound is limited, its performance can be inferred from studies on other short-chain PEG linkers, such as PEG8. The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with different PEG linker lengths.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
Linker LengthLinker TypePayloadTarget Cell LineIC50 (ng/mL)Reference
No PEGSMCCMMAENCI-N87 (HER2+)~1.5[3]
4 kDaPEG4kMMAENCI-N87 (HER2+)~6.75[3]
10 kDaPEG10kMMAENCI-N87 (HER2+)~33.75[3]
PEG8GlucuronideMMAECD30+ cell linePotent[7]
PEG12GlucuronideMMAECD30+ cell linePotent[7]
PEG24GlucuronideMMAECD30+ cell linePotent[8][9]

Summary: Increasing the PEG linker length can lead to a decrease in in vitro cytotoxicity.[3] This is potentially due to steric hindrance, where a longer PEG chain may interfere with the binding of the ADC to its target antigen or the subsequent internalization and payload release. However, even with longer PEG chains, the conjugates can still exhibit potent cytotoxicity.[3]

Table 2: Impact of PEG Linker Length on Pharmacokinetics (Plasma Clearance and Half-life)
Linker LengthAnimal ModelClearance Rate (mL/day/kg)Half-life (t½)Reference
No PEGRatHigh19.6 min[3]
PEG2RatHigh-[7]
PEG4RatHigh-[7]
PEG8RatLow-[7]
PEG12RatLow-[7]
PEG24RatLowProlonged[8][9]
4 kDaRat-49 min (2.5-fold increase)[3]
10 kDaRat-219.5 min (11.2-fold increase)[3]

Summary: A clear trend is observed where increasing the PEG linker length leads to a decrease in plasma clearance and a corresponding increase in circulation half-life.[3][7] Notably, a threshold effect is seen around a PEG8 linker, beyond which further increases in PEG length do not significantly impact the clearance rate.[7] This suggests that a short-to-medium length PEG linker, such as this compound, can provide optimal pharmacokinetic benefits.

Table 3: Impact of PEG Linker Length on In Vivo Efficacy and Tolerability

| Linker Length | Animal Model | Tumor Model | Efficacy | Tolerability | Reference | | :--- | :--- | :--- | :--- | :--- | | No PEG | Mouse | NCI-N87 Xenograft | Less effective | Poor |[3] | | PEG4 | Mouse | CD19+ RL Xenograft | Improved | Poor | | | PEG8 | Mouse | CD19+ RL Xenograft | Significantly improved | Good | | | PEG12 | Mouse | CD19+ RL Xenograft | Significantly improved | Good | | | PEG24 | Mouse | CD19+ RL Xenograft | Significantly improved | Good | | | 10 kDa | Mouse | NCI-N87 Xenograft | Most effective | Good |[3] |

Summary: The improved pharmacokinetic profile of PEGylated ADCs generally translates to enhanced in vivo efficacy.[3] Longer PEG chains, by increasing the circulation time, allow for greater accumulation of the ADC in the tumor, leading to better tumor growth inhibition.[3] Furthermore, ADCs with shorter PEG linkers (below PEG8) have been shown to be less tolerated in animal models.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different PEG linkers in drug conjugate development.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol is a standard method for assessing the potency of an ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., NCI-N87)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • ADCs with different PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[10][11]

Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of an ADC.

Materials:

  • Sprague-Dawley rats

  • ADC constructs

  • Sterile saline for injection

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for ADC quantification (e.g., ELISA or LC-MS)

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) to a cohort of rats.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).[12][13]

Signaling Pathways and Experimental Workflows

The choice of a PEG linker can indirectly influence cellular signaling pathways by affecting the delivery and intracellular concentration of the cytotoxic payload. For many ADCs targeting receptors like HER2, the subsequent cell death is a result of the payload's action (e.g., microtubule disruption or DNA damage) rather than direct modulation of the signaling pathway by the linker itself. However, the overall mechanism of action of an ADC involves a series of steps from initial binding to payload release.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen (e.g., HER2) ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death HER2_Signaling_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

A Head-to-Head Comparison of Fmoc-PEG and NHS-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility and reduce immunogenicity. Among these, Fmoc-PEG and NHS-PEG linkers represent two common classes of amine-reactive linkers, each with distinct chemical strategies and advantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to facilitate informed decision-making in bioconjugation.

At a Glance: Key Differences

Fmoc-PEG and NHS-PEG linkers primarily differ in their reaction mechanism and versatility. NHS-PEG linkers offer a direct, one-step conjugation to primary amines. In contrast, Fmoc-PEG linkers provide a multi-step, controlled approach. Fmoc-PEG linkers can be categorized into two main types based on their reactive group: those with a terminal N-hydroxysuccinimide (NHS) ester (Fmoc-PEG-NHS) and those with a terminal carboxylic acid (Fmoc-PEG-COOH). The latter requires activation to react with amines. The fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group on the other end of the PEG chain, which can be removed under basic conditions to reveal a primary amine for subsequent reactions. This feature allows for sequential conjugations and the creation of more complex biomolecular architectures.

Performance Comparison: A Quantitative Overview

While direct head-to-head studies with identical biomolecules and conditions are not always available in the literature, a comparison can be synthesized based on the known chemistry of the linkers. The efficiency of NHS-ester reactions is primarily affected by the competing hydrolysis reaction, while the efficiency of Fmoc-PEG-COOH is dependent on the activation step with EDC and NHS.

FeatureFmoc-PEG-COOH LinkerFmoc-PEG-NHS LinkerNHS-PEG Linker
Reaction with Amines Indirect: Requires in-situ activation of the carboxylic acid with EDC/NHSDirect: NHS ester reacts with primary aminesDirect: NHS ester reacts with primary amines
Reaction Type Two-step, one-pot reaction (activation followed by conjugation)One-step direct conjugationOne-step direct conjugation
Resulting Linkage Stable amide bondStable amide bondStable amide bond
Key Advantage Versatility; the carboxylic acid can be used for other conjugations; the Fmoc group allows for sequential reactions.Control over sequential conjugations due to the Fmoc protecting group.Simplicity, high reactivity, and well-established protocols.[1][2]
Considerations Potential for side reactions during the activation step (e.g., N-acylurea formation); requires careful optimization.[3][4][5][6]Susceptible to hydrolysis, which competes with the conjugation reaction.Susceptible to hydrolysis, which is accelerated at higher pH.[][8]
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5[9][10][11][12]pH 7.2-9.0[8][13]pH 7.2-9.0[8][13]
Reaction Time Activation: 15-30 minutes; Conjugation: 2 hours to overnight30 minutes to 2 hours30 minutes to 2 hours
Key Side Reaction Formation of N-acylurea byproduct, hydrolysis of the in-situ formed NHS ester.[3][4][5][6]Hydrolysis of the NHS ester.Hydrolysis of the NHS ester.[][8]
Stability of Linker The carboxylic acid is stable. The in-situ generated NHS ester is unstable.The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.[14]The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.[14]
Stability of Conjugate The resulting amide bond is highly stable.The resulting amide bond is highly stable.The resulting amide bond is highly stable.

Reaction Mechanisms and Workflows

The choice between Fmoc-PEG and NHS-PEG linkers dictates the experimental workflow. NHS-PEG linkers offer a straightforward path to conjugation, while Fmoc-PEG linkers introduce additional steps for activation or deprotection, providing greater control and versatility.

NHS-PEG Linker Reaction Mechanism Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_PEG NHS-PEG Linker NHS_PEG->Intermediate Conjugate Protein-NH-CO-PEG (Stable Amide Bond) Intermediate->Conjugate Release of NHS NHS_byproduct N-Hydroxysuccinimide Intermediate->NHS_byproduct

Caption: Reaction of an NHS-PEG linker with a primary amine on a protein.

Fmoc-PEG-COOH Linker Reaction Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) Fmoc_PEG_COOH Fmoc-PEG-COOH O_acylisourea O-acylisourea Intermediate Fmoc_PEG_COOH->O_acylisourea EDC EDC EDC->O_acylisourea Fmoc_PEG_NHS Fmoc-PEG-NHS (in situ) O_acylisourea->Fmoc_PEG_NHS NHS NHS NHS->Fmoc_PEG_NHS Conjugate Protein-NH-CO-PEG-Fmoc (Stable Amide Bond) Fmoc_PEG_NHS->Conjugate Protein Protein-NH2 Protein->Conjugate

Caption: Two-step reaction of an Fmoc-PEG-COOH linker with a primary amine.

Comparative Bioconjugation Workflow cluster_NHS NHS-PEG Workflow cluster_Fmoc_COOH Fmoc-PEG-COOH Workflow NHS_start Start NHS_prepare Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) NHS_start->NHS_prepare NHS_add Add NHS-PEG Linker NHS_prepare->NHS_add NHS_react Incubate (30 min - 2h) NHS_add->NHS_react NHS_purify Purify Conjugate NHS_react->NHS_purify NHS_end End NHS_purify->NHS_end Fmoc_COOH_start Start Fmoc_COOH_prepare Prepare Linker & Protein in Appropriate Buffers Fmoc_COOH_start->Fmoc_COOH_prepare Fmoc_COOH_activate Activate Linker with EDC/NHS (pH 4.5-6.0) (15 min) Fmoc_COOH_prepare->Fmoc_COOH_activate Fmoc_COOH_adjust_pH Adjust pH to 7.2-8.0 Fmoc_COOH_activate->Fmoc_COOH_adjust_pH Fmoc_COOH_add_protein Add Protein Fmoc_COOH_adjust_pH->Fmoc_COOH_add_protein Fmoc_COOH_react Incubate (2h - overnight) Fmoc_COOH_add_protein->Fmoc_COOH_react Fmoc_COOH_purify Purify Conjugate Fmoc_COOH_react->Fmoc_COOH_purify Fmoc_COOH_end End Fmoc_COOH_purify->Fmoc_COOH_end

Caption: Logical workflow for NHS-PEG vs. Fmoc-PEG-COOH bioconjugation.

Experimental Protocols

Protocol for NHS-Ester PEGylation of a Protein

Materials:

  • Protein to be PEGylated (1-10 mg/mL)

  • NHS-PEG linker

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[15]

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG linker in DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS-ester is susceptible to hydrolysis.[15]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG linker to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[15]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.

Protocol for Fmoc-PEG-COOH Conjugation to a Protein via EDC/NHS Chemistry

Materials:

  • Protein to be PEGylated (1-10 mg/mL)

  • Fmoc-PEG-COOH linker

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching solution (e.g., hydroxylamine (B1172632) or 2-mercaptoethanol)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Dissolve the Fmoc-PEG-COOH linker, EDC, and NHS in the Activation Buffer. Dissolve the protein in the Coupling Buffer.

  • Activation of Carboxylic Acid: In a single reaction vessel, add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the Fmoc-PEG-COOH solution.[9] Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.[9][11][12]

  • pH Adjustment: Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.

  • Conjugation Reaction: Immediately add the protein solution to the activated and pH-adjusted linker solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to stop the reaction. For example, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench any remaining EDC.[10]

  • Purification: Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.

Protocol for Fmoc-Deprotection

Materials:

  • Fmoc-protected PEG-conjugate

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents for purification (e.g., diethyl ether for precipitation)

Procedure:

  • Deprotection Reaction: Dissolve the Fmoc-protected conjugate in the deprotection solution.

  • Incubation: Incubate at room temperature. The reaction is typically very fast, often complete within minutes.[16]

  • Purification: Remove the piperidine and the dibenzofulvene byproduct. This can often be achieved by precipitation of the deprotected conjugate with a solvent like diethyl ether, followed by centrifugation and washing.

Concluding Remarks

The choice between Fmoc-PEG and NHS-PEG linkers is highly dependent on the specific application. For straightforward, rapid conjugation of a PEG moiety to a biomolecule, NHS-PEG linkers are an excellent and well-established choice.[1][2] Their primary drawback is the potential for hydrolysis, which can reduce reaction efficiency.

Fmoc-PEG linkers, on the other hand, offer greater versatility and control. The Fmoc-PEG-COOH variant, while requiring a more complex, two-step conjugation process with careful optimization, allows the carboxylic acid to be used in other coupling chemistries. The key feature of all Fmoc-PEG linkers is the protected amine, which enables orthogonal, sequential conjugation strategies. This is particularly valuable in the synthesis of complex bioconjugates, such as antibody-drug conjugates with multiple components or for site-specific modifications in peptide synthesis.[17][18] The additional steps of activation (for the COOH variant) and deprotection introduce more complexity and potential for side reactions, but the level of control afforded can be indispensable for advanced bioconjugation applications.

References

A Head-to-Head Comparison: Unveiling the Advantages of Fmoc-Protected Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and the scope of achievable molecular complexity. For researchers, scientists, and drug development professionals, understanding the nuances of these two approaches is paramount. This guide provides an objective, data-driven comparison, highlighting the distinct advantages of the Fmoc-based methodology.

The core principle differentiating Fmoc and Boc strategies lies in their orthogonality.[1][2] Orthogonal protection schemes allow for the selective removal of one type of protecting group in the presence of others by employing deprotection conditions that are mutually exclusive.[1][3] The Fmoc/tBu (tert-butyl) strategy exemplifies a true orthogonal system, where the base-labile Fmoc group is used for temporary Nα-amino protection, while acid-labile tert-butyl-based groups protect the amino acid side chains.[2][4] In contrast, the Boc/Bzl (benzyl) strategy relies on graduated acid lability, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), and the benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[2][4] This fundamental difference in chemical strategy gives rise to several advantages for the Fmoc approach.

Performance Comparison: A Data-Driven Look

While both methodologies can yield high-quality peptides, the Fmoc strategy often demonstrates superior performance, particularly for complex and sensitive peptide sequences. The milder reaction conditions inherent to the Fmoc protocol contribute to higher purity and yield by minimizing side reactions.[][6]

FeatureFmoc StrategyBoc Strategy
Nα-Protection 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Reagent 20% Piperidine (B6355638) in DMF (mild base)[7]50% Trifluoroacetic Acid (TFA) in DCM (strong acid)[2][8]
Side-Chain Protection tert-Butyl-based (tBu)Benzyl-based (Bzl)
Final Cleavage Reagent Trifluoroacetic Acid (TFA)[6]Hydrofluoric Acid (HF) or TFMSA (very strong acid)[2][9]
Orthogonality Fully Orthogonal[2]Partial (relies on graduated acid lability)[2]
Typical Peptide Purity High, due to milder deprotection conditions[6]Good, but can be compromised by repeated acid exposure[6]
Side Reactions Minimized side reactions due to mild deprotection[6]Risk of side-chain protecting group loss with repeated acid deprotection[6]
Automation Friendliness Highly amenable to automation[6][10]Less common in modern automated synthesizers[6]
Safety Generally safer, avoids the use of highly corrosive HF[6]Requires specialized equipment and handling procedures for HF[6][9]
Cost Fmoc-amino acids can be more expensive[6]Boc-amino acids are generally less expensive[6]

Experimental Protocols

To provide a practical understanding of the differences, generalized protocols for a single coupling cycle in both Fmoc and Boc SPPS are outlined below.

Standard Fmoc-SPPS Cycle Protocol

This protocol describes the addition of a single amino acid to a growing peptide chain on a solid support.

  • Resin Preparation: The peptide-resin from the previous cycle is placed in a reaction vessel and washed thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).[1]

  • Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin, and the mixture is agitated for 5-10 minutes at room temperature to remove the Fmoc group.[1] This step is typically repeated once.

  • Washing: The resin is extensively washed with DMF (5-7 times) to completely remove the piperidine and the cleaved Fmoc adduct.[1] A colorimetric test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HATU) and added to the resin. The coupling reaction is allowed to proceed for a specified time, typically 1-2 hours.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts, leaving the peptide-resin ready for the next coupling cycle.

Standard Boc-SPPS Cycle Protocol

This protocol outlines a single coupling cycle for the Boc-based strategy.

  • Resin Swelling: The peptide-resin is swollen in dichloromethane (B109758) (DCM).

  • Boc Deprotection: The resin is treated with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.[9][11]

  • Washing: The resin is washed with DCM to remove the TFA.

  • Neutralization: The protonated N-terminus is neutralized to the free amine by treating the resin with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM.[9]

  • Washing: The resin is washed thoroughly with DCM to remove the neutralization reagents.[9]

  • Amino Acid Coupling: The next Boc-protected amino acid is activated and coupled to the free amine on the resin.

  • Washing: The resin is washed with DCM to remove excess reagents, preparing it for the subsequent cycle.

Key Advantages of the Fmoc Strategy Visualized

The logical workflow of the Fmoc/tBu strategy highlights its efficiency and orthogonality, which are key to its widespread adoption.

SPPS_Workflow_Comparison cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 DMF Wash Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Couple next Fmoc-AA Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 DMF Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_Cycle Repeat Cycle Fmoc_Wash2->Fmoc_Cycle Fmoc_Cycle->Fmoc_Deprotection n-1 times Fmoc_Cleavage Final Cleavage (TFA Cocktail) Fmoc_Cycle->Fmoc_Cleavage Fmoc_Peptide Purified Peptide Fmoc_Cleavage->Fmoc_Peptide Boc_Start Boc-AA-Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Wash1 DCM Wash Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (DIEA) Boc_Wash1->Boc_Neutralization Boc_Wash2 DCM Wash Boc_Neutralization->Boc_Wash2 Boc_Coupling Couple next Boc-AA Boc_Wash2->Boc_Coupling Boc_Wash3 DCM Wash Boc_Coupling->Boc_Wash3 Boc_Cycle Repeat Cycle Boc_Wash3->Boc_Cycle Boc_Cycle->Boc_Deprotection n-1 times Boc_Cleavage Final Cleavage (Anhydrous HF) Boc_Cycle->Boc_Cleavage Boc_Peptide Purified Peptide Boc_Cleavage->Boc_Peptide

Caption: Comparative workflow of Fmoc/tBu and Boc/Bzl SPPS strategies.

The diagram above illustrates the streamlined nature of the Fmoc protocol, which involves fewer distinct chemical steps (deprotection and washing) within each cycle compared to the Boc protocol (deprotection, washing, neutralization, and washing). This inherent efficiency, coupled with the milder reagents, makes Fmoc-SPPS particularly well-suited for automated synthesis.[10]

Furthermore, the final cleavage step in Fmoc chemistry, which utilizes TFA, is significantly less harsh than the anhydrous HF required in the Boc strategy.[8] This is a crucial advantage when synthesizing peptides containing sensitive modifications, such as phosphorylation or glycosylation, which may not be stable under the strong acidic conditions of HF cleavage.[10] The use of TFA also circumvents the need for specialized, HF-resistant equipment, enhancing laboratory safety.[6]

References

Characterization of Fmoc-PEG9-alcohol Conjugates: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, accurate molecular characterization is paramount. This guide provides a comparative overview of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI)—for the characterization of Fmoc-PEG9-alcohol, a common heterobifunctional PEG linker. This guide includes representative experimental data, detailed protocols, and visualizations to aid in methodological selection and application.

Introduction

This compound is a valuable tool in bioconjugation and drug delivery, featuring a base-labile Fmoc-protected amine and a reactive hydroxyl group. Verifying the integrity and purity of this linker is a critical step in any synthetic workflow. Mass spectrometry offers a rapid and sensitive means to confirm its molecular weight and structural characteristics. Both MALDI-TOF and ESI are powerful techniques for the analysis of polymers and bioconjugates, each with distinct advantages and considerations.[1][2]

Comparison of Mass Spectrometry Techniques

The choice between MALDI-TOF and ESI-MS for the analysis of this compound depends on several factors, including the desired level of structural detail, sample throughput needs, and the available instrumentation.

FeatureMALDI-TOF MSESI-MS
Ionization Principle Analyte is co-crystallized with a matrix and ionized by a laser pulse.Analyte in solution is nebulized and ionized by a strong electric field.
Primary Ion Species Predominantly singly charged ions (e.g., [M+H]⁺, [M+Na]⁺).[3]Forms both singly and multiply charged ions.
Spectral Complexity Generally simpler spectra, facilitating straightforward molecular weight determination.[3]Can be more complex due to multiple charge states, but this can be advantageous for high-mass molecules.
Instrumentation Time-of-Flight (TOF) analyzer is common, offering high mass range.Can be coupled with various analyzers (Quadrupole, TOF, Orbitrap, FT-ICR).
Sample Throughput High throughput is possible with automated target spotting.Often coupled with liquid chromatography (LC) for sample introduction, which can be lower throughput.
Fragmentation In-source decay or post-source decay can provide some structural information. Tandem MS (TOF/TOF) is available on some instruments.Collision-Induced Dissociation (CID) in tandem MS (MS/MS) is routine for detailed structural elucidation.
Ideal For Rapid molecular weight confirmation and purity assessment of relatively simple PEGylated molecules.Detailed structural analysis, fragmentation studies, and analysis of complex mixtures when coupled with LC.

Experimental Data

The following tables present representative data expected from the analysis of this compound (Molecular Weight: 635.74 g/mol ) by high-resolution mass spectrometry.

Table 1: Expected Intact Mass Adducts

This table summarizes the theoretical monoisotopic masses of common adducts of this compound that can be observed in both MALDI-TOF and ESI-MS.

AdductChemical FormulaTheoretical m/z
[M+H]⁺[C₃₃H₅₀NO₁₁]⁺636.3375
[M+Na]⁺[C₃₃H₄₉NNaO₁₁]⁺658.3194
[M+K]⁺[C₃₃H₄₉KNO₁₁]⁺674.2934
Table 2: Representative Tandem MS (MS/MS) Fragmentation Data

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 636.34) provides structural confirmation. The fragmentation of the PEG chain typically occurs through the loss of ethylene (B1197577) glycol units (44.03 Da).[2][4] The Fmoc group can also produce characteristic fragment ions.

Theoretical m/z of Fragment IonProposed Fragment Identity
592.31[M+H - C₂H₄O]⁺
548.28[M+H - 2(C₂H₄O)]⁺
504.25[M+H - 3(C₂H₄O)]⁺
460.22[M+H - 4(C₂H₄O)]⁺
416.20[M+H - 5(C₂H₄O)]⁺
222.08[Fmoc-NH₂ + H]⁺ (Loss of PEG9-alcohol)
179.08[Fluorenyl]⁺ (Characteristic fragment from Fmoc group)

Experimental Protocols

The following are representative protocols for the characterization of this compound using MALDI-TOF MS and ESI-MS.

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[5]

    • Mix the analyte solution and the matrix solution in a 1:10 (v/v) ratio.

  • Sample Spotting:

    • Spot 1 µL of the analyte/matrix mixture onto a stainless-steel MALDI target plate.

    • Allow the spot to air dry completely, allowing for co-crystallization of the analyte and matrix.

  • Instrumental Analysis:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode.

    • Calibrate the instrument using a standard peptide or polymer mixture with masses in the appropriate range.

    • Acquire spectra over a mass range of m/z 200-1000.

ESI Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve this compound in a solvent compatible with electrospray ionization, such as a mixture of methanol (B129727) and water (e.g., 80:20 v/v) with 0.1% formic acid, to a final concentration of 10 µg/mL.

  • Instrumental Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. Alternatively, inject the sample onto a liquid chromatography system (e.g., reverse-phase HPLC) coupled to the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a mass range of m/z 200-1000.

    • For tandem MS analysis, select the [M+H]⁺ ion (m/z 636.34) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_maldi MALDI-TOF cluster_esi ESI-MS cluster_analysis MS Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve dissolve_esi Dissolve in ESI-compatible Solvent start->dissolve_esi mix_matrix Mix with Matrix (e.g., CHCA) dissolve->mix_matrix spot Spot on Target Plate mix_matrix->spot maldi_ms MALDI-TOF MS spot->maldi_ms esi_ms ESI-MS (/MS) dissolve_esi->esi_ms data_analysis Molecular Weight Confirmation & Fragmentation Analysis maldi_ms->data_analysis esi_ms->data_analysis

Mass Spectrometry Workflow for this compound.
Molecular Structure Relationship

This diagram illustrates the key functional components of the this compound molecule that are relevant to its mass spectrometric characterization.

G molecule This compound fmoc Fmoc Group (m/z 179 fragment) molecule->fmoc protects amine peg PEG9 Chain (sequential loss of 44 Da) molecule->peg provides solubility linker Carbamate Linker fmoc->linker alcohol Terminal Alcohol peg->alcohol linker->peg

Functional components of this compound.

References

A Head-to-Head Comparison: Linear vs. Branched PEG Linkers for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker for nanoparticle functionalization is a critical decision that significantly impacts therapeutic efficacy and delivery. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the selection process for advanced drug delivery systems.

The architecture of a PEG linker, whether a single chain (linear) or a multi-arm structure (branched), dictates the physicochemical properties of the resulting nanoparticle conjugate. These properties, in turn, influence its behavior in biological systems, affecting circulation time, cellular uptake, and ultimately, the therapeutic outcome. This comparison delves into the key performance differences between these two PEG configurations.

Data Presentation: Quantitative Comparison of Nanoparticle Performance

The following tables summarize quantitative data from studies comparing nanoparticles functionalized with linear and branched PEG linkers.

Nanoparticle PropertyLinear PEGBranched PEGKey Findings
Serum Stability StableMore StableBranched PEG coatings showed a more significant reduction in total protein adsorbed compared to linear PEG, leading to enhanced stability in serum.[1][2][3][4]
Protein Adsorption ReducedSignificantly ReducedThe three-dimensional structure of branched PEG provides a denser "stealth" layer, more effectively preventing opsonization and recognition by the mononuclear phagocyte system.[1][2][3][4]
Cellular Uptake Similar to BranchedSimilar to LinearIn several studies, both linear and branched PEGylated nanoparticles exhibited comparable cellular uptake in various cell lines, including HEK-293T and A549 cells.[1][2][3][4] However, some studies suggest that PEGylation, in general, can reduce cellular uptake compared to unmodified nanoparticles.[5][6]
Diffusion in Extracellular Matrix (ECM) Less RapidMore RapidNanoparticles coated with branched PEG demonstrated a larger diffusion coefficient and moved more rapidly through a Matrigel ECM model.[1][2][3][4]
Diffusion in Mucus More Rapid (at lower MW)Less Hindered (than high MW linear)Linear 2 and 5 kDa PEG coated nanoparticles showed a larger fraction of rapidly diffusing particles in cystic fibrosis mucus. Branched 10 kDa PEG coated nanoparticles had less hindered mobility compared to linear 10 kDa PEG.[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to compare linear and branched PEGylated nanoparticles.

Nanoparticle PEGylation

This protocol describes a general method for the covalent attachment of PEG linkers to nanoparticles possessing carboxyl groups on their surface using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-terminated linear or branched PEG

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS or borate (B1201080) buffer, pH 7.4-8.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Centrifugation tubes and equipment

  • Deionized water

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse the carboxylated nanoparticles in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the carboxyl groups on the nanoparticles should be optimized.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.

  • PEG Coupling:

    • Centrifuge the activated nanoparticles to remove excess EDC and NHS, and resuspend the pellet in Coupling Buffer.

    • Immediately add the amine-terminated linear or branched PEG to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in deionized water or a suitable buffer to remove unreacted PEG and byproducts.

  • Characterization:

    • Confirm successful PEGylation using techniques such as Fourier-transform infrared spectroscopy (FTIR), dynamic light scattering (DLS) for size changes, and zeta potential measurements.

Nanoparticle Stability Assay using Dynamic Light Scattering (DLS)

This protocol assesses the colloidal stability of PEGylated nanoparticles in a biologically relevant medium.

Materials:

  • PEGylated nanoparticles (linear and branched)

  • Phosphate-buffered saline (PBS) or other relevant biological buffer

  • Fetal bovine serum (FBS) or human serum

  • DLS instrument and cuvettes

Procedure:

  • Sample Preparation:

    • Disperse the PEGylated nanoparticles in PBS to a final concentration suitable for DLS analysis.

    • Prepare a solution of the nanoparticles in PBS containing a high concentration of serum (e.g., 50-90% FBS).

  • DLS Measurement:

    • Measure the initial hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in both PBS and the serum-containing medium at time zero.

    • Incubate the samples at 37°C.

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), take aliquots of the samples and measure the hydrodynamic diameter and PDI.

  • Data Analysis:

    • Plot the change in hydrodynamic diameter and PDI over time for both linear and branched PEGylated nanoparticles.

    • A significant increase in size or PDI indicates nanoparticle aggregation and instability. Compare the stability profiles of the different PEG architectures.[4]

Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled PEGylated nanoparticles by cells.

Materials:

  • Fluorescently labeled PEGylated nanoparticles (linear and branched)

  • Cell line of interest (e.g., HEK-293T, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer tubes

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Nanoparticle Treatment:

    • Prepare different concentrations of the fluorescently labeled linear and branched PEGylated nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle-containing medium.

    • Incubate the cells for a specific period (e.g., 4 or 24 hours) at 37°C and 5% CO₂.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells twice with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using Trypsin-EDTA and neutralize with complete medium.

    • Transfer the cell suspension to flow cytometer tubes and centrifuge to pellet the cells.

    • Resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Use untreated cells as a negative control to set the background fluorescence gate.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity for each nanoparticle formulation.

  • Data Analysis:

    • Compare the cellular uptake of linear and branched PEGylated nanoparticles based on the flow cytometry data.

Mandatory Visualizations

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker NP Nanoparticle L1 PEG NP->L1 L2 PEG L1->L2 L3 PEG L2->L3 NP2 Nanoparticle B_center NP2->B_center B1 PEG B_center->B1 B2 PEG B_center->B2 B3 PEG B_center->B3

Caption: Structural comparison of linear and branched PEG linkers on a nanoparticle surface.

cluster_workflow Experimental Workflow: Nanoparticle Cellular Uptake A 1. Cell Seeding B 2. Nanoparticle Incubation (Linear vs. Branched PEG-NP) A->B C 3. Washing (Remove non-internalized NPs) B->C D 4. Cell Harvesting C->D E 5. Flow Cytometry Analysis D->E F 6. Data Comparison E->F

Caption: A typical experimental workflow for comparing cellular uptake of nanoparticles.

Concluding Remarks

The choice between linear and branched PEG linkers is not straightforward and depends heavily on the specific application and desired therapeutic outcome. Branched PEG linkers often provide superior stability and "stealth" properties due to their higher surface coverage density, which can be advantageous for systemic drug delivery where longer circulation times are required. Conversely, linear PEGs, particularly at lower molecular weights, may offer better diffusion in certain biological matrices like mucus.

While cellular uptake appears to be comparable in many in vitro models, the enhanced stability and altered biodistribution conferred by branched PEGs could lead to different in vivo fates and therapeutic efficacies. Therefore, a thorough understanding of the trade-offs between these two architectures, supported by rigorous experimental evaluation as outlined in this guide, is essential for the rational design of next-generation nanoparticle-based therapeutics.

References

The Influence of PEG Chain Length on the Pharmacokinetics of Biologics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic potential of biologic drugs.[1] By modifying the size, solubility, and surface properties of molecules, PEGylation can significantly alter their pharmacokinetic and pharmacodynamic profiles.[1][2] A critical parameter in this process is the length of the attached PEG chain, which directly influences the absorption, distribution, metabolism, and excretion (ADME) of the biologic, ultimately affecting its efficacy and dosing regimen.[2][3] This guide provides an objective comparison of how different PEG chain lengths impact the pharmacokinetics of biologics, supported by experimental data.

Impact on Key Pharmacokinetic Parameters

PEGylation profoundly alters the interaction of a biologic with the body's systems. The length of the PEG chain is a key determinant in the magnitude of these effects.

  • Absorption: For biologics administered via routes other than intravenous, PEGylation can influence the rate and extent of absorption. While PEG is an amphiphilic substance, its large size can hinder its passage from the gastrointestinal environment into the bloodstream.[]

  • Distribution: A primary effect of increasing PEG chain length is an increase in the hydrodynamic radius of the biologic.[5] This enlargement sterically shields the protein surface, reducing its interaction with other molecules and cells.[2] This "stealth" effect helps the biologic evade uptake by the reticuloendothelial system (RES), particularly the liver and spleen, leading to a prolonged circulation time in the bloodstream.[6][7]

  • Metabolism: The protective shield created by the PEG chain can sterically hinder the approach of proteolytic enzymes, thereby reducing the metabolic degradation of the biologic.[][6] This increased stability contributes to a longer circulating half-life. The linking bond between the PEG and the drug also plays a role in the release rate and subsequent metabolism of the parent drug.[]

  • Excretion: The kidneys are the primary route of elimination for many smaller biologics. By increasing the effective molecular weight of the biologic to be above the glomerular filtration threshold (typically >30-50 kDa), longer PEG chains significantly reduce renal clearance.[6][8] The circulating half-life of PEG itself has been shown to increase with its molecular weight; for instance, an increase from 6 kDa to 50 kDa can extend the half-life from 18 minutes to 16.5 hours.[][8]

Quantitative Data on PEG Chain Length and Pharmacokinetics

The following tables summarize experimental data from various studies, illustrating the direct impact of PEG chain length on key pharmacokinetic parameters.

Table 1: Effect of mPEG Molecular Weight on the Pharmacokinetics of Methotrexate-Loaded Chitosan (B1678972) Nanoparticles in Rats

mPEG Molecular Weight (Da)Half-life (t½β) (h)AUC₀₋₇₂ h (μg/mL*h)Clearance (CL) (mL/h/kg)
0 (un-PEGylated)8.8 ± 1.15.8 ± 0.6690.0 ± 71.2
75011.2 ± 1.28.0 ± 0.9502.5 ± 56.3
2,00014.1 ± 1.511.1 ± 1.2361.3 ± 40.0
5,00018.7 ± 2.016.3 ± 1.8245.1 ± 27.0

*Data sourced from a study on methotrexate-loaded chitosan nanoparticles administered intravenously to Sprague Dawley rats.[9] The results clearly show a linear relationship between increasing PEG molecular weight and both the elimination half-life and the area under the curve (AUC), while clearance decreases.[7][9]

Table 2: Pharmacokinetics of DNA Polyplexes with Varying PEG Chain Lengths in Mice

PEG Chain Length (kDa)Half-life (t½) (min)
102.5
2025
30240

*This study demonstrates the dramatic effect of PEG length on the pharmacokinetic half-life of DNA polyplexes administered intravenously in mice.[10] A longer PEG chain resulted in a significantly longer circulatory half-life.[10]

Table 3: Effect of PEG Chain Length on Renal Uptake of ⁶⁸Ga-Labeled PSMA Inhibitors in Mice

CompoundPEG Structure% Injected Dose/gram in Kidney (30 min post-injection)
[⁶⁸Ga]Ga-Flu-1Non-PEGylated~25
[⁶⁸Ga]Ga-PP4-WDPEG4~2.5
[⁶⁸Ga]Ga-PP8-WDPEG8~5

*This study on prostate-specific membrane antigen (PSMA) inhibitors showed that PEGylation significantly reduced kidney uptake compared to the non-PEGylated version.[3] The results indicate that PEG-modified compounds can facilitate renal clearance and reduce uptake in the kidneys.[3]

Experimental Protocols

1. Pharmacokinetics of Methotrexate-Loaded Chitosan Nanoparticles (Ait Bachir et al., 2018)

  • Objective: To investigate the effects of PEG surface density and chain length on the pharmacokinetics of methotrexate-loaded chitosan nanoparticles.[9]

  • Methodology:

    • Preparation of Nanoparticles: A series of methotrexate (B535133) (MTX)-loaded nanoparticles were prepared from chitosan (CS) grafted with methoxy (B1213986) polyethylene glycol (mPEG) of different molecular weights (750, 2,000, and 5,000 Da) and at various degrees of substitution.[9]

    • Animal Model: Male Sprague Dawley rats were used for the pharmacokinetic study.[11]

    • Administration: The rats were administered the different MTX-loaded nanoparticle formulations via intravenous injection at an equivalent dose of 4 mg MTX/kg.[7]

    • Sample Collection: Blood samples were collected at predetermined time points.[11]

    • Analysis: The concentration of MTX in the plasma was determined using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters, including half-life, AUC, and clearance, were then calculated.[11]

2. Pharmacokinetics of PEGylated DNA Polyplexes (Davis et al., 2010)

  • Objective: To determine the effect of PEG chain length and chemical linkage on the pharmacokinetics and biodistribution of DNA polyplexes.[10]

  • Methodology:

    • Preparation of Polyplexes: DNA polyplexes were formed using polyacridine peptides and then PEGylated with linear PEG chains of 10, 20, or 30 kDa.[10]

    • Animal Model: The study was conducted using mice.[10]

    • Administration: The various PEGylated polyplex formulations were administered via intravenous injection.[10]

    • Sample Analysis: The amount of polyplex remaining in the circulation at different time points was quantified to determine the pharmacokinetic profile, particularly the circulatory half-life.[10] Biodistribution to major organs like the liver and spleen was also assessed.[10]

Visualizations

The following diagrams illustrate the workflows and relationships discussed in this guide.

G cluster_prep Preparation Phase cluster_exp In Vivo Experiment Phase cluster_analysis Data Analysis Phase P1 Synthesize Biologic P3 PEGylate Biologic (Covalent Conjugation) P1->P3 P2 Select PEG Chains (e.g., 5, 10, 20, 40 kDa) P2->P3 E1 Administer Formulations to Animal Models (IV) P3->E1 Test Groups: - Unconjugated Biologic - Biologic-PEG 5k - Biologic-PEG 10k - Biologic-PEG 20k - Biologic-PEG 40k E2 Collect Blood Samples at Time Intervals E1->E2 E3 Analyze Drug Concentration (e.g., ELISA, HPLC) E2->E3 A1 Calculate PK Parameters (t½, AUC, CL) E3->A1 A2 Compare Different PEG Length Groups A1->A2 A3 Determine Optimal PEG Chain Length A2->A3

Caption: Workflow for a pharmacokinetic study comparing different PEG chain lengths.

G cluster_input Input Parameter cluster_effects Physicochemical & Biological Effects cluster_outcome Pharmacokinetic Outcome Input Increase PEG Chain Length Effect1 ↑ Hydrodynamic Radius Input->Effect1 Effect2 ↑ Shielding from Enzymes Input->Effect2 Effect3 ↓ RES Uptake Effect1->Effect3 Effect4 ↓ Renal Clearance Effect1->Effect4 Outcome1 ↑ Circulation Half-Life (t½) Effect2->Outcome1 Effect3->Outcome1 Effect4->Outcome1 Outcome2 ↑ Drug Exposure (AUC) Outcome1->Outcome2 Outcome3 ↓ Overall Clearance (CL) Outcome1->Outcome3

Caption: Relationship between PEG chain length and pharmacokinetic outcomes.

References

A Comparative Guide to Analytical Techniques for the Validation of Site-Specific PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, reduced immunogenicity, and improved stability.[1] However, the success of a PEGylated therapeutic hinges on precise control and thorough validation of the conjugation process. Site-specific PEGylation, in particular, aims to attach PEG to a predetermined location on the protein to preserve its biological activity.[2]

This guide provides an objective comparison of key analytical techniques used to validate site-specific PEGylation. It details the principles of each method, presents their capabilities in a comparative format, offers experimental protocols, and illustrates the analytical workflow.

Comparative Overview of Analytical Techniques

The characterization of PEGylated proteins presents a significant analytical challenge due to the potential for heterogeneity in the degree of PEGylation, the specific attachment site, and the inherent polydispersity of the PEG polymer itself.[3][4] A multi-faceted analytical approach is therefore essential for comprehensive validation. The following table summarizes and compares the primary techniques used in the industry.

Technique Primary Information Provided Resolution Key Advantages Key Limitations
Mass Spectrometry (MS) - Accurate Molecular Weight- Degree of PEGylation- Site of PEGylation (with MS/MS)- Heterogeneity & PurityVery High- High accuracy and sensitivity- Provides detailed structural information[3][5]- Spectra can be complex due to PEG polydispersity and multiple charge states[3][6]- May require sample de-PEGylation for some analyses, losing site information[6]
HPLC (SEC, RP-HPLC, IEX) - Purity & Aggregation (SEC)- Separation of Positional Isomers (RP, IEX)- Quantification of free vs. conjugated PEGHigh- Robust and widely used for analysis and purification- Different modes offer complementary separation mechanisms[][8]- SEC may not separate species with similar hydrodynamic radii[8]- SEC is limited for resolving positional isomers[2]
Capillary Electrophoresis (CE) - Purity- Separation of PEGylated forms (mono-, di-, etc.)- Separation of charge variants and positional isomersVery High- High separation efficiency- Fast analysis and minimal sample consumption[][9]- Peak broadening can occur, though novel matrices can mitigate this[10]- Lower loading capacity than HPLC
NMR Spectroscopy - Quantitative Degree of PEGylation- Purity and conjugation efficiencyLow (for structure)- Highly quantitative without the bias of separation methods[11]- Can analyze samples in complex matrices with minimal prep[12]- Lower sensitivity compared to MS- Correct peak assignment is critical and can be complex[13]
FTIR Spectroscopy - Degree of PEGylation- Protein secondary structureLow (for structure)- Fast, "reagent-free" method- Distinct PEG C-O-C band allows for straightforward quantification[14][15]- Provides limited structural detail compared to MS or NMR- Primarily a bulk analysis technique

Detailed Methodologies and Experimental Protocols

A comprehensive validation strategy often employs several of these techniques orthogonally to build a complete picture of the PEGylated product.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the precise mass of the PEGylated protein, which directly confirms the covalent attachment and the number of PEG chains added (degree of PEGylation).[5] When coupled with fragmentation techniques (MS/MS) and peptide mapping, it can pinpoint the exact amino acid residue where the PEG is attached.[16][17]

Experimental Protocol: LC-MS for Intact Mass Analysis

  • Sample Preparation:

    • Purify the PEGylated protein to remove excess unconjugated PEG and other reactants using Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[16]

    • Buffer exchange the purified conjugate into a volatile buffer suitable for MS, such as 10mM ammonium (B1175870) acetate.[16]

    • The final sample concentration should be approximately 1 mg/mL.

  • Chromatographic Separation (Reversed-Phase HPLC):

    • Column: C4 or C8 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60-80°C to improve peak shape and recovery.[8]

  • Mass Spectrometry Analysis (ESI-Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 500-4000.

    • Post-Column Addition (Optional): To reduce charge state complexity, a charge-stripping agent like triethylamine (B128534) (TEA) can be introduced post-column via a T-junction before the ESI source.[18]

  • Data Analysis:

    • The resulting multi-charged spectrum is deconvoluted using software (e.g., Bayesian protein reconstruction) to obtain the zero-charge mass spectrum.[3]

    • Compare the mass of the PEGylated protein to the native protein to confirm the mass addition corresponding to the attached PEG chains.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field, offering high-resolution separation of different PEGylated species. SDS-Capillary Gel Electrophoresis (SDS-CGE) is particularly useful for assessing the purity and molecular weight distribution of PEGylated proteins.

Experimental Protocol: SDS-Capillary Gel Electrophoresis (SDS-CGE)

  • Sample Preparation:

    • Dilute the PEGylated protein sample in a sample buffer containing SDS and a reducing agent (like β-mercaptoethanol) to a final concentration of 0.5-1.0 mg/mL.

    • Heat the sample at 70-90°C for 5-10 minutes to ensure complete denaturation and reduction.

    • Include a molecular weight ladder and an un-PEGylated protein control.

  • CE Instrument Setup:

    • Capillary: Fused-silica capillary filled with a replaceable sieving polymer gel matrix.

    • Injection: Electrokinetic injection at 5-10 kV for 10-30 seconds.

    • Separation Voltage: 15-20 kV (reverse polarity).

    • Temperature: 25°C.

    • Detection: UV absorbance at 214 or 280 nm.

  • Data Analysis:

    • The electropherogram will show peaks corresponding to the un-PEGylated protein, mono-PEGylated, di-PEGylated, and other species.

    • Migration time is correlated with molecular size; larger molecules migrate more slowly.

    • The purity of the mono-PEGylated species can be calculated by determining the relative peak area. This method can effectively differentiate conjugates with small differences in the molecular size of the attached PEG.[19]

NMR Spectroscopy

Proton NMR (¹H NMR) can be used to accurately determine the degree of PEGylation by comparing the signal intensity from the PEG's repeating ethylene (B1197577) oxide units to that of specific, well-resolved protons from the protein.[11]

Experimental Protocol: ¹H NMR for Degree of PEGylation

  • Sample Preparation:

    • Lyophilize the purified PEGylated protein to remove all water.

    • Re-dissolve the sample in a known concentration in a deuterated solvent (e.g., D₂O).

    • Add a known quantity of an internal standard (e.g., DMSO) if absolute quantification is needed.

  • NMR Data Acquisition:

    • Spectrometer: 600 MHz or higher NMR spectrometer.

    • Experiment: Standard 1D ¹H NMR experiment with water suppression.

    • Temperature: 25°C.

  • Data Analysis:

    • Identify the large, sharp signal from the PEG backbone protons (–CH₂CH₂O–), typically around 3.6 ppm.[20]

    • Identify a well-resolved signal from the protein's aromatic or methyl protons that does not overlap with other signals.

    • Integrate the area of the PEG signal (I_PEG) and the chosen protein signal (I_Protein).[11]

    • The degree of PEGylation (DP) is calculated using the formula: DP = [(I_PEG / N_PEG) / (I_Protein / N_Protein)] * (M_Protein / M_PEG_unit) where N_PEG is the number of protons per PEG repeating unit (4), N_Protein is the number of protons for the chosen protein resonance, M_Protein is the protein molecular weight, and M_PEG_unit is the molecular weight of the PEG monomer.

Visualizing the Validation Workflow

Graphviz diagrams are provided to illustrate the logical flow of the analytical process for validating site-specific PEGylation.

Validation_Workflow cluster_analysis Analytical Characterization start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node end_node end_node start PEGylation Reaction purify Purification (SEC / IEX) start->purify analysis1 Confirm Conjugation & Degree of PEGylation (MS, SDS-CGE) purify->analysis1 analysis2 Identify PEGylation Site (LC-MS/MS Peptide Mapping) analysis1->analysis2 analysis3 Assess Purity & Positional Isomers (RP-HPLC, CE) analysis2->analysis3 analysis4 Quantify Degree of PEGylation (NMR, FTIR) analysis3->analysis4 check_spec Meets Specifications? analysis4->check_spec final_product Validated Product check_spec->final_product Yes optimize Optimize Reaction or Purification check_spec->optimize No optimize->start Analytical_Technique_Selection question_node question_node technique_node technique_node q1 What is the MW and degree of PEGylation? t_ms Mass Spectrometry (MS) q1->t_ms t_sds_cge SDS-CGE q1->t_sds_cge q2 Where is the PEG attached? t_msms Peptide Mapping LC-MS/MS q2->t_msms q3 Is the product pure? (No free protein/PEG) t_sec Size-Exclusion HPLC (SEC) q3->t_sec q3->t_sds_cge q4 Are positional isomers present? t_rp_hplc Reversed-Phase HPLC q4->t_rp_hplc t_ce Capillary Electrophoresis q4->t_ce q5 What is the exact quantity of PEG? t_nmr NMR Spectroscopy q5->t_nmr

References

A Comparative Analysis of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate N-α-Fmoc deprotection reagent is a critical step in solid-phase peptide synthesis (SPPS). The efficiency of Fmoc group removal, potential side reactions, and the overall purity of the final peptide product are heavily influenced by this choice. While piperidine (B6355638) has long been the standard reagent, concerns over its regulatory status, toxicity, and potential to induce side reactions have driven the exploration of alternatives. This guide provides a comprehensive comparison of various Fmoc deprotection reagents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given application.

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in SPPS, proceeding via a β-elimination mechanism initiated by a base.[1] The ideal deprotection reagent should afford rapid and complete Fmoc removal without compromising the integrity of the growing peptide chain. Key performance indicators for these reagents include deprotection kinetics, final peptide yield and purity, and the propensity to cause side reactions such as aspartimide formation and racemization.

Comparative Performance of Fmoc Deprotection Reagents

The selection of an Fmoc deprotection reagent is a balance of efficiency, safety, and cost. While piperidine remains a widely used and effective reagent, several alternatives offer distinct advantages, particularly in minimizing side reactions or improving safety profiles.

Piperidine: The Industry Standard

Piperidine, typically used as a 20% solution in N,N-dimethylformamide (DMF), is a highly effective and fast-acting reagent for Fmoc removal.[1][2] However, it is a controlled substance in some regions, which can create logistical challenges.[3] Furthermore, its strong basicity can promote side reactions, most notably the formation of aspartimide from aspartic acid residues, which can lead to peptide branching and purification difficulties.[4]

4-Methylpiperidine (B120128): A Closely Related Alternative

4-Methylpiperidine has emerged as a popular substitute for piperidine. It exhibits deprotection kinetics and efficiency that are virtually identical to piperidine.[3][5] A significant advantage of 4-methylpiperidine is that it is not a controlled substance, simplifying procurement and handling.[3][6] Studies have shown that it can be used interchangeably with piperidine without significant differences in the purity or yield of the synthesized peptides.[5]

Piperazine (B1678402): A Milder Option to Reduce Side Reactions

Piperazine, often used in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is a less basic alternative to piperidine.[2][7] This lower basicity can be advantageous in reducing the incidence of base-catalyzed side reactions such as aspartimide formation.[4] However, due to its lower solubility, piperazine is often used at a lower concentration than piperidine, and its deprotection kinetics can be slower, particularly for sterically hindered amino acids.[5][8]

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A Non-Nucleophilic Base

DBU can be used for Fmoc deprotection, sometimes in conjunction with a nucleophile like piperazine to trap the dibenzofulvene byproduct.[7] While effective, DBU as a standalone deprotection reagent has been reported to be less efficient than piperidine in some cases.[9]

Novel and Greener Alternatives

Research into "green" chemistry approaches for peptide synthesis has led to the investigation of other alternative bases. 3-(diethylamino)propylamine (B94944) (DEAPA) has been identified as a viable alternative that can minimize the formation of diastereoisomers and aspartimide-containing derivatives.[10] More recently, dipropylamine (B117675) (DPA) has been reported as an effective Fmoc deprotection reagent that significantly reduces aspartimide formation, especially at elevated temperatures.[4] DPA offers the additional benefits of being inexpensive, having low toxicity, and lacking the strong odor associated with piperidine.[4]

Quantitative Data Summary

The following tables summarize the comparative performance of different Fmoc deprotection reagents based on data from published studies.

ReagentTypical ConcentrationDeprotection TimePeptide PurityNotes
Piperidine (PP)20% in DMFFast (typically < 5 min)High, but can be reduced by side reactionsIndustry standard; controlled substance; can cause aspartimide formation.[3][5][11]
4-Methylpiperidine (4MP)20% in DMFFast (comparable to piperidine)High (comparable to piperidine)Not a controlled substance; considered a direct replacement for piperidine.[3][5]
Piperazine (PZ)10% w/v in DMF/ethanol (9:1)Slower than piperidine, especially for hindered amino acidsHigh; can reduce aspartimide formationLower solubility; often used with DBU.[5][8]
Piperazine/DBUVariesRapidHighSafer and effective alternative to piperidine.[7]
Dipropylamine (DPA)20% in DMFEffectiveHigh; significantly reduces aspartimide formationLow toxicity, inexpensive, and non-stench.[4]

Experimental Protocols

General Protocol for Comparative Analysis of Fmoc Deprotection Reagents

This protocol outlines a general procedure for comparing the efficacy of different Fmoc deprotection reagents in SPPS.

1. Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • N,N-Dimethylformamide (DMF)

  • Deprotection reagents to be tested (e.g., 20% piperidine in DMF, 20% 4-methylpiperidine in DMF, 10% piperazine in 9:1 DMF/ethanol)

  • Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)

  • Diethyl ether

  • HPLC system for analysis

2. Peptide Synthesis:

  • A model peptide sequence is synthesized in parallel using each of the deprotection reagents being compared.

  • Swelling: The resin is swollen in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc group is removed from the resin by treatment with the respective deprotection solution (e.g., 2 x 10 min treatments).

  • Washing: The resin is washed thoroughly with DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the resin using a suitable activator (e.g., HBTU/HOBt or DIC). The completeness of the coupling can be monitored by a Kaiser test.[12]

  • Washing: The resin is washed with DMF.

  • The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail.[13]

  • The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

  • The resin is filtered, and the filtrate containing the peptide is collected.

  • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the ether is decanted.

4. Analysis:

  • The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture).

  • The purity and yield of the peptide are analyzed by reverse-phase HPLC.

  • The identity of the peptide is confirmed by mass spectrometry.

Protocol for Deprotection Kinetics Assay

This protocol can be used to compare the rate of Fmoc removal by different reagents.

1. Materials:

  • Fmoc-amino acid-loaded resin (e.g., Fmoc-Leu-Wang resin)

  • Deprotection reagents to be tested

  • DMF

  • UV-Vis spectrophotometer

2. Procedure:

  • A known amount of the Fmoc-amino acid-loaded resin is placed in a reaction vessel.

  • The deprotection reagent solution is added to the resin.

  • At specific time intervals (e.g., 1, 3, 5, 10 minutes), a small aliquot of the supernatant is removed.

  • The aliquot is diluted with DMF.

  • The absorbance of the dibenzofulvene-amine adduct in the diluted solution is measured at approximately 301 nm.[12]

  • The percentage of Fmoc deprotection is calculated based on the absorbance, with the maximum absorbance representing 100% deprotection.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the Fmoc deprotection mechanism and a typical experimental workflow for comparing deprotection reagents.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amino Acid cluster_1 Base-catalyzed Deprotection cluster_2 Trapping of Dibenzofulvene Fmoc-NH-Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction + Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine DBF_Adduct DBF-Base Adduct Dibenzofulvene->DBF_Adduct + Base

Caption: Mechanism of Fmoc deprotection by a basic reagent.

Experimental_Workflow cluster_0 Preparation cluster_1 Parallel Synthesis cluster_2 Cleavage and Analysis Start Select Model Peptide and Deprotection Reagents Resin_Prep Prepare Resin Portions Start->Resin_Prep Synthesis_PP Synthesize with Piperidine Synthesis_4MP Synthesize with 4-Methylpiperidine Synthesis_PZ Synthesize with Piperazine/DBU Synthesis_DPA Synthesize with DPA Cleavage Cleave Peptides from Resin Synthesis_PP->Cleavage Synthesis_4MP->Cleavage Synthesis_PZ->Cleavage Synthesis_DPA->Cleavage Analysis Analyze Crude Peptides by HPLC and MS Cleavage->Analysis Comparison Compare Yield, Purity, and Side Products Analysis->Comparison

Caption: Workflow for comparing Fmoc deprotection reagents.

References

Evaluating the Impact of PEGylation on Protein Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, has become a cornerstone in drug development, primarily to extend the circulating half-life and improve the stability of biologics. A significant and often-cited advantage of PEGylation is the reduction of protein immunogenicity. However, the extent of this reduction is not absolute and is influenced by a multitude of factors. This guide provides an objective comparison of the immunogenic profiles of PEGylated and non-PEGylated proteins, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

The Double-Edged Sword of PEGylation

While PEGylation can mask immunogenic epitopes on a protein surface, thereby reducing the likelihood of an anti-drug antibody (ADA) response, the PEG moiety itself can be immunogenic. The immune system can generate anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions.[1][2] The decision to PEGylate a therapeutic protein, therefore, requires a careful evaluation of the potential benefits versus the risks.

Comparative Immunogenicity Data

The following tables summarize quantitative data from clinical and preclinical studies, comparing the immunogenicity of several PEGylated proteins with their non-PEGylated counterparts.

Therapeutic ProteinStudy PopulationKey Immunogenicity EndpointNon-PEGylatedPEGylatedReference(s)
Asparaginase (B612624) Children with Acute Lymphoblastic LeukemiaIncidence of High-Titer Anti-Asparaginase Antibodies26%2%[3]
Interferon beta-1a Patients with Multiple SclerosisIncidence of Neutralizing Antibodies (NAbs) over 2 yearsNot directly compared in this study<1%[4]
Granulocyte Colony-Stimulating Factor (G-CSF) Healthy SubjectsIncidence of Treatment-Emergent Anti-Drug Antibodies (ADAs)23.9% (Reference Product)32.2% (Biosimilar)[5]

Note: The data for G-CSF compares a reference product to a biosimilar, both of which are PEGylated, highlighting the complexity of immunogenicity assessment even within the same class of molecules.

In-Depth Look at Experimental Evidence

PEG-Asparaginase vs. Native Asparaginase

A randomized study in children with newly diagnosed standard-risk acute lymphoblastic leukemia provided compelling evidence for the reduced immunogenicity of PEG-asparaginase (pegaspargase) compared to the native E. coli-derived enzyme. In the first delayed intensification phase of treatment, a striking difference was observed in the incidence of high-titer anti-asparaginase antibodies, with 26% of patients receiving native asparaginase developing these antibodies compared to only 2% of those receiving pegaspargase.[3] This significant reduction in immunogenicity is a key factor in the clinical preference for the PEGylated form.

Peginterferon beta-1a

In the ADVANCE trial, which evaluated peginterferon beta-1a in patients with relapsing-remitting multiple sclerosis, the incidence of neutralizing anti-drug antibodies (NAbs) over two years was less than 1%.[4] While a direct comparison with a non-PEGylated interferon beta-1a was not a primary endpoint of this specific study, the low incidence of NAbs with the PEGylated formulation is noteworthy. Furthermore, the study found no clinically meaningful effect of antibody status on the efficacy or safety of the treatment, although the low number of antibody-positive patients limited this analysis.[4]

PEG-G-CSF (Pegfilgrastim)

A pooled analysis of three trials comparing a biosimilar pegfilgrastim to its reference product in healthy subjects showed that the majority of anti-drug antibodies (ADAs) were directed against the PEG moiety or both PEG and G-CSF.[5] The incidence of treatment-emergent ADAs was 32.2% for the biosimilar and 23.9% for the reference product.[5] Importantly, no treatment-emergent neutralizing antibodies were detected in the immunogenicity study.[5] This highlights that even with PEGylation, an immune response can occur, and it is often directed at the PEG itself.

Key Experimental Protocols

Accurate assessment of immunogenicity is critical in the development of therapeutic proteins. Below are detailed methodologies for key experiments used to evaluate the immune response to PEGylated and non-PEGylated biologics.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This protocol outlines a direct ELISA for the detection of anti-PEG antibodies in human serum.

Materials:

  • High-binding 96-well microplates

  • monoamine methoxy-PEG5000 (for coating)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% milk in PBS)

  • Patient serum samples

  • Anti-human IgG and IgM antibodies conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a high-binding 96-well plate with 100 µL of 0.02 mg/mL monoamine methoxy-PEG5000 in PBS. Incubate overnight at room temperature.[5]

  • Blocking: Wash the plate three times with PBS. Add 300 µL of blocking buffer to each well and incubate for 1 hour at room temperature.[5]

  • Sample Incubation: Dilute patient serum samples in blocking buffer. Add 100 µL of the diluted samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Add 100 µL of HRP-conjugated anti-human IgG or IgM diluted in blocking buffer to the respective wells. Incubate for 1 hour at room temperature.

  • Development: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reading: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a plate reader.

Surface Plasmon Resonance (SPR) for Anti-Drug Antibody (ADA) Kinetic Analysis

SPR is a powerful label-free technique to measure the binding kinetics (association and dissociation rates) of ADAs to the therapeutic protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Therapeutic protein (ligand)

  • Purified ADAs or patient serum containing ADAs (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the therapeutic protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Inject a series of dilutions of the ADA-containing sample (analyte) over the immobilized ligand surface at a constant flow rate. This is the association phase .

    • Switch back to running buffer to flow over the surface. This is the dissociation phase .

    • Regenerate the sensor surface using a short pulse of the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • The binding events are recorded in a sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vivo Immunogenicity Assessment in Mice

This generalized protocol outlines the steps for assessing the immunogenicity of a PEGylated protein in a mouse model.

Materials:

  • PEGylated protein and its non-PEGylated counterpart

  • Adjuvant (if required for the study design)

  • Appropriate mouse strain (e.g., BALB/c or a transgenic model)[6]

  • Syringes and needles for administration

  • Blood collection supplies

  • ELISA or SPR reagents for antibody detection

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the study.

  • Dosing:

    • Divide the mice into groups (e.g., non-PEGylated protein, PEGylated protein, vehicle control).

    • Administer the respective protein (with or without adjuvant) via the desired route (e.g., subcutaneous or intravenous). The dosing schedule will depend on the pharmacokinetic properties of the proteins.[6]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose and at various time points post-administration) via an appropriate method (e.g., tail vein or retro-orbital bleeding).[6]

  • Antibody Titer Determination:

    • Process the blood samples to obtain serum or plasma.

    • Analyze the samples for the presence of anti-drug antibodies using a validated ELISA or SPR assay.

  • Data Analysis: Compare the antibody titers between the different treatment groups to evaluate the effect of PEGylation on the immunogenic response.

Visualizing the Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to protein immunogenicity.

Immunogenic_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell cluster_BCell B Cell Protein Therapeutic Protein (PEGylated or Non-PEGylated) PRR Pattern Recognition Receptor (e.g., TLR) Protein->PRR Recognition Endosome Endosome Protein->Endosome Internalization BCR B-Cell Receptor (BCR) Protein->BCR Binding MHCII MHC Class II PRR->MHCII Upregulation Peptide Processed Peptide Endosome->Peptide Processing TCR T-Cell Receptor (TCR) MHCII->TCR Antigen Presentation Peptide->MHCII Loading Activated_TCell Activated T Helper Cell TCR->Activated_TCell Activation CD4 CD4 Activated_BCell Activated B Cell Activated_TCell->Activated_BCell Signal 2 (Help) BCR->Activated_BCell Signal 1 Plasma_Cell Plasma Cell Activated_BCell->Plasma_Cell Differentiation Antibodies Anti-Drug Antibodies (ADAs) Plasma_Cell->Antibodies Production

Caption: T-cell dependent pathway of immunogenicity.

Experimental_Workflow_Immunogenicity cluster_InVivo In Vivo Study cluster_Assays Ex Vivo Analysis cluster_Analysis Data Analysis & Comparison Dosing Animal Dosing (PEGylated vs. Non-PEGylated) Sampling Blood Sampling (Time course) Dosing->Sampling Serum Serum/Plasma Isolation Sampling->Serum ELISA ELISA for ADA Detection & Titer Comparison Compare Immunogenicity Profiles: - Antibody Titers - Kinetic Parameters - Cytokine Levels ELISA->Comparison SPR SPR for ADA Kinetics (ka, kd, KD) SPR->Comparison Cytokine Cytokine Profiling (e.g., IL-6, TNF-α) Cytokine->Comparison Serum->ELISA Serum->SPR Serum->Cytokine

Caption: General workflow for comparative immunogenicity assessment.

Conclusion

The decision to PEGylate a therapeutic protein to reduce its immunogenicity is a complex one that requires careful consideration of multiple factors. While PEGylation has been shown to be effective in reducing the immunogenicity of certain proteins, such as asparaginase, the effect is not universal and can be inconsistent.[7] The PEG moiety itself can elicit an immune response, and factors such as the size and structure of the PEG, the nature of the protein, and the patient population can all influence the immunogenic outcome.

A thorough immunogenicity risk assessment, supported by robust and validated bioanalytical methods, is essential for all PEGylated therapeutics.[8] This guide provides a framework for understanding and evaluating the impact of PEGylation on protein immunogenicity, enabling more informed decisions in the development of safer and more effective biologic drugs.

References

A Comparative Guide to NMR Spectroscopy for the Structural Analysis of Fmoc-PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, accurate structural characterization is paramount. The covalent attachment of Poly(ethylene glycol) (PEG) to molecules, often initiated from a fluorenylmethyloxycarbonyl (Fmoc) protected precursor, is a widely used strategy to improve the pharmacokinetic properties of therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the detailed structural elucidation of these Fmoc-PEG derivatives. This guide provides a comparative overview of NMR methods and other analytical techniques, supported by experimental data and detailed protocols, to aid in the comprehensive analysis of these important biopolymers.

Introduction to Structural Analysis of Fmoc-PEG Derivatives

Fmoc-PEG derivatives are key intermediates in the synthesis of PEGylated biomolecules. The Fmoc protecting group allows for controlled, site-specific attachment of the PEG chain. Verifying the integrity of the Fmoc-PEG structure, determining its purity, and confirming its molecular weight are critical quality control steps. While several analytical techniques can provide pieces of this puzzle, NMR spectroscopy offers a comprehensive solution for elucidating the complete molecular structure in solution.

This guide will compare various NMR techniques, including ¹H NMR, ¹³C NMR, and Diffusion-Ordered Spectroscopy (DOSY), with alternative methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For Fmoc-PEG derivatives, this allows for the unambiguous identification of the Fmoc and PEG moieties and the verification of their covalent linkage.

¹H NMR Spectroscopy

Proton (¹H) NMR is the most common NMR technique for the initial structural confirmation of Fmoc-PEG derivatives. It provides information on the different types of protons and their connectivity.

Key ¹H NMR Signals for Fmoc-NH-PEG-COOH:

Assignment Chemical Shift (δ) ppm Multiplicity Integration
Fmoc aromatic protons7.20 - 7.80multiplet8H
Fmoc -CH- and -CH₂-4.10 - 4.40multiplet3H
PEG backbone (-CH₂CH₂O-)3.64singlet (broad)4n H (n=number of PEG repeats)
PEG-CH₂- next to NH3.55triplet2H
PEG-CH₂- next to COOH4.10triplet2H

¹³C NMR Spectroscopy

Carbon-¹³ (¹³C) NMR provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range and can be crucial for confirming the presence of quaternary carbons and carbonyl groups.

Key ¹³C NMR Signals for Fmoc-NH-PEG-COOH:

Assignment Chemical Shift (δ) ppm
PEG backbone (-CH₂CH₂O-)~70.4
PEG-CH₂- next to NH~40.2
PEG-CH₂- next to COOH~69.0
Fmoc aromatic carbons120.0 - 144.0
Fmoc -CH- and -CH₂-47.3, 67.2
Fmoc C=O~156.4
COOH~172.0

Quantitative NMR (qNMR)

qNMR is a powerful application of NMR for determining the concentration or purity of a sample with high accuracy and precision. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the Fmoc-PEG derivative can be determined.

Diffusion-Ordered Spectroscopy (DOSY)

DOSY is a 2D NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape.[1] This allows for the determination of the molecular weight of the Fmoc-PEG derivative and can also be used to identify the presence of any unreacted starting materials or impurities.[2]

Comparison with Alternative Techniques

While NMR is a powerful tool, other techniques provide complementary information and may be more suitable for specific analytical questions.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, purity (qNMR), molecular weight (DOSY), conformation.Non-destructive, provides unambiguous structural information, highly quantitative.Lower sensitivity compared to MS, can be complex for very large or heterogeneous polymers.
MALDI-TOF MS Molecular weight distribution, end-group analysis, confirmation of conjugation.[3][4]High sensitivity, high mass accuracy, fast analysis time.Can induce fragmentation, may not be suitable for all polymer types, not inherently quantitative without standards.[5]
SEC-MALS Absolute molecular weight, size distribution, conformation in solution.[6]Provides absolute molecular weight without column calibration, good for analyzing polydispersity.Requires soluble samples, can be affected by column interactions.[7]
FTIR Spectroscopy Presence of functional groups (e.g., C=O of Fmoc, C-O-C of PEG).Fast, simple, and inexpensive.Provides limited structural detail, not quantitative.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Analysis of Fmoc-NH-PEG-COOH

1. Sample Preparation:

  • Dissolve 5-10 mg of the Fmoc-NH-PEG-COOH sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans due to the lower sensitivity of ¹³C (typically 1024 or more).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Determination

1. Sample Preparation:

  • Accurately weigh a specific amount of the Fmoc-PEG derivative (e.g., 10.00 mg) and a certified internal standard (e.g., maleic acid, 5.00 mg) into a vial.[8]

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1.00 mL of DMSO-d₆).

  • Transfer a precise volume of the solution (e.g., 0.60 mL) to an NMR tube.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥ 500 MHz) for better signal dispersion.

  • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[9][10]

  • Use a calibrated 90° pulse.

  • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for accurate integration).[11]

3. Data Processing and Calculation:

  • Process the spectrum as described in Protocol 1.

  • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Protocol 3: DOSY NMR for Molecular Weight Estimation

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1. The concentration should be low enough to avoid intermolecular interactions that can affect diffusion.

2. NMR Data Acquisition:

  • Use a stimulated echo sequence with bipolar gradients.

  • Acquire a series of ¹H NMR spectra with increasing gradient strength (typically 16-32 steps).

  • Optimize the diffusion delay (Δ) and the gradient pulse duration (δ) to achieve a signal attenuation of 90-95% for the analyte at the maximum gradient strength.

3. Data Processing:

  • Process the 2D data using the DOSY processing software.

  • The software will fit the signal decay for each peak to the Stejskal-Tanner equation to calculate the diffusion coefficient (D).

  • The molecular weight can be estimated by comparing the measured diffusion coefficient to that of known molecular weight standards under the same experimental conditions or by using an external calibration curve.[12]

Visualizations

Structural_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_Alternatives Alternative Techniques 1H_NMR ¹H NMR 13C_NMR ¹³C NMR qNMR qNMR DOSY DOSY MALDI_TOF MALDI-TOF MS SEC_MALS SEC-MALS FTIR FTIR Fmoc_PEG_Derivative Fmoc-PEG Derivative Fmoc_PEG_Derivative->1H_NMR Structural Confirmation Fmoc_PEG_Derivative->13C_NMR Carbon Skeleton Fmoc_PEG_Derivative->qNMR Purity/Concentration Fmoc_PEG_Derivative->DOSY Molecular Weight Fmoc_PEG_Derivative->MALDI_TOF MW Distribution Fmoc_PEG_Derivative->SEC_MALS Absolute MW & Size Fmoc_PEG_Derivative->FTIR Functional Groups

Caption: Workflow for the structural analysis of Fmoc-PEG derivatives.

Logic_Flow A Is the basic structure correct? B ¹H and ¹³C NMR A->B C What is the purity? B->C Yes D qNMR C->D E What is the molecular weight? D->E Purity > 95% F DOSY, MALDI-TOF, SEC-MALS E->F G Characterization Complete F->G Consistent MW

Caption: Decision logic for characterizing Fmoc-PEG derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Fmoc-PEG9-alcohol are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste streams, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

While specific toxicological data for this compound has not been thoroughly investigated, it is crucial to treat it as a hazardous chemical.[1] The following procedures are based on best practices for handling similar Fmoc-protected compounds used in peptide synthesis.[2][3][4]

Summary of Key Information

The table below summarizes the essential information for the safe handling and disposal of this compound.

ParameterInformationCitation
Chemical Name This compound[5]
Molecular Formula C33H49NO11[5]
Molecular Weight 635.74[5]
Primary Hazards Assumed to be hazardous; full toxicological properties not investigated. May cause skin and eye irritation.[1]
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[4][6]
In case of Accidental Release Avoid dust formation. Sweep up and shovel. Do not allow product to enter drains.[6]
Disposal Method Treat as hazardous chemical waste. Dispose of through your institution's hazardous waste management program.[3][4]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound and related waste is to manage it as regulated hazardous waste.[4] Never dispose of this chemical or its waste streams down the sink or in regular trash. [2]

Solid this compound Waste

This category includes the pure compound, as well as contaminated consumables such as weighing paper, pipette tips, and gloves.

  • Collection: Place all solid this compound waste into a designated, chemically compatible, and clearly labeled hazardous waste container.[4] High-density polyethylene (B3416737) (HDPE) containers are a suitable option.

  • Labeling: The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant")

    • The date the waste was first added.[4]

  • Storage: Keep the container securely sealed when not in use. Store it in a designated hazardous waste accumulation area that is well-ventilated and segregated from incompatible materials.[3][4]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4]

Liquid Waste from Experimental Use

Liquid waste streams are often generated during the use of this compound in synthetic processes, such as peptide synthesis. The key to managing liquid waste is segregation.[2] Mixing different types of liquid waste can lead to dangerous reactions and complicate the disposal process.

Common Liquid Waste Streams:

  • Non-Halogenated Solvents: Such as dimethylformamide (DMF).

  • Halogenated Solvents: Such as dichloromethane (B109758) (DCM).

  • Basic Waste: Solutions containing piperidine, used for Fmoc group removal.[2]

  • Acidic Waste: Solutions containing reagents like trifluoroacetic acid (TFA).[2]

Procedure for Each Liquid Waste Stream:

  • Segregation and Collection: Collect each category of liquid waste in a separate, dedicated, and properly labeled waste container.[2] For example, have separate containers for "Halogenated Waste," "Non-Halogenated Waste," and "Acidic Waste."

  • Labeling: Label each container with "Hazardous Waste" and a complete list of its chemical contents and their approximate concentrations.

  • Storage: Store all liquid waste containers in a designated hazardous waste area, ensuring they are sealed and segregated from incompatible materials.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Pathway Start Experiment Using This compound WasteGenerated Waste Generated Start->WasteGenerated SolidWaste Solid Waste (e.g., contaminated gloves, pure compound) WasteGenerated->SolidWaste Is it solid? LiquidWaste Liquid Waste (e.g., solvent washes, reaction mixtures) WasteGenerated->LiquidWaste Is it liquid? SolidContainer Labelled Solid Hazardous Waste Container SolidWaste->SolidContainer Halogenated Halogenated Solvents (e.g., DCM) LiquidWaste->Halogenated Type? NonHalogenated Non-Halogenated Solvents (e.g., DMF) LiquidWaste->NonHalogenated Type? Acidic Acidic Solutions (e.g., TFA) LiquidWaste->Acidic Type? Basic Basic Solutions (e.g., Piperidine) LiquidWaste->Basic Type? LiquidContainers Separate, Labelled Liquid Hazardous Waste Containers Halogenated->LiquidContainers NonHalogenated->LiquidContainers Acidic->LiquidContainers Basic->LiquidContainers EHS Arrange Pickup by Institutional EHS / Licensed Contractor SolidContainer->EHS LiquidContainers->EHS

Caption: Workflow for the segregation and disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Fmoc-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-PEG9-alcohol. The following procedural steps are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The minimum required PPE for handling this compound is summarized below. For chemicals of unknown toxicity, it is prudent to adopt a conservative approach to personal protection.[1][2]

Protection Type Equipment Specifications and Best Practices
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards and be worn at all times in the laboratory.[1] A face shield should be worn over goggles when there is a risk of splashes, especially when handling bulk quantities or during procedures that could generate aerosols.[3][4]
Hand Protection Double-layered Chemical-resistant GlovesWear two pairs of disposable nitrile gloves.[4] For extended contact or when handling larger quantities, consider a more robust glove combination, such as a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty chemically resistant outer gloves.[1] Gloves must be inspected before use and changed immediately upon contamination.[3]
Body Protection Flame-resistant Laboratory Coat and Full Coverage ClothingA flame-resistant lab coat should be worn and fully buttoned.[1] Long pants and closed-toe shoes are mandatory to cover all skin.[4] For procedures with a higher risk of contamination, consider disposable gowns or coveralls.
Respiratory Protection N95 Respirator or HigherWhen handling the solid powder outside of a certified chemical fume hood or powder weighing station, a NIOSH-approved respirator is necessary to prevent inhalation of fine particles.[5] The need for respiratory protection should be determined by a formal risk assessment.

Operational Plan: Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any available hazard information.

  • Transport the unopened container to the designated storage area.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Store away from heat and direct sunlight.

3. Preparation and Weighing of Solid Powder:

  • Engineering Controls: All handling of the solid powder that may generate dust must be performed in a certified chemical fume hood, a powder weighing station, or a glove box to minimize inhalation exposure.[7][8]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. Cover the work surface with absorbent bench paper.[8]

  • Static Electricity: Dry powders can build up static electricity. Take precautions to prevent electrostatic discharge, which could cause the powder to disperse.[6]

  • Weighing: Use a weigh boat to handle the powder and prevent spills on the balance.[8]

  • Cleaning: After weighing, carefully clean all surfaces, including the balance, with a damp cloth to remove any residual powder. Do not use dry sweeping, which can generate dust.

4. Use in Experimental Protocols (e.g., PEGylation, Fmoc-Deprotection):

  • Solution Preparation: When dissolving the powder, add the solvent to the powder slowly to avoid splashing.

  • Fmoc-Deprotection: The Fmoc group is typically removed using a mild base, such as piperidine (B6355638) in an organic solvent like DMF.[9]

    • Caution: Piperidine and DMF are hazardous. Handle these reagents in a chemical fume hood while wearing appropriate PPE.

    • Prepare cleavage cocktails in a well-ventilated fume hood.[10]

  • Reaction Monitoring: Ensure all reactions are conducted in appropriate glassware and are properly monitored.

  • Post-Reaction: Quench reactions and work up product mixtures using established and approved laboratory procedures.

5. Spill and Emergency Procedures:

  • Minor Spill (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Minor Spill (Liquid):

    • Absorb the spill with an inert material.

    • Place the contaminated absorbent in a sealed container for disposal.

    • Clean the spill area.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent the spill from entering drains.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Since the hazards of this compound are not fully characterized, all waste should be handled as hazardous chemical waste.

  • Unused Material and Contaminated Waste:

    • Collect all unused solid material, reaction residues, and contaminated materials (e.g., absorbent paper, weigh boats, pipette tips) in a clearly labeled, sealed waste container.

    • Do not mix with other waste streams unless compatibility is known.

  • Contaminated PPE:

    • Disposable gloves, gowns, and other contaminated PPE should be placed in a designated hazardous waste container immediately after use.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous waste.

    • After rinsing, deface the label on the container before disposing of it in the regular trash or recycling, in accordance with institutional policies.[11]

  • Disposal Route:

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Waste Management cluster_emergency Emergency Response Receive Receive & Inspect Chemical Store Store in Cool, Dry, Ventilated Area Receive->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh Powder in Fume Hood / Enclosure PPE->Weigh Prepare Prepare Solution Weigh->Prepare Spill Spill Occurs Weigh->Spill Exposure Personal Exposure Weigh->Exposure Experiment Conduct Experiment (e.g., Deprotection) Prepare->Experiment Collect_Waste Collect Solid & Liquid Waste Experiment->Collect_Waste Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Experiment->Spill Experiment->Exposure EHS_Disposal Dispose Waste via EHS Collect_Waste->EHS_Disposal Dispose_PPE Dispose of Contaminated PPE Dispose_PPE->EHS_Disposal Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure_Response Follow First Aid Protocol Exposure->Exposure_Response Report Report Incident Spill_Response->Report Exposure_Response->Report

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.